molecular formula C16H14O5 B191617 Isosakuranetin CAS No. 480-43-3

Isosakuranetin

Cat. No.: B191617
CAS No.: 480-43-3
M. Wt: 286.28 g/mol
InChI Key: HMUJXQRRKBLVOO-AWEZNQCLSA-N
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Description

Isosakuranetin is an O-methylated flavanone found in various Citrus species and a potent blocker of the transient receptor potential melastatin 3 (TRPM3) channel, a property that underlies its observed attenuation of thermal nociception . Recent investigative studies have highlighted its significant potential in musculoskeletal research, demonstrating that this compound inhibits subchondral osteoclastogenesis and attenuates the progression of osteoarthritis by suppressing the NF-κB/CXCL2 signaling axis . Beyond its neuro-modulatory and joint-protective effects, this compound exhibits notable hepatoprotective properties. Research in rat models of liver cirrhosis has shown that this compound treatment can restore the expression and function of key hepatic cytochrome P450 enzymes, including CYP3A1/2 and CYP2C11, thereby normalizing the altered pharmacokinetics of co-administered drugs . Furthermore, investigations into its interaction with the gut microbiome reveal that this compound intake can significantly modulate gut microbial diversity, specifically by increasing the abundance of beneficial genera such as Parabacteroides and Alloprevotella . Its broad spectrum of bioactivity also encompasses antioxidant, anti-inflammatory, and antinociceptive effects, making it a versatile compound for research in inflammation, metabolic diseases, and pain .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUJXQRRKBLVOO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60963980
Record name (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
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Molecular Weight

286.28 g/mol
Source PubChem
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CAS No.

480-43-3
Record name Isosakuranetin
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Record name Isosakuranetin
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Record name (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name ISOSAKURANETIN
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Foundational & Exploratory

Isosakuranetin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) belonging to the flavonoid family, has garnered significant scientific interest due to its diverse pharmacological activities. As a 4'-O-methylated derivative of naringenin, it exhibits a range of biological effects, including potent and selective inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel and modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, often in its glycosidic forms, such as poncirin (B190377) (7-O-neohesperidoside) and didymin (B194543) (7-O-rutinoside).[1] The aglycone form can be released through enzymatic or chemical hydrolysis. The primary plant families and species known to contain this compound are summarized below.

Plant Sources and Distribution

This compound has been identified in various parts of plants, including fruits, peels, leaves, and bark. The concentration of this compound and its glycosides can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time.

Table 1: Natural Sources of this compound and its Glycosides

Plant FamilySpeciesPlant PartCompound FormReported Concentration/Yield
RutaceaeCitrus bergamia (Bergamot)FruitThis compound-
RutaceaeCitrus sinensis (Sweet Orange)Fruit, PeelDidymin (this compound-7-O-rutinoside)-
RutaceaeCitrus reticulata (Mandarin)Fruit, PeelDidymin (this compound-7-O-rutinoside)-
RutaceaeCitrus paradisi (Grapefruit)FruitDidymin (this compound-7-O-rutinoside)-
RutaceaeCitrus aurantium L.-This compound-
RosaceaePrunus serrulata var. pubescens-This compound-
SalicaceaePopulus szechuanica-This compound-
LamiaceaeSalvia elegans Vahl.LeavesThis compound-5-O-rutinoside37.2 mg from 2.5 kg of dried leaves[2][3]
RutaceaeCitrus changshan-huyuanPeelsIsosakuraninIllustrative yield from 1 kg of dried peels[4]

Note: Quantitative data for this compound content is often not explicitly reported as the aglycone but rather as its glycosidic forms. The table reflects the presence of this compound or its direct precursors.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following are detailed experimental protocols adapted from scientific literature.

Protocol 1: Isolation of Isosakuranin from Citrus changshan-huyuan Peels

This protocol outlines a general procedure for the isolation of isosakuranin, a glycoside of this compound, which can be subsequently hydrolyzed to yield the aglycone.[4]

1. Plant Material Preparation:

  • Dried peels of Citrus changshan-huyuan are powdered to a uniform consistency.

2. Extraction:

  • Macerate 1 kg of the powdered plant material in 10 L of 95% ethanol (B145695) at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent-Solvent Partitioning:

  • Suspend the crude ethanol extract in 1 L of deionized water.

  • Transfer the suspension to a large separatory funnel.

  • Sequentially partition the aqueous suspension with petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction is typically enriched with flavonoid glycosides.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isosakuranin.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the isosakuranin-containing fractions on a Sephadex LH-20 column using methanol (B129727) as the mobile phase.

    • Collect and pool the fractions containing the target compound based on TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, employ preparative HPLC with a C18 column.

    • Use a gradient mobile phase of acetonitrile (B52724) and water (often with 0.1% formic acid). A typical gradient is as follows:

      • 0-5 min: 10% Acetonitrile

      • 5-30 min: Linear gradient to 50% Acetonitrile

      • 30-40 min: Linear gradient to 90% Acetonitrile

      • 40-45 min: Hold at 90% Acetonitrile

      • 45-50 min: Return to 10% Acetonitrile

    • Monitor the elution at approximately 280 nm and collect the peak corresponding to isosakuranin.

    • Lyophilize or evaporate the solvent to obtain the pure compound.

Protocol 2: Isolation of this compound-5-O-rutinoside from Salvia elegans Leaves

This protocol describes the isolation of a specific glycoside of this compound from the leaves of Salvia elegans.[2][3]

1. Plant Material and Extraction:

  • Dry 2.5 kg of Salvia elegans leaves in the dark at room temperature.

  • Successively extract the dried material three times with 13 L of 60% ethanol for 2 hours at 50°C.

  • Evaporate the combined hydroalcoholic extract to dryness under reduced pressure to yield approximately 420 g of residue.

2. Fractionation:

  • Resuspend the residue in 1.5 L of distilled water.

  • Successively extract the aqueous suspension with 2 L of n-hexane and then 2 L of n-butanol.

  • The butanol fraction (SeF2), yielding approximately 64.8 g, is enriched with the target glycoside.

3. Chromatographic Separation:

  • Subject the butanol fraction to column chromatography on a silica gel column (350 g, 70–230 mesh).

  • Elute with a dichloromethane-methanol solvent system of increasing polarity, collecting 84 fractions of 250 mL each.

  • Combine fractions 46–49 based on TLC analysis.

  • Recrystallize the combined fractions to obtain 37.2 mg of this compound-5-O-rutinoside.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of specific signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

TRPM3 Channel Inhibition

This compound is a potent and selective inhibitor of the TRPM3 ion channel, which is involved in thermosensation and nociception.[5][6]

TRPM3_Inhibition cluster_membrane Cell Membrane TRPM3 TRPM3 Channel Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Mediates PregS Pregnenolone Sulfate (Activator) PregS->TRPM3 Activates This compound This compound This compound->TRPM3 Inhibits Nociception Nociception (Pain Sensation) Ca_influx->Nociception Leads to

This compound inhibits the TRPM3 channel, blocking calcium influx and reducing pain sensation.
Modulation of MAPK Signaling Pathway

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.[7]

MAPK_Modulation cluster_pathways Intracellular Signaling cluster_ERK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway This compound This compound pERK p-ERK1/2 (Active) This compound->pERK Inhibits pAkt p-Akt (Active) This compound->pAkt Inhibits ERK ERK1/2 ERK->pERK Phosphorylation MITF MITF (Transcription Factor) pERK->MITF Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation GSK3b->MITF Inhibits Melanogenesis Melanogenesis MITF->Melanogenesis Promotes Experimental_Workflow start Start: this compound cell_culture Cell Culture (e.g., B16BL6 melanoma cells) start->cell_culture treatment Treatment with this compound (Varying concentrations and time points) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction activity_assay Functional Assay (e.g., Melanin Content Measurement) treatment->activity_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot Analysis (e.g., for p-ERK, p-Akt, MITF) protein_extraction->western_blot western_blot->data_analysis activity_assay->data_analysis conclusion Conclusion on Bioactivity data_analysis->conclusion

References

An In-depth Technical Guide to the Isosakuranetin Biosynthetic Pathway in Citrus Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) with notable therapeutic potential, is a specialized metabolite found in various citrus species. As the aglycone of poncirin (B190377), its biosynthesis is a branch of the broader flavonoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in citrus plants, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery seeking to understand and manipulate the production of this promising bioactive compound.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in citrus originates from the central flavonoid pathway, with the flavanone naringenin (B18129) serving as the immediate precursor. The key enzymatic step is the methylation of naringenin at the 7-hydroxyl group, a reaction catalyzed by a specific O-methyltransferase.

The core reaction is as follows:

Naringenin + S-adenosyl-L-methionine (SAM) → this compound + S-adenosyl-L-homocysteine (SAH)

While a Naringenin 7-O-methyltransferase (NOMT) has been well-characterized in rice for the production of sakuranetin (B8019584) (an isomer of this compound), the specific homologous enzyme in citrus has not been definitively isolated and characterized in all species. However, based on the presence of this compound and its glycosides in citrus, the existence of a functionally equivalent enzyme is inferred.

Below is a diagram illustrating the central flavonoid pathway leading to the formation of this compound.

Isosakuranetin_Biosynthesis Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric acid _4CL 4CL p_Coumaric_acid->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS p_Coumaroyl_CoA->CHS Naringenin_chalcone Naringenin chalcone CHI CHI Naringenin_chalcone->CHI Naringenin Naringenin NOMT Naringenin 7-O-methyltransferase (NOMT) Naringenin->NOMT This compound This compound PAL->Cinnamic_acid C4H->p_Coumaric_acid _4CL->p_Coumaroyl_CoA CHS->Naringenin_chalcone CHI->Naringenin NOMT->this compound

Figure 1. This compound biosynthetic pathway.

Quantitative Data on this compound and its Precursors in Citrus

The concentration of this compound and its precursor, naringenin, can vary significantly among different citrus species and even within different tissues of the same fruit. This compound is often found in its glycosidic form, poncirin (this compound-7-O-rutinoside). The data presented below is a summary of findings from various studies and is intended to provide a comparative overview.

CompoundCitrus SpeciesTissueConcentrationReference
Poncirin Citrus reticulata cv. Suavissima (Ougan)Albedo1.37 mg/g DW[1]
Citrus reticulata cv. Suavissima (Ougan)Segment membraneLower than albedo[1]
Citrus reticulata cv. Suavissima (Ougan)FlavedoLower than segment membrane[1]
Citrus reticulata cv. Suavissima (Ougan)Juice sacLowest concentration[1]
Naringin (B1676962) GrapefruitAlbedo940.26 mg/100g DW[2]
OrangeAlbedo791.17 mg/100g DW[2]
MandarinAlbedo602.10 mg/100g DW[2]
Naringenin Rat Plasma (after naringin administration)-LLOQ: 2.140 ng/mL[3]

Experimental Protocols

Naringenin 7-O-methyltransferase (NOMT) Enzyme Activity Assay

This protocol is adapted from a study on rice NOMT and can be used as a starting point for characterizing the corresponding enzyme activity in citrus tissues.[4]

a. Enzyme Extraction:

  • Freeze citrus tissue (e.g., young leaves, albedo) in liquid nitrogen and grind to a fine powder.

  • Extract the powder with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.5, containing 5 mM DTT and 1 mM EDTA).

  • Centrifuge the extract to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Enzyme extract (approximately 500 ng of total protein)

    • 300 µM racemic naringenin (substrate)

    • 300 µM S-adenosyl-L-methionine (AdoMet/SAM) (co-substrate)

    • Reaction buffer (0.1 M Tris-HCl, pH 8.5, with 5 mM DTT and 1 mM EDTA) to a final volume of 50 µL.

  • Incubate the reaction mixture at 28°C for a defined period (e.g., 18 hours, may need optimization).

  • Terminate the reaction by adding 5 µL of 1 M HCl.

c. Product Extraction and Analysis:

  • Extract the reaction products three times with 60 µL of ethyl acetate (B1210297).

  • Evaporate the pooled ethyl acetate fractions to dryness.

  • Dissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the sample for the presence and quantity of this compound using LC-MS/MS.

Quantification of this compound and Naringenin by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound and its precursor naringenin in citrus extracts.[3][5]

a. Sample Preparation:

  • Homogenize and extract citrus tissue with a suitable solvent (e.g., 70% methanol).

  • Centrifuge the extract and filter the supernatant.

  • For quantitative analysis, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.

b. HPLC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for selective and sensitive quantification.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

  • MRM Transitions:

    • Naringenin: m/z 271 -> 151 (negative ion mode)

    • This compound: Specific transitions need to be determined by infusing a standard. A likely transition would involve the loss of a methyl group or fragmentation of the C-ring.

c. Quantification:

  • Prepare calibration curves using authentic standards of naringenin and this compound.

  • Spike samples with an internal standard to correct for matrix effects and variations in extraction efficiency.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. This regulation allows the plant to modulate the production of these compounds in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding enzymes in the flavonoid biosynthetic pathway is controlled by a complex interplay of transcription factors. The most well-characterized of these are from the R2R3-MYB, bHLH (basic helix-loop-helix), and WD40 repeat protein families. These proteins often form a regulatory complex (MBW complex) that binds to the promoters of target genes, thereby activating or repressing their transcription.

While the specific transcription factors that regulate the putative citrus NOMT are yet to be fully elucidated, it is likely that they are part of the broader network controlling flavonoid biosynthesis.

Flavonoid_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes cluster_products Metabolic Products UV light UV light Pathogen attack Pathogen attack MYB R2R3-MYB Pathogen attack->MYB Drought Drought bHLH bHLH Drought->bHLH Developmental stage Developmental stage WD40 WD40 Developmental stage->WD40 PAL_gene PAL MYB->PAL_gene CHS_gene CHS MYB->CHS_gene CHI_gene CHI MYB->CHI_gene NOMT_gene NOMT MYB->NOMT_gene bHLH->PAL_gene bHLH->CHS_gene bHLH->CHI_gene bHLH->NOMT_gene WD40->PAL_gene WD40->CHS_gene WD40->CHI_gene WD40->NOMT_gene Naringenin_prod Naringenin PAL_gene->Naringenin_prod CHS_gene->Naringenin_prod CHI_gene->Naringenin_prod Isosakuranetin_prod This compound NOMT_gene->Isosakuranetin_prod Naringenin_prod->Isosakuranetin_prod

Figure 2. Transcriptional regulation of flavonoid biosynthesis.
Regulation by Biotic and Abiotic Stress

The production of flavonoids, including this compound, is often induced in response to various environmental stresses.[6][7][8] These compounds can act as phytoalexins, providing defense against pathogens, or as protectants against abiotic stresses such as UV radiation and drought. The signaling pathways that mediate these stress responses often converge on the activation of the aforementioned transcription factors, leading to the upregulation of the entire biosynthetic pathway.

Conclusion

The biosynthesis of this compound in citrus plants is an integral part of the complex flavonoid metabolic network. While the core pathway from naringenin is established, further research is needed to isolate and characterize the specific Naringenin 7-O-methyltransferase in citrus and to elucidate the precise signaling pathways that regulate its expression. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating biochemistry of this medicinally important compound and to explore strategies for its enhanced production.

References

Isosakuranetin: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in various citrus fruits, has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. We delve into the molecular mechanisms of action, summarizing key signaling pathways modulated by this flavonoid. Comprehensive tables of quantitative data from preclinical studies are presented to facilitate comparative analysis. Furthermore, detailed experimental protocols for key bioactivity assays are provided to enable researchers to replicate and build upon existing findings. Finally, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the scientific principles discussed.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavanone) is a naturally occurring flavonoid, an aglycone form of the glycoside poncirin, predominantly found in citrus fruits. Its unique chemical structure contributes to a wide spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. This guide aims to provide a comprehensive technical resource on the biological activities of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties.

Anti-Inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant effects by modulating key signaling pathways involved in the inflammatory response and cellular oxidative stress.

Molecular Mechanisms of Action

2.1.1. Inhibition of MAPK and NF-κB Signaling Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It specifically inhibits the phosphorylation of ERK1/2, JNK, and p38 MAPKs.[1] This upstream inhibition prevents the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

2.1.2. Activation of the Nrf2/Keap1 Pathway

This compound demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway.[2] Under normal conditions, Keap1 targets Nrf2 for degradation. This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2] This mechanism helps to mitigate oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[2]

Quantitative Data
Activity Model/Cell Line Parameter Value Reference
Anti-inflammatoryPerfluorooctane sulfonate (PFOS) intoxicated ratsReduction in TNF-α, NF-κB, IL-6, and IL-1βSignificant at 20 mg/kg[2]
AntioxidantPC12 cells (H₂O₂-induced)Inhibition of ROS increaseEffective at 0.8 µM[3]
AntioxidantPFOS intoxicated ratsIncreased SOD, CAT, GPx, GST, HO-1, and GSH activitiesSignificant at 20 mg/kg[2]
Anti-photoagingHaCaT human keratinocytes (UV-B-induced)Inhibition of MMP-1 expression90% inhibition at 20 µM[3]
Experimental Protocols

2.3.1. Western Blot Analysis of MAPK Phosphorylation

This protocol describes the methodology to assess the effect of this compound on the phosphorylation of MAPK pathway proteins.

  • Cell Culture and Treatment:

    • Seed target cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Induce MAPK activation by treating cells with a stimulant (e.g., UV-B irradiation or H₂O₂ at 500 µM) for a short duration (e.g., 30 minutes).

  • Protein Extraction and Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38, and their total protein counterparts.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

2.3.2. NF-κB Luciferase Reporter Assay

This protocol outlines the steps to measure NF-κB activation using a luciferase reporter system.

  • Cell Transfection and Treatment:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add firefly luciferase substrate and measure the luminescence.

    • Add Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathway Diagrams

MAPK_NFkB_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (e.g., UV-B, PFOS) MAPKKK MAPKKK Stimulus->MAPKKK This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK IKK IKK Complex MAPK->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, MMP-1) NFkB_n->Inflammation Nrf2_Activation cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Nrf2_n->ARE PI3K_Akt_Modulation Growth_Factors Growth Factors / Survival Signals Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor This compound This compound Akt Akt This compound->Akt Modulates Phosphorylation PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment AnimalModel In Vivo Animal Model (e.g., MCAO) Start->AnimalModel Endpoint Endpoint Assay Treatment->Endpoint WesternBlot Western Blot (Protein Expression/ Phosphorylation) Endpoint->WesternBlot LuciferaseAssay Luciferase Assay (Gene Expression) Endpoint->LuciferaseAssay MTTAssay MTT Assay (Cell Viability) Endpoint->MTTAssay ROSAssay ROS Assay (Oxidative Stress) Endpoint->ROSAssay DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis LuciferaseAssay->DataAnalysis MTTAssay->DataAnalysis ROSAssay->DataAnalysis Behavioral Behavioral/Physiological Assessment AnimalModel->Behavioral Behavioral->DataAnalysis

References

Isosakuranetin: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin is a flavanone, a type of flavonoid, found in a variety of citrus fruits. It is the 4'-O-methylated derivative of naringenin. As the aglycone form of the glycoside poncirin, this compound is increasingly recognized for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and metabolic-regulating activities. These properties are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties through the modulation of major inflammatory signaling cascades.

Mechanism of Action: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been shown to suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38.[1][2] This, in turn, can lead to the downregulation of pro-inflammatory gene expression. By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]

Signaling Pathway: this compound's Anti-inflammatory Action

This compound This compound MAPK MAPK Pathway (ERK1/2, JNK, p38) This compound->MAPK Inhibits Phosphorylation NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Induces Expression Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

This compound's inhibition of MAPK and NF-κB pathways.
Antioxidant Effects

This compound is a potent antioxidant, protecting cells from oxidative stress-induced damage.

Mechanism of Action: The antioxidant activity of this compound is mediated through its ability to scavenge reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3] Under oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4] In neuronal PC12 cells, this compound has been observed to block hydrogen peroxide-induced increases in ROS and prevent the depletion of catalase activity.[5]

Signaling Pathway: Nrf2-Keap1 Activation by this compound

This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

This compound activates the Nrf2/Keap1 antioxidant pathway.
Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in models of neurological damage and neurodegeneration.

Mechanism of Action: In a rat model of cerebral ischemia/reperfusion injury, this compound administered at doses of 10 and 20 mg/kg significantly reduced infarct volume and neurological deficits.[6] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties, as well as its ability to inhibit apoptosis. This compound has been shown to modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, shifting the balance towards cell survival.[7] Furthermore, its activity as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, with an IC50 of 50 nM, contributes to its antinociceptive effects and may play a role in neuroprotection.[3]

Experimental Workflow: Cerebral Ischemia/Reperfusion Model

Start Rat Model MCAO Middle Cerebral Artery Occlusion (2h) Start->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound Admin (5, 10, 20 mg/kg) Reperfusion->Treatment Assessment Neurological & Histological Assessment (24h) Treatment->Assessment Outcome Reduced Infarct Volume & Neurological Deficits Assessment->Outcome

Workflow for evaluating this compound in a rat MCAO model.
Anticancer and Chemopreventive Potential

While research is ongoing, preliminary evidence suggests that this compound may possess anticancer properties.

Mechanism of Action: The anticancer effects of many flavonoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. This compound's inhibition of the PI3K/Akt signaling pathway is a key mechanism in this context. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its downstream effectors include mTOR and GSK3β. By inhibiting this pathway, this compound can promote apoptosis through the modulation of Bcl-2 family proteins and arrest the cell cycle. While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented, its known inhibitory effects on key survival pathways suggest its potential as a chemopreventive and therapeutic agent. For instance, in Staphylococcus aureus, this compound has been shown to inhibit Sortase A with an IC50 of 21.20 µg/mL, indicating its potential to interfere with bacterial virulence, a concept that can be analogous to targeting key proteins in cancer progression.[1]

Signaling Pathway: this compound's Anticancer Mechanism

This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes mTOR mTOR PI3K_Akt->mTOR GSK3b GSK3β PI3K_Akt->GSK3b Bcl2_Bax Bcl-2/Bax Ratio PI3K_Akt->Bcl2_Bax Increases (Anti-apoptotic) Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes GSK3b->Cell_Proliferation Promotes Bcl2_Bax->Apoptosis Inhibits

This compound's inhibition of the PI3K/Akt survival pathway.
Metabolic Effects

This compound shows promise in the management of metabolic disorders, including diabetes.

Mechanism of Action: The potential anti-diabetic effects of this compound are linked to its ability to improve insulin (B600854) signaling and glucose metabolism. It is hypothesized to enhance glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, potentially through the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane.[8] This action is likely mediated by its influence on the PI3K/Akt and AMPK signaling pathways, which are key regulators of glucose homeostasis. Additionally, this compound may contribute to the protection of pancreatic β-cells from oxidative stress-induced damage, thereby preserving insulin secretion. While direct IC50 values for this compound's inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase are yet to be fully established, the known activities of related flavonoids suggest this as a plausible mechanism.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Bioactivities of this compound

Biological ActivityAssay/ModelTargetResultReference
Ion Channel InhibitionHEK293 cells expressing TRPM3TRPM3IC50 = 50 nM[3]
Antibacterial (Virulence)FRET AssayS. aureus Sortase AIC50 = 21.20 µg/mL[1]
Antibacterial (Growth)Broth microdilutionS. aureusMIC > 512 µg/mL[3]
Anti-photoagingUV-B irradiated HaCaT cellsMMP-1 Expression90% inhibition at 20 µM[5]

Table 2: In Vivo Efficacies of this compound

Pharmacological EffectAnimal ModelDosing RegimenKey FindingsReference
NeuroprotectionRat MCAO model5, 10, 20 mg/kgSignificant reduction in infarct volume and neurological deficits[6]
AntinociceptionMouse Hot Plate Test2 mg/kgIncreased latency to pain response[5]
AntihypertensiveSpontaneously Hypertensive Rats10 mg/kgReduction in systolic blood pressure[5]
CardioprotectionRat model of PFOS-induced cardiotoxicity20 mg/kgAttenuation of cardiac damage via Nrf-2/Keap-1 pathway modulation[3]

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is adapted from studies evaluating the neuroprotective effects of this compound.[6][10][11]

  • Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a 4-0 nylon monofilament with a rounded tip into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for 2 hours.

    • After the ischemic period, gently withdraw the filament to allow for reperfusion.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).

    • Administer this compound (5, 10, or 20 mg/kg) or vehicle via intraperitoneal injection at the onset of reperfusion.

  • Post-operative Care and Assessment:

    • After 24 hours of reperfusion, assess neurological deficits using a standardized 6-point scale.

    • Euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.

    • Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on brain sections to observe morphological changes.

    • Evaluate blood-brain barrier integrity using an Evans Blue injection assay.

Western Blot for ERK1/2 Phosphorylation

This protocol is designed to assess the effect of this compound on MAPK signaling.[12][13]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HaCaT keratinocytes) to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Stimulate the cells with an appropriate agonist (e.g., UV-B irradiation) to induce ERK1/2 phosphorylation.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound.[14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological properties. Its ability to modulate key signaling pathways, including MAPK, NF-κB, Nrf2/Keap1, and PI3K/Akt, provides a strong mechanistic basis for its observed anti-inflammatory, antioxidant, neuroprotective, and potential anticancer and anti-diabetic effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.

Future research should focus on:

  • Elucidating the detailed molecular interactions of this compound with its targets.

  • Conducting comprehensive preclinical studies to evaluate its efficacy and safety in a wider range of disease models.

  • Optimizing its bioavailability and formulation for potential clinical applications.

  • Exploring its synergistic effects with existing therapeutic agents.

The continued investigation of this compound holds significant promise for the development of novel therapies for a variety of human diseases.

References

Isosakuranetin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in citrus fruits, has emerged as a promising natural compound with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and dermatological effects. Detailed summaries of quantitative data from key preclinical studies are presented in structured tables for comparative analysis. Furthermore, this document outlines the detailed experimental protocols utilized in these studies and provides visual representations of the core signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic utility of this compound.

Introduction

This compound (5,7-dihydroxy-4'-methoxyflavanone) is a naturally occurring flavanone, an aglycone form of the glycoside poncirin, predominantly found in citrus species.[1] Emerging evidence from preclinical studies has highlighted its significant potential across various therapeutic areas. This document synthesizes the current scientific knowledge on this compound, focusing on its mechanisms of action and providing the necessary technical details to support further research and development.

Therapeutic Applications and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its therapeutic potential has been explored in dermatology, neuroprotection, and in combating inflammation and oxidative stress-related conditions.

Dermatological Applications: Anti-Photoaging

This compound has demonstrated significant protective effects against skin photoaging induced by UV-B radiation. It effectively suppresses the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for the degradation of collagen in the skin.[2] This effect is primarily mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3]

Neuroprotective Effects

In models of cerebral ischemia/reperfusion injury, this compound has been shown to reduce infarct volume and decrease blood-brain barrier leakage, suggesting its potential in the management of stroke.[4][5]

Anti-inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties. It has been shown to mitigate cardiac toxicity induced by environmental toxins like perfluorooctane (B1214571) sulfonate (PFOS) by modulating the Nrf-2/Keap-1 pathway, which plays a crucial role in the cellular antioxidant response.[6][7]

Metabolic and Cardiovascular Effects

Studies in spontaneously hypertensive rats have indicated that this compound can reduce systolic blood pressure.[8] Furthermore, it has been investigated for its effects on metabolic pathways.[9]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineExperimental ModelTreatment ConcentrationKey FindingReference
HaCaT (Human Keratinocytes)UV-B Induced MMP-1 Expression20 µM~90% inhibition of MMP-1 expression[8]
HaCaT (Human Keratinocytes)UV-B Induced ERK1/2 Phosphorylation50 µMInhibition of ERK1/2 phosphorylation[8]
B16BL6 (Murine Melanoma)Melanogenesis15 and 30 µMDose-dependent stimulation of melanogenesis[10]
PC12Hydrogen Peroxide-Induced Oxidative Stress0.8 µMBlocks increase in ROS and caspase-3 activity[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelTherapeutic AreaDosing RegimenKey FindingReference
Rat (Sprague-Dawley)Cerebral Ischemia/Reperfusion10 and 20 mg/kgSignificant decrease in infarct volume[4][5]
Rat (Albino)PFOS-Induced Cardiotoxicity20 mg/kg (co-treatment with 10 mg/kg PFOS)Protection against cardiac tissue damage[6][7]
Spontaneously Hypertensive RatsHypertension10 mg/kgReduction in systolic blood pressure[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays
  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • UV-B Irradiation: Cells are seeded and grown to 70-80% confluency. Before irradiation, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a specific dose of UV-B radiation.

  • This compound Treatment: Following UV-B irradiation, the PBS is replaced with a serum-free medium containing various concentrations of this compound (e.g., 20 µM, 50 µM) or vehicle (DMSO).

  • MMP-1 Expression Analysis: After a 24-hour incubation period, the cell culture supernatant is collected to measure the secreted MMP-1 levels using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis for MAPK Pathway: Cell lysates are prepared using RIPA buffer. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38. An HRP-conjugated secondary antibody is used for detection via chemiluminescence.[1][3]

  • Cell Culture: B16BL6 murine melanoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

  • This compound Treatment: Cells are treated with various concentrations of this compound (e.g., 15 µM, 30 µM) for a specified period (e.g., 72 hours).

  • Melanin (B1238610) Content Measurement: After treatment, cells are harvested and lysed. The melanin content in the cell lysates is quantified by measuring the absorbance at 405 nm and normalizing it to the total protein content.[8]

  • Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm.

In Vivo Models
  • Animal Model: Male Sprague-Dawley rats are used.[4][5]

  • Middle Cerebral Artery Occlusion (MCAO): Anesthesia is induced, and the right middle cerebral artery is occluded for 2 hours using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.[4]

  • This compound Administration: this compound (5, 10, or 20 mg/kg body weight) or vehicle is administered to the rats, typically at the onset of reperfusion.[4][5]

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological function is assessed using a standardized scoring system (e.g., a six-point scale).[4][5]

  • Infarct Volume Assessment: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.[5]

  • Blood-Brain Barrier Permeability: Evans Blue dye is injected intravenously before sacrifice. The amount of dye extravasation into the brain parenchyma is measured to assess BBB leakage.[5]

  • Animal Model: Albino rats are divided into control, PFOS-intoxicated, PFOS + this compound, and this compound-only groups.[7]

  • Dosing: The PFOS group receives 10 mg/kg of PFOS. The co-treatment group receives 10 mg/kg of PFOS and 20 mg/kg of this compound. The this compound-only group receives 20 mg/kg of this compound.[7]

  • Biochemical Analysis: Cardiac markers (e.g., CK-MB, troponin I), oxidative stress markers (e.g., ROS, MDA), and antioxidant enzyme activities (e.g., SOD, CAT) are measured in heart tissue homogenates.

  • Inflammatory and Apoptotic Marker Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) and apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) are assessed using ELISA and Western blotting.

  • Histopathological Examination: Heart tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate morphological changes.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_0 UV-B Radiation cluster_1 MAPK Signaling Pathway UV-B UV-B ERK1/2 ERK1/2 UV-B->ERK1/2 Activates JNK JNK UV-B->JNK Activates p38 p38 UV-B->p38 Activates AP-1 AP-1 ERK1/2->AP-1 JNK->AP-1 p38->AP-1 MMP-1 Expression MMP-1 Expression AP-1->MMP-1 Expression Collagen Degradation Collagen Degradation MMP-1 Expression->Collagen Degradation This compound This compound This compound->ERK1/2 Inhibits G cluster_0 Oxidative Stress cluster_1 Nrf2/Keap-1 Pathway ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Activates Antioxidant Enzymes (SOD, CAT) Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant Enzymes (SOD, CAT) This compound This compound This compound->Nrf2 Promotes Dissociation G cluster_0 Experimental Workflow: In Vivo Cerebral Ischemia Model A Animal Acclimatization (Sprague-Dawley Rats) B Middle Cerebral Artery Occlusion (MCAO) (2 hours) A->B C Reperfusion & this compound Administration (5, 10, or 20 mg/kg) B->C D Neurological Deficit Scoring (24 hours post-reperfusion) C->D E Sacrifice and Brain Tissue Collection D->E F TTC Staining for Infarct Volume E->F G Evans Blue Assay for BBB Permeability E->G H Data Analysis F->H G->H

References

An In-Depth Technical Guide to the In Vivo Activity of Isosakuranetin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin is an O-methylated flavanone, a type of flavonoid naturally occurring in citrus fruits such as the sweet orange (Citrus aurantium L.).[1] As an aglycone of poncirin, it is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antinociceptive effects.[1] Due to its therapeutic potential, the in vivo activity of this compound has been a subject of increasing scientific interest, particularly in the areas of metabolic regulation, hepatoprotection, and pharmacology. This technical guide provides a comprehensive overview of the current research on the in vivo effects of this compound aglycone, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities and In Vivo Efficacy

This compound has demonstrated significant biological effects across various animal models, targeting diverse physiological systems. Its activities range from modulating gut microbiota and metabolic pathways to protecting the liver and influencing the pharmacokinetics of other drugs.

Hepatoprotective Effects and Regulation of Drug Metabolism

This compound exhibits notable hepatoprotective properties, particularly in the context of chemically-induced liver injury. It has been shown to restore the function of key drug-metabolizing enzymes that are often compromised in liver disease.[1]

In Vivo Study: Liver Cirrhosis in Rats In a study utilizing a rat model of liver cirrhosis induced by N-dimethylnitrosamine, this compound treatment was found to restore the decreased expression of hepatic and intestinal Cytochrome P450 enzymes, specifically CYP3A1/2 and CYP2C11.[1] This restoration is achieved through the upregulation of the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are crucial regulators of drug metabolism genes.[1]

This activity has significant implications for drug development, as it suggests this compound could be used to mitigate liver damage and normalize the pharmacokinetics of co-administered drugs in patients with liver disease.[1]

PXR_CAR_Pathway cluster_extra Extracellular cluster_intra Hepatocyte ISN This compound PXR PXR ISN->PXR Activates CAR CAR ISN->CAR Activates RXR RXR PXR->RXR Heterodimerizes CAR->RXR Heterodimerizes CYP3A_Gene CYP3A1/2 Gene RXR->CYP3A_Gene Upregulates Transcription CYP2C_Gene CYP2C11 Gene RXR->CYP2C_Gene Upregulates Transcription CYP3A_Protein CYP3A1/2 Protein CYP3A_Gene->CYP3A_Protein Translation CYP2C_Protein CYP2C11 Protein CYP2C_Gene->CYP2C_Protein Translation

Caption: this compound upregulates CYP enzymes via PXR/CAR activation.
Modulation of Gut Microbiota and Metabolomics

This compound significantly influences the composition of the gut microbiome and the host's metabolic profile. These effects are distinct from its glycoside precursor, poncirin, highlighting the importance of the aglycone form.[2]

In Vivo Study: Gut Microbiome in Mice A study in mice demonstrated that a 7-day administration of this compound (5 mg/kg) led to significant alterations in gut microbial populations.[2] Notably, it increased the abundance of Parabacteroides and Alloprevotella while reducing the abundance of Allobaculum.[2] Unlike its precursor poncirin, this compound did not significantly affect the levels of short-chain fatty acids (SCFAs) in the feces.[2]

Metabolomic analysis of urine samples revealed that this compound primarily affects amino acid metabolic pathways, including taurine (B1682933) and hypotaurine (B1206854) metabolism, glutathione (B108866) metabolism, and histidine metabolism.[2]

Gut_Microbiota_Workflow start Healthy Mice admin Oral Administration: This compound (5 mg/kg) or Vehicle Control (7 Days) start->admin collection Sample Collection admin->collection feces Fecal Samples collection->feces urine 24h Urine Samples collection->urine rRNA 16S rRNA Gene Sequencing feces->rRNA Microbiota Analysis LCMS LC-MS Metabolomics urine->LCMS Metabolite Analysis analysis Analysis results Results rRNA->results LCMS->results

Caption: Experimental workflow for gut microbiota and metabolomics study.
Antinociceptive Activity

This compound has shown promise as an antinociceptive agent, effectively reducing pain perception in animal models of neuropathy. This effect is linked to its activity as a blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1][3]

In Vivo Study: Peripheral Neuropathy in Rats In a rat model of peripheral neuropathy, this compound dose-dependently increased the paw-withdrawal threshold, indicating a reduction in pain sensitivity.[3] Significant effects were observed at doses of 3 mg/kg and 6 mg/kg. The mechanism is attributed to the inhibition of TRPM3, a non-selective cation channel involved in thermal nociception.[1][3]

TRPM3_Pathway cluster_neuron Nociceptive Neuron TRPM3 TRPM3 Channel Influx Ca²⁺/Na⁺ Influx TRPM3->Influx Stimulus Noxious Heat Stimulus Stimulus->TRPM3 Activates ISN This compound ISN->TRPM3 Blocks Depolarization Depolarization Influx->Depolarization Signal Pain Signal Transmission Depolarization->Signal

Caption: this compound blocks the TRPM3 channel to reduce pain signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound aglycone.

Table 1: Effects on Gut Microbiota in Mice

Microbial Genus Dosage Duration Change in Abundance Reference
Parabacteroides 5 mg/kg 7 days Increased by 1.0x [2]
Alloprevotella 5 mg/kg 7 days Increased by 1.5x [2]

| Allobaculum | 5 mg/kg | 7 days | Reduced by 1.0x |[2] |

Table 2: Antinociceptive Effects in a Rat Neuropathy Model

Dosage Time Post-Administration Effect Reference
3 mg/kg 30 and 40 min Significant increase in paw-withdrawal threshold [3]

| 6 mg/kg | 30 to 60 min | Significant increase in paw-withdrawal threshold |[3] |

Table 3: Pharmacokinetic Interactions in Rats with Liver Cirrhosis (LC)

Parameter Group Comparison Change Implication Reference
Tofacitinib (B832) AUC LC-ISN vs. LC Decreased by 35.1% ISN restores drug clearance [1]
CYP3A1/2 Expression LC-ISN vs. LC Increased/Restored ISN enhances metabolic capacity [1]
CYP2C11 Expression LC-ISN vs. LC Increased/Restored ISN enhances metabolic capacity [1]

AUC: Area Under the Curve; LC-ISN: Liver Cirrhosis rats treated with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols used in the key in vivo studies cited.

Protocol 1: Gut Microbiota and Metabolomics Study in Mice
  • Animal Model: Male C57BL/6J mice.[2]

  • Housing: Standard laboratory conditions with free access to food and water.

  • Compound Preparation: this compound suspension was prepared by dispersing the compound in a 0.5% (w/v) sodium carboxyl methylcellulose (B11928114) (CMC-Na) solution.[2]

  • Dosing and Administration: Mice were administered a daily dose of 5 mg/kg this compound via oral gavage for 7 consecutive days. The control group received the vehicle (0.5% CMC-Na) only.[2]

  • Sample Collection:

    • Feces: Fecal samples were collected after 7 days of administration and immediately stored at -80°C for microbiota and SCFA analysis.[2]

    • Urine: Following the 7-day treatment, mice were placed in metabolic cages with free access to water (but no food) for 24-hour urine collection.[2]

  • Analytical Methods:

    • Microbiota Analysis: 16S rRNA gene sequencing was performed on DNA extracted from fecal samples to analyze microbial diversity and composition.[2]

    • Metabolomics: An LC-MS-based metabolomics approach was used to analyze the metabolic profile of the urine samples.[2]

Protocol 2: Hepatoprotective and Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats.[4]

  • Induction of Liver Cirrhosis (LC): Liver cirrhosis was induced by intraperitoneal injections of N-dimethylnitrosamine.[1]

  • Groups:

    • CON: Control rats.

    • LC: Liver cirrhosis rats.

    • LC-ISN: Liver cirrhosis rats treated with this compound.[1]

  • Dosing and Administration:

    • This compound: Administered to the LC-ISN group for a specified period to assess its hepatoprotective effects.

    • Tofacitinib (Probe Drug): A single dose of tofacitinib (10 mg/kg intravenous or 20 mg/kg oral) was administered to all groups to evaluate pharmacokinetic changes.[1]

  • Sample Collection: Blood samples were collected at various time points to determine the plasma concentration of tofacitinib. Liver and intestinal tissues were collected for immunoblot analysis.[1]

  • Analytical Methods:

    • Pharmacokinetics: Tofacitinib concentrations in plasma were quantified using HPLC. Pharmacokinetic parameters such as AUC, clearance (CL), and half-life were calculated.[1]

    • Protein Expression: Western blot (immunoblot) analysis was used to measure the protein levels of CYP3A1/2, CYP2C11, PXR, and CAR in hepatic and intestinal microsomes.[1]

Conclusion

This compound aglycone demonstrates a compelling profile of in vivo activity, with robust evidence supporting its hepatoprotective, gut microbiome-modulating, and antinociceptive properties. Its ability to upregulate key drug-metabolizing enzymes via the PXR/CAR pathway is of significant interest for addressing drug-drug interactions and managing liver disease. Furthermore, its influence on gut microbial composition and host metabolism opens new avenues for its application in metabolic disorders. The antinociceptive effects mediated by TRPM3 blockade provide a clear mechanistic target for pain management. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further preclinical and clinical development. Future research should focus on long-term efficacy and safety studies, as well as exploring its potential in other inflammation- and metabolism-related diseases.

References

Isosakuranetin: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in various citrus species, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects. It delves into its role in modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its impact on the production of inflammatory mediators. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its anti-inflammatory activity, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds, have garnered considerable attention for their anti-inflammatory properties. This compound, the 4'-O-methylated derivative of naringenin, has demonstrated a range of biological activities, including antioxidant and antinociceptive effects.[1] Recent studies have highlighted its significant potential in mitigating inflammatory responses, positioning it as a promising candidate for further investigation and therapeutic development. This guide aims to provide an in-depth technical analysis of this compound's role in anti-inflammatory pathways.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways and mediators involved in the inflammatory cascade.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

This compound has been shown to suppress the activation of the NF-κB pathway.[5] This inhibitory action is crucial for its anti-inflammatory effects, as it leads to a downstream reduction in the expression of numerous inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a pivotal role in translating extracellular stimuli into cellular inflammatory responses.[2] The phosphorylation and activation of these kinases lead to the activation of transcription factors that regulate the expression of inflammatory genes.

Studies on this compound and its close structural analog, sakuranetin, have demonstrated the ability to inhibit the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38.[6] By attenuating the activation of these pathways, this compound can effectively dampen the inflammatory response.

Inhibition of Inflammatory Mediators

This compound's modulation of the NF-κB and MAPK pathways results in a significant reduction in the production of various pro-inflammatory mediators.

  • Pro-inflammatory Cytokines: this compound has been observed to decrease the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5]

  • Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, is also downregulated by this compound.

  • Reactive Oxygen Species (ROS): this compound has been reported to block increases in reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[7]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its related compound, sakuranetin.

Table 1: In Vitro Anti-Inflammatory Activity of this compound and Related Flavonoids

CompoundModel/Cell LineInflammatory StimulusParameter MeasuredResultReference
This compoundHuman Leukemia Cells (HL-60, U937)-Phosphorylation of JNK1/2Time-dependent decrease[7]
SakuranetinMouse Peritoneal MacrophagesLPSTNF-α secretionDose-dependent decrease[1]
SakuranetinMouse Peritoneal MacrophagesLPSIL-6 secretionDose-dependent decrease[1]
SakuranetinMouse Peritoneal MacrophagesLPSIL-12 secretionDose-dependent decrease[1]
SakuranetinRAW 264.7 MacrophagesLPSNO ProductionDose-dependent decrease[6]
SakuranetinRAW 264.7 MacrophagesLPSIL-1β gene expressionDose-dependent decrease[6]
SakuranetinRAW 264.7 MacrophagesLPSIL-6 gene expressionDose-dependent decrease[6]

Table 2: In Vivo Anti-Inflammatory Activity of this compound and Related Flavonoids

CompoundAnimal ModelInflammatory AgentParameter MeasuredDoseResultReference
This compoundRatsPerfluorooctane sulfonate (PFOS)TNF-α levels20 mg/kgSignificant decrease[5]
This compoundRatsPerfluorooctane sulfonate (PFOS)IL-6 levels20 mg/kgSignificant decrease[5]
This compoundRatsPerfluorooctane sulfonate (PFOS)IL-1β levels20 mg/kgSignificant decrease[5]
This compoundRatsPerfluorooctane sulfonate (PFOS)NF-κB levels20 mg/kgSignificant decrease[5]
This compoundMiceAcetic AcidWrithing response200 mg/kgSignificant reduction[8]
SakuranetinMiceOvalbuminLung inflammation (eosinophils, neutrophils)-Reduction[6]
SakuranetinMiceOvalbuminPhosphorylation of p38, ERK1/2, JNK in lungs-Inhibition[6]

Experimental Protocols

This section details standardized protocols for evaluating the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assays

4.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well or 6-well) and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours before stimulation with an inflammatory agent, commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours).

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After treatment, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature in the dark for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4.1.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.[9]

4.1.4. Western Blot Analysis for NF-κB and MAPK Pathways

  • Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in key signaling pathways.

  • Procedure:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Procedure:

    • Administer this compound or vehicle control orally or intraperitoneally to the animals.

    • After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[10][11]

    • Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

    • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., cytokines, MPO activity).

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Anti_Inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38, JNK, ERK MAPKK->MAPK P AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB Degradation of IκBα Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Western_Blot Western Blot (p-p65, p-MAPKs) Cell_Lysis->Western_Blot Animal_Model Rat/Mouse Model Drug_Administration Administer this compound Animal_Model->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Measurement Measure Paw Edema Inflammation_Induction->Measurement Tissue_Collection Collect Paw Tissue Measurement->Tissue_Collection

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through its ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. The preclinical data, although still emerging, strongly support its role as a promising therapeutic candidate for inflammatory diseases.

Future research should focus on:

  • Comprehensive Dose-Response Studies: Establishing detailed dose-response curves and IC50 values for the inhibition of a wider range of inflammatory markers.

  • In-depth Mechanistic Studies: Further elucidating the direct molecular targets of this compound within the inflammatory signaling cascades.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic delivery and efficacy.

  • Evaluation in Chronic Disease Models: Assessing the therapeutic efficacy of this compound in more complex, chronic animal models of inflammatory diseases.

A thorough understanding of these aspects will be crucial for translating the promising preclinical findings of this compound into viable clinical applications for the treatment of inflammatory disorders.

References

The Antioxidant Properties of Isosakuranetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranetin, a flavanone (B1672756) found in citrus fruits, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms underpinning this compound's antioxidant activity, supported by quantitative data from various in vitro and cellular assays. Detailed experimental protocols for key antioxidant assays are provided to facilitate reproducible research. Furthermore, this guide illustrates the core signaling pathways and experimental workflows using Graphviz diagrams to offer a clear visual representation of the scientific principles and methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism; however, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage.[3] this compound, a flavonoid with the chemical formula C16H14O5, has emerged as a promising natural antioxidant.[4][5] This guide delves into the technical details of its antioxidant capabilities.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense pathways.

Direct Radical Scavenging

This compound can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT) mechanisms.[3][6] Theoretical studies using density functional theory (DFT) have indicated that HAT and sequential proton loss electron transfer (SPLET) are the most probable mechanisms for its radical scavenging activity.[3][6] This direct interaction with free radicals contributes to its ability to protect cells from oxidative damage.

Modulation of the Nrf2-ARE Signaling Pathway

A key mechanism of this compound's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] this compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][8] In vivo studies have shown that this compound treatment can increase the expression of Nrf2 and its downstream antioxidant enzymes, thereby protecting against oxidative stress-induced tissue damage.[2]

Nrf2_Signaling_Pathway

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the available quantitative data.

Assay TypeModel SystemEndpointResultReference
Chemical Assays
DPPH Radical ScavengingChemical AssayIC50Data not explicitly found in searchesN/A
ABTS Radical ScavengingChemical AssayTEACData not explicitly found in searchesN/A
Cellular Assays
Cellular Antioxidant Activity (CAA)HepG2 cellsEC50Data not explicitly found in searches[10]
ROS ReductionPC12 cells (H2O2-induced)Inhibition of ROS increaseEffective at 0.8 µM[4]
Antioxidant Enzyme ActivityPC12 cells (H2O2-induced)Prevention of catalase depletionEffective at 0.8 µM[4]
In Vivo Studies
Antioxidant Enzyme LevelsRat cardiac tissue (PFOS-induced)Increased SOD, CAT, GPx, GSR, GST, HO-1Effective at 20 mg/kg[2]
Oxidative Stress MarkersRat cardiac tissue (PFOS-induced)Decreased ROS and MDA levelsEffective at 20 mg/kg[2]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are common metrics for antioxidant potency. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength of a compound to that of Trolox, a vitamin E analog. While the searches confirm this compound's activity in these assays, specific quantitative values from peer-reviewed studies were not aggregated in the initial search results and would require a more targeted literature review.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[13] This solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve this compound in the same solvent as the DPPH solution to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH solution to initiate the reaction.[13] Include a blank (solvent + DPPH) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[11][15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[15] The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[16]

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol mix Mix Sample and DPPH Solution in Microplate prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17][18]

Materials:

  • ABTS

  • Potassium persulfate

  • Methanol or ethanol

  • This compound (test sample)

  • Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[19][20]

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[17][19]

  • Sample Preparation: Prepare various concentrations of this compound in the appropriate solvent.

  • Reaction: Add a small volume of the this compound solution to a larger volume of the diluted ABTS•+ solution.[19]

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 30 minutes).[19]

  • Measurement: Measure the absorbance at 734 nm.[17]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17][19]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[21][22]

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or another peroxyl radical initiator

  • This compound (test sample)

  • Quercetin (B1663063) (positive control)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to confluency.[22][23]

  • Cell Treatment: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and various concentrations of this compound or quercetin for 1 hour at 37°C.[21][23]

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove extracellular compounds. Add ABAP solution to all wells to generate peroxyl radicals.[21][23]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 1 hour at 37°C using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.[21][23]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value is calculated based on the inhibition of fluorescence by the test compound compared to the control.[21]

Western Blot Analysis for Nrf2 Activation

This technique is used to detect and quantify the levels of Nrf2 protein in cellular or tissue extracts, particularly its translocation to the nucleus.[24][25]

Materials:

  • Cells or tissues treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kits

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-Nrf2, anti-lamin B1 or histone for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic/total fraction)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells or tissues to extract total protein, or perform fractionation to separate nuclear and cytoplasmic proteins.[26]

  • Protein Quantification: Determine the protein concentration of each sample.[24]

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[25]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[25]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2. Also, probe for a loading control to ensure equal protein loading.[24][26]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[25]

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal with an imaging system.[26]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to the loading control to determine the relative changes in Nrf2 protein levels.[24]

Western_Blot_Workflow start Cell/Tissue Treatment with this compound lysis Protein Extraction (Total, Cytoplasmic, Nuclear) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (anti-Nrf2, anti-loading control) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry and Analysis detect->analyze

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging activities and, more notably, the upregulation of the endogenous antioxidant defense system via the Nrf2-ARE signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress. Future studies should focus on establishing a more comprehensive quantitative profile of its antioxidant activity and further elucidating its molecular targets to fully realize its potential in drug development.

References

Isosakuranetin's function in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosakuranetin, a 4'-O-methylated flavanone (B1672756) derived from naringenin (B18129), is a member of the flavonoid family of secondary metabolites found in various plants. While the role of its isomer, sakuranetin (B8019584), as a potent phytoalexin in the defense mechanisms of plants like rice is well-established, the specific functions of this compound in plant immunity are less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plant defense. It covers the biosynthesis of O-methylated flavanones, the established defense signaling pathways of the closely related sakuranetin, and the known biological activities of this compound. Detailed experimental protocols for the analysis of these compounds are also provided, alongside visualizations of key pathways and workflows to support further research into the potential role of this compound in plant defense and its applications.

Introduction to O-Methylated Flavonoids in Plant Defense

Flavonoids are a diverse class of polyphenolic compounds that play crucial roles in various aspects of plant life, including pigmentation, UV protection, and defense against biotic and abiotic stresses.[1][2] O-methylation, the addition of a methyl group to a hydroxyl group on the flavonoid backbone, is a key modification that can enhance the biological activity, stability, and lipophilicity of these compounds.[3][4] This modification is catalyzed by O-methyltransferases (OMTs) and is a common strategy employed by plants to diversify their chemical arsenal (B13267) for defense.[5] O-methylated flavonoids have been shown to possess potent antimicrobial and insecticidal properties, contributing significantly to the plant's innate immune system.[1][6]

Biosynthesis of this compound and Sakuranetin

This compound and its isomer sakuranetin are both derived from the flavanone naringenin, a central intermediate in the flavonoid biosynthetic pathway. The synthesis of naringenin begins with the general phenylpropanoid pathway.

The key branching point from naringenin to this compound and sakuranetin is the methylation at different positions on the naringenin molecule.

  • This compound is formed by the methylation of the hydroxyl group at the 4'-position of the B-ring of naringenin. This reaction is catalyzed by a putative naringenin 4'-O-methyltransferase (NOMT) .

  • Sakuranetin is formed by the methylation of the hydroxyl group at the 7-position of the A-ring of naringenin, a reaction catalyzed by naringenin 7-O-methyltransferase (NOMT) .[7]

The biosynthesis of sakuranetin has been extensively studied in rice, where the corresponding OsNOMT gene has been identified and characterized.[8] The specific gene and enzyme responsible for this compound biosynthesis in plants are less well-defined.

This compound and Sakuranetin Biosynthesis Naringenin Naringenin Enzyme1 Naringenin 4'-O-methyltransferase (putative) Naringenin->Enzyme1 Enzyme2 Naringenin 7-O-methyltransferase (NOMT) Naringenin->Enzyme2 This compound This compound (4'-O-methylnaringenin) Sakuranetin Sakuranetin (7-O-methylnaringenin) Enzyme1->this compound S-adenosyl-L-methionine Enzyme2->Sakuranetin S-adenosyl-L-methionine Sakuranetin Signaling Pathway Pathogen Pathogen Attack (e.g., Magnaporthe oryzae) Elicitor Elicitors Pathogen->Elicitor JA_Signal Jasmonic Acid (JA) Signaling Cascade Elicitor->JA_Signal NOMT_Gene NOMT Gene Expression JA_Signal->NOMT_Gene Sakuranetin Sakuranetin Accumulation NOMT_Gene->Sakuranetin Enzyme Synthesis Naringenin Naringenin Naringenin->Sakuranetin NOMT Defense Plant Defense (Antifungal Activity) Sakuranetin->Defense Experimental Workflow start Plant Tissue (e.g., leaves, roots) extraction Extraction (e.g., 80% Methanol, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation & Reconstitution supernatant->evaporation hplc HPLC Analysis (C18 Column, UV/PDA Detection) evaporation->hplc data Data Analysis (Quantification against standard) hplc->data

References

Methodological & Application

Isosakuranetin In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of isosakuranetin, a flavanone (B1672756) with demonstrated therapeutic potential in various preclinical models. These guidelines are intended to serve as a comprehensive resource for designing and executing robust animal studies to investigate the pharmacokinetics, efficacy, and mechanisms of action of this compound.

Overview of this compound

This compound is a natural flavonoid found in citrus fruits, such as Citrus bergamia[1]. It is the 4'-O-methylated derivative of naringenin[2]. Preclinical studies have revealed its diverse pharmacological activities, including anti-inflammatory, antioxidant, antinociceptive, and neuroprotective effects[3][4]. This compound is also known to be a blocker of the transient receptor potential melastatin 3 (TRPM3) channel[1][5]. These properties make it a compelling candidate for further investigation in various disease models.

In Vivo Administration Protocols: Data Summary

The following tables summarize quantitative data from various in vivo studies involving this compound administration.

Table 1: this compound Administration in Rodent Models of Disease

Animal ModelSpecies/StrainAdministration RouteDosageFrequency/DurationKey FindingsReference
Liver CirrhosisSprague-Dawley RatsNot specifiedNot specifiedTreated with ISNRestored decreased non-renal and intestinal intrinsic clearance of tofacitinib (B832).[6]
Cardiac ToxicityAlbino Rats (Rattus norvegicus)Not specified20 mg/kgNot specifiedProtected cardiac tissues from PFOS-induced damage.[4]
Peripheral NeuropathyNot specifiedNot specified1.5 to 6 mg/kgNot specifiedDose-dependently increased paw-withdrawal threshold.[1]
HypertensionSpontaneously Hypertensive RatsNot specified10 mg/kgNot specifiedReduced systolic blood pressure.[5]
NociceptionMiceNot specified2 mg/kgNot specifiedIncreased latency to pain response in a hot plate test.[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseT 1/2 (half-life)Cmax (Peak Plasma Concentration)AUC (Area Under the Curve)CL (Clearance)Reference
Intravenous10 mg/kg (Tofacitinib, with ISN treatment)Not SpecifiedNot SpecifiedAUC of tofacitinib decreased by 35.1% in LC-ISN rats compared to LC ratsNot Specified[6]
Oral20 mg/kg (Tofacitinib, with ISN treatment)Not SpecifiedNot SpecifiedSimilar pattern of AUC changes as intravenous administrationNot Specified[6]

Detailed Experimental Protocols

The following are detailed protocols for common administration routes used in in vivo studies with this compound. These are generalized protocols and may require optimization based on the specific experimental design.

Oral Gavage (PO) Administration

Oral gavage is a common method for administering precise doses of substances directly into the stomach of rodents[7].

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose-sodium (CMC-Na), corn oil, water)

  • Gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)[7][8]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. For instance, a ≥5mg/ml suspension in CMC-NA has been suggested for oral administration[2]. Ensure the solution is well-mixed before each administration.

  • Animal Handling and Restraint: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg[7]. Gently restrain the animal to immobilize the head and straighten the esophagus[9][10].

  • Gavage Needle Insertion: Measure the correct length of the gavage needle from the corner of the animal's mouth to the last rib to avoid stomach perforation[8][9]. Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance[8][10].

  • Substance Administration: Once the needle is in the correct position, slowly administer the this compound suspension.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing[7][8].

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common parenteral route of administration where the substance is injected into the peritoneal cavity[11].

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS, DMSO)

  • Sterile syringes

  • Sterile needles (23-27G for mice and rats)[12][13]

  • 70% ethanol (B145695) or other disinfectant

  • Sharps container

Procedure:

  • Preparation of Injectable Solution: Dissolve or suspend this compound in a sterile vehicle. Ensure the final solution is suitable for injection.

  • Animal Restraint: Properly restrain the animal to expose the abdomen. For rats, this may involve wrapping in a towel[13].

  • Injection Site Preparation: Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum[12][14]. Clean the injection site with a disinfectant.

  • Injection: Insert the needle at a 45-degree angle into the peritoneal cavity[12]. Aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement[12][15]. Slowly inject the solution.

  • Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions[13].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for in vivo efficacy studies.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline induction Disease Induction (e.g., PFOS, STZ) baseline->induction treatment This compound Administration induction->treatment assessment Efficacy Assessment (e.g., Behavioral tests, Biochemical assays) treatment->assessment collection Tissue/Blood Collection assessment->collection analysis Data Analysis collection->analysis

Caption: General experimental workflow for in vivo efficacy studies.

signaling_pathway cluster_antioxidant Antioxidant Pathway cluster_anti_inflammatory Anti-inflammatory Pathway cluster_anti_apoptotic Anti-apoptotic Pathway ISN1 This compound Keap1 Keap-1 Inhibition ISN1->Keap1 Nrf2 Nrf-2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Keap1->Nrf2 Antioxidant_Enzymes HO-1, SOD, CAT, GPx ARE->Antioxidant_Enzymes ISN2 This compound NFkB NF-κB Inhibition ISN2->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory ISN3 This compound Bcl2 Bcl-2 Upregulation ISN3->Bcl2 Bax Bax Downregulation ISN3->Bax Caspase3 Caspase-3 Inhibition Bcl2->Caspase3 Bax->Caspase3

Caption: Putative signaling pathways modulated by this compound.

Conclusion

The provided protocols and data serve as a foundational guide for the in vivo investigation of this compound. The versatility in administration routes allows for its evaluation in a wide array of animal models. Future research should focus on establishing comprehensive pharmacokinetic profiles and exploring the dose-dependent efficacy of this compound in various pathological conditions. Careful consideration of the experimental design, including the choice of animal model, administration protocol, and relevant endpoints, is crucial for obtaining reliable and translatable results.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Isosakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isosakuranetin. The method is suitable for the determination of this compound in bulk materials and can be adapted for various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and a full method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a flavanone, specifically the 4'-O-methylated derivative of naringenin, commonly found in citrus fruits.[1][2] It has garnered significant interest in the scientific community due to its various pharmacological activities, including its role as an inhibitor of the TRPM3 ion channel and its influence on signaling pathways such as the ERK1/2 and PI3K/AKT pathways.[1][3][4] As research into its therapeutic potential expands, the need for a reliable and validated analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development.

This application note details a robust RP-HPLC method using a C18 column and UV detection, providing a clear protocol for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for method development.

PropertyValueReference
IUPAC Name (2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one[5]
Synonyms 4'-Methylnaringenin, Naringenin 4'-methyl ether[1]
Molecular Formula C₁₆H₁₄O₅[5][6]
Molecular Weight 286.28 g/mol [5][6]
Appearance Yellow crystalline powder[6]
Melting Point 193-194°C[6]
Solubility Soluble in DMSO, methanol (B129727), ethanol; Practically insoluble in water.[6][7]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound reference standard (>98% purity).

    • HPLC grade acetonitrile.

    • HPLC grade methanol.

    • HPLC grade water.

    • Formic acid (analytical grade).

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.22 µm or 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start with 35% B, increase to 80% B over 15 min, hold for 2 min, return to 35% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 286 nm

Note: The gradient program can be optimized based on the specific sample matrix to ensure adequate separation from interfering peaks. A UV scan of this compound is recommended to confirm the optimal detection wavelength.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[8] This solution should be stored at -20°C.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (initial conditions).

Sample Preparation Protocol
  • Weighing: Accurately weigh a sufficient amount of the sample powder or extract expected to contain a quantifiable amount of this compound.

  • Dissolution: Transfer the weighed sample to a volumetric flask and add methanol to dissolve the this compound. The volume will depend on the expected concentration.

  • Sonication: Sonicate the flask for 15-20 minutes to ensure complete extraction and dissolution.

  • Dilution: Dilute the solution to the final volume with methanol and mix thoroughly. If necessary, perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[10][11]

For complex matrices like biological fluids or plant extracts, a Solid Phase Extraction (SPE) step may be required to remove interferences before HPLC analysis.[8][12]

HPLC Analysis Workflow

The general workflow for the HPLC analysis is depicted below.

HPLC_Workflow A 1. Weigh Standard & Sample B 2. Dissolve in Methanol & Sonicate A->B C 3. Prepare Serial Dilutions (for Standards) B->C D 4. Filter Sample/Standard (0.22 µm Syringe Filter) B->D For Sample C->D For Standards E 5. Transfer to HPLC Vial D->E F 6. HPLC Injection & Separation (C18 Column) E->F G 7. UV Detection (286 nm) F->G H 8. Data Acquisition & Integration G->H I 9. Quantification (using Calibration Curve) H->I

Caption: General experimental workflow for the HPLC analysis of this compound.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[13][14][15] The following parameters should be evaluated.

Validation ParameterDescription and Protocol
Specificity Analyze a blank (mobile phase), a placebo/matrix blank, and a sample spiked with this compound. Ensure no interfering peaks are present at the retention time of this compound. Stress studies (acid, base, oxidation, heat) can be performed to demonstrate stability-indicating properties.[13]
Linearity & Range Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.999.
Accuracy Perform recovery studies by spiking a known amount of this compound into a blank matrix at three concentration levels (e.g., low, medium, high). The percent recovery should be calculated.[16]
Precision Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) should be <2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Can be determined based on the signal-to-noise ratio (typically 3:1).[16]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Can be determined based on the signal-to-noise ratio (typically 10:1).[16]
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability during normal use.

Data Presentation (Example Tables)

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
1 [Data]
5 [Data]
10 [Data]
25 [Data]
50 [Data]
100 [Data]

| Correlation (r²) | >0.999 |

Table 2: Accuracy and Precision Results

Concentration Level Spiked (µg/mL) Measured (µg/mL) Recovery (%) Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6)
Low 10 [Data] [Data] <2% <2%
Medium 50 [Data] [Data] <2% <2%

| High | 90 | [Data] | [Data] | <2% | <2% |

This compound Signaling Pathway Involvement

This compound has been shown to stimulate melanogenesis by inhibiting key signaling pathways.[3] A simplified representation of this mechanism is provided below.

Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound PI3K PI3K This compound->PI3K ERK ERK1/2 This compound->ERK Akt Akt PI3K->Akt MITF MITF (Transcription Factor) Akt->MITF Inhibits Activation ERK->MITF Inhibits Activation Genes Tyrosinase, TRP1, TRP2 (Gene Expression) MITF->Genes Melanogenesis Melanogenesis Genes->Melanogenesis

Caption: this compound promotes melanogenesis via inhibition of PI3K/Akt and ERK pathways.

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the quantification of this compound. The detailed protocols for method setup, sample preparation, and validation will enable researchers to implement this method for routine quality control, stability studies, and various research applications, ensuring accurate and reproducible results.

References

Application Notes and Protocols for Isosakuranetin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosakuranetin, a flavanone (B1672756) found in citrus fruits, has garnered significant interest in biomedical research due to its diverse biological activities.[1][2] These include anti-inflammatory, antioxidant, and potential anti-cancer properties.[3] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, focusing on its effects on cell viability, key signaling pathways, and inflammatory responses. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines
Cell LineAssay TypeEndpointConcentration/IC50Treatment DurationReference
B16 MelanomaMTT AssayDecreased cell number> 45 µM72 hours[4]
B16 MelanomaTyrosinase ActivityIncreased activity15 µM and 30 µM72 hours[4]
HaCaT KeratinocytesMMP-1 Expression90% inhibition of UV-B induced expression20 µMNot Specified[2]
PC12H2O2-induced ROSInhibition0.8 µMNot Specified[2]
HEK293 (expressing mouse TRPM3)Calcium UptakeInhibitionIC50 = 50 nMNot Specified[2]
Various Cancer Cell Lines (e.g., HTB-26, PC-3, HepG2)Crystal Violet AssayCytotoxicityIC50 between 10 and 50 µMNot Specified[5]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Select appropriate cell lines for your experimental goals (e.g., B16 melanoma for melanogenesis studies, RAW 264.7 macrophages for inflammation studies, or various cancer cell lines for cytotoxicity assays).

  • Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

This compound is soluble in organic solvents like DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.86 mg of this compound (MW: 286.28 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) diluted in fresh culture medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Modulation

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 signaling pathways.

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[6]

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total Akt and total ERK.[6]

Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)

This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cells

    • 96-well cell culture plates

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 4 hours.[8]

    • Stimulate the cells with LPS (1 µg/mL) for another 12-24 hours to induce an inflammatory response.[8]

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant and incubate in the dark for 30 minutes.[8]

    • Measure the absorbance at 540 nm using a microplate reader.[8]

    • A standard curve using sodium nitrite (B80452) should be prepared to quantify the concentration of nitrite, a stable product of NO.

    • The inhibition of NO production is calculated relative to the LPS-only treated cells.

Visualization of Signaling Pathways and Workflows

Isosakuranetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK This compound This compound This compound->PI3K Inhibits This compound->ERK Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression ERK->Gene_Expression IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inhibition Inflammatory_Genes Inflammatory Gene Expression NFκB->Inflammatory_Genes

Caption: this compound's inhibitory effects on key signaling pathways.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 treatment Treat with This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Read Absorbance at 570nm dissolve->read

Caption: Workflow for assessing cell viability using the MTT assay.

Western_Blot_Workflow cell_treatment Cell Treatment with This compound lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols: Isosakuranetin as a Selective TRPM3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable nonselective cation channel activated by stimuli such as heat and the neurosteroid pregnenolone (B344588) sulfate (B86663) (PregS).[1][2] Expressed in sensory neurons, TRPM3 plays a significant role in heat sensation and has been implicated in inflammatory pain.[2][3] Isosakuranetin, a flavanone (B1672756) found in citrus fruits, has been identified as a potent and selective inhibitor of the TRPM3 channel, making it a valuable pharmacological tool for studying TRPM3 function and a potential lead compound for the development of novel analgesics.[1][2][4] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on TRPM3 channels using common in vitro assays.

Mechanism of Action

This compound acts as a channel blocker for the TRPM3 ion channel.[5] By binding to the channel, it prevents the influx of cations, including calcium, that is normally triggered by TRPM3 agonists like PregS.[4] This inhibitory action has been demonstrated to be highly potent and selective for TRPM3 over other related TRP channels such as TRPM1, TRPM8, and TRPV1.[6]

Quantitative Data Summary

The inhibitory potency of this compound against the TRPM3 channel has been quantified using various experimental setups. The following table summarizes key data points for easy comparison.

ParameterValueCell TypeAssay MethodAgonist UsedReference
IC50 50 nMHEK293 cells expressing mouse TRPM3Calcium Imaging (Fluo-4)Pregnenolone Sulfate (PregS)[1][2][6]
IC50 50 nMHEK293 cells expressing mouse TRPM3Electrophysiology (Whole-cell patch-clamp)Pregnenolone Sulfate (PregS)[1]
Inhibition Full block of CIM0216-induced currentsHEK-TRPM3 cellsElectrophysiology (Whole-cell patch-clamp)CIM0216 (1 µM)[7]
Inhibition Partial block of PregS-induced currentsRat DRG neuronsElectrophysiology (Whole-cell patch-clamp)Pregnenolone Sulfate (PregS)[8]

Signaling Pathway

The activation of TRPM3 by agonists such as PregS initiates a signaling cascade that leads to various cellular responses. This compound effectively blocks these downstream events by inhibiting the initial channel activation.

TRPM3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM3 TRPM3 Channel Ca_influx Ca²⁺ Influx TRPM3->Ca_influx This compound This compound This compound->TRPM3 Inhibits PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates PKC PKC Ca_influx->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Elk1 Elk-1 ERK12->Elk1 Gene_Transcription Gene Transcription Elk1->Gene_Transcription

Caption: TRPM3 signaling pathway initiated by PregS and inhibited by this compound.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol describes the measurement of this compound's inhibitory effect on PregS-induced intracellular calcium influx in HEK293 cells stably expressing TRPM3.

Materials:

  • HEK293 cells stably expressing murine TRPM3 (HEK-mTRPM3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • Pregnenolone Sulfate (PregS)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture HEK-mTRPM3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed the cells into 384-well black, clear-bottom plates at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in serum-free DMEM.

    • Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Wash the cells twice with a physiological salt solution (e.g., HBSS) to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • TRPM3 Activation and Measurement:

    • Prepare a stock solution of the TRPM3 agonist, PregS (e.g., 20 µM).

    • Use a fluorescence plate reader equipped with an automated injection system to add PregS to the wells.

    • Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) before and after the addition of PregS.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) upon PregS addition for each well.

    • Normalize the data to the response obtained in the absence of this compound (vehicle control).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter Hill equation to determine the IC50 value.

Calcium_Imaging_Workflow Start Start Culture_Cells Culture HEK-mTRPM3 Cells Start->Culture_Cells Plate_Cells Plate Cells in 384-well Plate Culture_Cells->Plate_Cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_Inhibitor Add this compound Wash_Cells->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Measure_Baseline Measure Baseline Fluorescence Incubate->Measure_Baseline Add_Agonist Inject PregS Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response Add_Agonist->Measure_Response Analyze_Data Analyze Data (IC50) Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro calcium imaging assay.

Electrophysiology (Whole-Cell Patch-Clamp) Assay

This protocol provides a method to measure the direct effect of this compound on TRPM3 ion channel currents.

Materials:

  • HEK-mTRPM3 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 150 NaCl, 1 MgCl2, 10 HEPES, 2 CaCl2; pH 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., 150 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP; pH 7.2 with CsOH.

  • This compound

  • Pregnenolone Sulfate (PregS)

Protocol:

  • Cell Preparation: Plate HEK-mTRPM3 cells on glass coverslips at a low density suitable for patch-clamping.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the cell at a holding potential of 0 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms, applied every 2 seconds) to elicit currents.

  • TRPM3 Activation: Perfuse the cell with the extracellular solution containing a known concentration of PregS (e.g., 20 µM) to activate TRPM3 channels and establish a stable baseline current.

  • Inhibitor Application:

    • While continuously applying PregS, co-perfuse with increasing concentrations of this compound.

    • Record the current at each concentration of the inhibitor until a steady-state block is achieved.

  • Data Analysis:

    • Measure the amplitude of the outward and inward currents at specific voltages (e.g., +80 mV and -80 mV) from the voltage ramps.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the stable PregS-activated current.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Electrophysiology_Workflow Start Start Prepare_Cells Prepare Cells on Coverslips Start->Prepare_Cells Establish_Patch Establish Whole-Cell Configuration Prepare_Cells->Establish_Patch Apply_Ramp Apply Voltage Ramp Protocol Establish_Patch->Apply_Ramp Activate_TRPM3 Perfuse with PregS Apply_Ramp->Activate_TRPM3 Record_Baseline Record Baseline Current Activate_TRPM3->Record_Baseline Apply_Inhibitor Co-perfuse with this compound Record_Baseline->Apply_Inhibitor Record_Block Record Inhibited Current Apply_Inhibitor->Record_Block Analyze_Data Analyze Current Inhibition (IC50) Record_Block->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Preparation of Isosakuranetin Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Isosakuranetin, a naturally occurring flavanone, is a subject of growing interest in biomedical research due to its various biological activities. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic molecules. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO to ensure experimental consistency and integrity.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. The table below summarizes key quantitative data.

ParameterValueSource
Molecular Formula C₁₆H₁₄O₅[1]
Molar Mass 286.28 g/mol [1][2][3]
Appearance White to off-white solid[3]
Purity ≥98%[4]
Solubility in DMSO 57 mg/mL[5]
Molar Solubility in DMSO 199.1 mM[5]
Recommended Stock Concentration 10 mM - 50 mM
Recommended Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[6][7]

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.

Materials and Equipment
  • This compound (solid powder, ≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile pipette tips

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL), preferably amber or light-blocking

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Step-by-Step Procedure
  • Calculation of Required Mass: To prepare 1 mL of a 50 mM this compound stock solution, the required mass of this compound is calculated as follows:

    Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) Mass (mg) = 50 mmol/L x 0.001 L x 286.28 g/mol x 1000 mg/g = 14.314 mg

  • Weighing this compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

    • Carefully weigh 14.31 mg of this compound powder directly into the microcentrifuge tube.

  • Adding DMSO:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Securely cap the microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved, and the solution is clear.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved.[5]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, clearly labeled microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[7]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] Protect the aliquots from light.

Best Practices and Safety Precautions

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can reduce the solubility of compounds. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. Aliquoting into single-use volumes is a critical step to preserve the integrity of the stock solution.[7]

  • Working Concentrations: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO. DMSO can facilitate the absorption of substances through the skin.

  • Ventilation: Handle all chemicals in a well-ventilated area or under a chemical fume hood.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex Vortex Add DMSO->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Optional Sonication/Warming Optional Sonication/Warming Optional Sonication/Warming->Vortex Visual Inspection->Optional Sonication/Warming Incomplete Dissolution Aliquot Aliquot Visual Inspection->Aliquot Complete Dissolution Store at -20°C or -80°C Store at -20°C or -80°C Aliquot->Store at -20°C or -80°C

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Animal Models for Elucidating the Therapeutic Effects of Isosakuranetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) found in various medicinal plants, has emerged as a promising natural compound with a spectrum of pharmacological activities. Preclinical studies utilizing animal models have been instrumental in characterizing its therapeutic potential in several disease areas, including neurodegenerative disorders, inflammation, metabolic diseases, and cancer. This document provides detailed application notes and protocols for leveraging animal models to study the effects of this compound, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of this compound in different disease models.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury
Treatment GroupDose (mg/kg)Neurological Deficit Score (6-point scale)Infarct Volume (%)Reference
Sham-00[1][2]
Vehicle-4.2 ± 0.545.3 ± 5.2[1][2]
This compound53.5 ± 0.638.7 ± 4.8[1]
This compound102.8 ± 0.425.1 ± 3.9[1][2]
This compound202.5 ± 0.522.4 ± 3.5[1][2]
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the vehicle group.
Table 2: Anti-Inflammatory Effects of a Related Flavonoid (Sakuranetin) in a Rat Model of Carrageenan-Induced Paw Edema

No specific quantitative data for this compound in this model was identified in the literature. The following data for the related flavonoid Sakuranetin is provided as a reference.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Control--
Sakuranetin10Restored biochemical parameters[3]
Sakuranetin20Restored biochemical parameters[3]
Table 3: Anti-Diabetic Effects of a Related Flavonoid (Sakuranetin) in a Rat Model of Streptozotocin-Induced Diabetes

No specific quantitative data for this compound in this model was identified in the literature. The following data for the related flavonoid Sakuranetin is provided as a reference.

Treatment GroupDose (mg/kg)Blood Glucose (mg/dL)Serum Insulin (µU/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)Reference
Normal Control-95.5 ± 5.215.2 ± 1.175.4 ± 4.888.6 ± 5.1[3]
Diabetic Control-350.8 ± 15.76.8 ± 0.5145.2 ± 8.3198.4 ± 10.2[3]
Sakuranetin10RestoredRestoredRestoredRestored[3]
Sakuranetin20RestoredRestoredRestoredRestored[3]
*Data are presented as mean ± standard deviation. "Restored" indicates a statistically significant improvement compared to the diabetic control group.
Table 4: Anti-Tumor Effects of a Related Flavonoid (Isoquercetin) in a Mouse Xenograft Model of Colon Cancer

No specific quantitative data for this compound in a cancer model was identified in the literature. The following data for the related flavonoid Isoquercetin is provided as a reference.

Treatment GroupDoseTumor Growth InhibitionReduction in Blood VesselsReference
Untreated Control---[2]
Isoquercetin (Q3G)Not specifiedInhibited colon cancer growth~65% fewer than untreated[2]
BevacizumabNot specifiedInhibited colon cancer growth~50% fewer than Isoquercetin[2]

Experimental Protocols

Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effects of this compound against focal cerebral ischemia-reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

  • 4-0 nylon monofilament with a rounded tip

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert the nylon monofilament through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • Ischemia and Reperfusion: Maintain the occlusion for 2 hours. After the ischemic period, carefully withdraw the monofilament to allow reperfusion.

  • Compound Administration: Administer this compound (5, 10, or 20 mg/kg) or vehicle intraperitoneally at the onset of reperfusion.

  • Neurological Assessment: 24 hours after reperfusion, evaluate neurological deficits using a 6-point scale.

  • Infarct Volume Measurement:

    • Sacrifice the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Experimental Workflow for the MCAO Model

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthesia Surgery MCAO Surgery Anesthesia->Surgery Ischemia 2h Ischemia Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Treatment This compound/Vehicle Administration Reperfusion->Treatment Neuro_Assess Neurological Assessment (24h) Treatment->Neuro_Assess Infarct_Analysis Infarct Volume Analysis Neuro_Assess->Infarct_Analysis

Caption: Workflow for the MCAO-induced cerebral ischemia model.

Anti-Inflammation: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of a test compound against acute inflammation.

Materials:

  • Male Wistar rats (180-220g)

  • This compound or related flavonoid

  • Vehicle

  • 1% Carrageenan solution in saline

  • Plethysmometer or calipers

Procedure:

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis Compound_Admin Compound/Vehicle Administration Carrageenan_Inject Carrageenan Injection Compound_Admin->Carrageenan_Inject Paw_Measure Paw Volume Measurement (1-5h) Carrageenan_Inject->Paw_Measure Data_Analysis Calculate Edema Inhibition Paw_Measure->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Metabolic Disease: Streptozotocin (STZ)-Induced Diabetes in Rats

Objective: To evaluate the anti-diabetic potential of a test compound in a model of type 1 diabetes.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound or related flavonoid

  • Vehicle

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Compound Administration: Divide the diabetic rats into groups and administer the test compound or vehicle daily for a specified period (e.g., 4 weeks).

  • Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels weekly.

  • Terminal Analysis: At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and collect blood samples for analysis of insulin, lipid profile, and other relevant biomarkers.

Experimental Workflow for STZ-Induced Diabetes Model

STZ_Diabetes_Workflow cluster_induction Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Terminal Analysis STZ_Injection STZ Injection Diabetes_Confirm Confirm Diabetes (>250 mg/dL) STZ_Injection->Diabetes_Confirm Grouping Group Allocation Diabetes_Confirm->Grouping Daily_Dosing Daily Compound/Vehicle Administration (4 weeks) Grouping->Daily_Dosing Weekly_Checks Weekly Monitoring (Weight, Glucose) Daily_Dosing->Weekly_Checks OGTT Oral Glucose Tolerance Test Weekly_Checks->OGTT Biomarkers Blood Biomarker Analysis OGTT->Biomarkers

Caption: Workflow for the STZ-induced diabetes model.

Signaling Pathways Modulated by this compound

This compound is believed to exert its therapeutic effects by modulating several key signaling pathways involved in cellular survival, inflammation, and metabolism.

PI3K/Akt Signaling Pathway (Neuroprotection)

In the context of cerebral ischemia, this compound is thought to promote neuronal survival by activating the PI3K/Akt pathway. This pathway is a critical pro-survival cascade that inhibits apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Neuronal_Survival Neuronal Survival NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 CPT1 CPT1 ACC->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

References

Application Notes and Protocols for Isosakuranetin Formulation for Oral Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavonoid found in various citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its poor aqueous solubility and extensive first-pass metabolism present significant challenges for effective oral drug delivery, leading to low bioavailability. This document provides detailed application notes and protocols for the formulation and oral administration of this compound in rats, focusing on strategies to enhance its oral bioavailability. Due to the limited availability of direct studies on this compound oral formulations, this document leverages data from structurally similar flavonoids, such as naringenin (B18129) and hesperidin, to provide comprehensive guidance.

Data Presentation: Enhancing Oral Bioavailability

The following tables summarize quantitative data from studies on formulation strategies aimed at improving the oral bioavailability of flavonoids structurally similar to this compound in rats. These strategies primarily focus on increasing the dissolution rate and protecting the compound from premature metabolism.

Table 1: Formulation Composition for Enhanced Oral Bioavailability of Flavonoids in Rats

Formulation TypeFlavonoidCarrier/ExcipientsDrug-to-Carrier RatioReference
Solid DispersionNaringinPEG60001:3[1]
Solid DispersionNaringeninPolyvinylpyrrolidone (PVP), Propylene Glycol (PG)1:8.5:0.5[2][3]
NanoparticlesHesperidinLayered Double HydroxideNot Specified[4][5]
ComplexationNaringeninHydroxypropyl-β-cyclodextrin (HPβCD)Not Specified[6][7][8]

Table 2: Pharmacokinetic Parameters of Flavonoid Formulations Following Oral Administration in Rats

FormulationFlavonoidDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability IncreaseReference
SuspensionNaringinNot Specified0.328 ± 0.183Not Specified0.361 ± 0.093-[1]
Solid DispersionNaringinNot Specified0.645 ± 0.262Not Specified0.471 ± 0.0841.3-fold[1]
CrystallineNaringenin1000.13 ± 0.014.00 ± 1.260.74 ± 0.24-[2][3]
Solid DispersionNaringenin100Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]
Free NaringeninNaringenin20Not SpecifiedNot SpecifiedNot Specified-[6][7][8]
HPβCD ComplexNaringenin2014.6-fold increaseNot Specified7.4-fold increase7.4-fold[6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol describes the preparation of an this compound solid dispersion using the solvent evaporation method, adapted from a study on naringin.[1]

Materials:

  • This compound

  • Polyethylene glycol 6000 (PEG6000)

  • Ethanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieve (100-mesh)

Procedure:

  • Dissolve this compound and PEG6000 (in a 1:3 weight ratio) in a minimal amount of ethanol.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator with a water bath set at 50°C.

  • The resulting solid mass is further dried in a desiccator for 24 hours to remove any residual solvent.

  • The dried mass is then pulverized using a mortar and pestle and passed through a 100-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a cool, dry, and dark place until use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for an oral pharmacokinetic study of an this compound formulation in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., solid dispersion)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Syringes

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Analytical balance

  • Equipment for blood collection (e.g., tail vein lancets, capillary tubes)

Procedure:

  • Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fast the rats overnight (12-16 hours) before oral administration, with continued free access to water.

  • Weigh each rat and calculate the required dose of the this compound formulation.

  • Suspend the this compound formulation in the vehicle to the desired concentration.

  • Administer the formulation to the rats via oral gavage at a specified dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Protocol 3: In Vitro Dissolution Testing

This protocol describes the in vitro dissolution testing of an this compound formulation to assess its release characteristics.

Materials:

  • This compound formulation

  • Dissolution apparatus (e.g., USP Apparatus II - Paddle)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes with filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5°C.

  • Place a known amount of the this compound formulation into each dissolution vessel containing the dissolution medium.

  • Start the dissolution apparatus at a specified paddle speed (e.g., 100 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the concentration of this compound in the samples using a suitable analytical method (HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Visualizations

Signaling Pathway

Isosakuranetin_Signaling_Pathway This compound This compound Nrf2_Keap1 Nrf-2/Keap-1 Pathway This compound->Nrf2_Keap1 Activates NF_kB NF-κB Pathway This compound->NF_kB Inhibits Caspase_3 Caspase-3 This compound->Caspase_3 Inhibits Oxidative_Stress Oxidative Stress Inflammation Inflammation Apoptosis Apoptosis Nrf2_Keap1->Oxidative_Stress Reduces NF_kB->Inflammation Mediates Caspase_3->Apoptosis Induces

Caption: this compound's modulation of key signaling pathways.

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_preparation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Sample Analysis Formulation Prepare this compound Solid Dispersion Dosing Oral Gavage in Rats Formulation->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Logical Relationship

Bioavailability_Enhancement_Strategy cluster_strategies Formulation Strategies Poor_Solubility Poor Aqueous Solubility of this compound Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Solid_Dispersion Solid Dispersion Low_Bioavailability->Solid_Dispersion Nanoparticles Nanoparticles Low_Bioavailability->Nanoparticles Complexation Cyclodextrin Complexation Low_Bioavailability->Complexation Improved_Dissolution Improved Dissolution Rate Solid_Dispersion->Improved_Dissolution Nanoparticles->Improved_Dissolution Complexation->Improved_Dissolution Enhanced_Absorption Enhanced Absorption Improved_Dissolution->Enhanced_Absorption Increased_Bioavailability Increased Oral Bioavailability Enhanced_Absorption->Increased_Bioavailability

Caption: Strategies to enhance this compound's oral bioavailability.

References

Spectroscopic Analysis of Isosakuranetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) found in various citrus species, has garnered significant interest in the scientific community due to its diverse biological activities. As a 4'-O-methylated derivative of naringenin, it exhibits potential as a transient receptor potential melastatin 3 (TRPM3) inhibitor and has demonstrated roles in cytoprotection and melanogenesis stimulation.[1][2][3] Accurate and detailed structural elucidation is paramount for understanding its mechanism of action and for quality control in drug development. This document provides a comprehensive guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), including detailed data, experimental protocols, and workflow visualizations.

Molecular and Spectroscopic Data

This compound has the chemical formula C₁₆H₁₄O₅ and a molar mass of 286.27 g/mol .[1]

Mass Spectrometry Data

High-resolution mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for the analysis of flavonoids.[4]

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₆H₁₄O₅PubChem
Exact Mass286.08412 g/mol PubChem
Precursor Ion ([M-H]⁻)285.0768 m/zPubChem
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical structure of this compound, including the connectivity and spatial arrangement of its atoms. The following data is typically acquired in deuterated solvents such as DMSO-d₆ or Methanol-d₄.[5][6]

Table 2: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.45dd12.8, 3.2
H-3ax3.28dd17.2, 12.8
H-3eq2.80dd17.2, 3.2
H-66.16d2.2
H-86.14d2.2
H-2', H-6'7.38d8.6
H-3', H-5'6.95d8.6
4'-OCH₃3.78s-
5-OH12.10s-
7-OH10.85s-

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative example and may vary slightly based on solvent and experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
C-279.2
C-342.1
C-4196.5
C-5164.2
C-696.0
C-7167.5
C-895.1
C-9163.0
C-10102.4
C-1'130.8
C-2', C-6'128.5
C-3', C-5'114.2
C-4'159.8
4'-OCH₃55.3

Note: Chemical shifts are referenced to the residual solvent peak. Data is a representative example and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation
  • For NMR Spectroscopy: Dissolve 3-5 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[7] Transfer the solution to a 5 mm NMR tube.

  • For Mass Spectrometry (LC-MS):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.

    • For analysis, dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

NMR Spectroscopy Protocol

This protocol outlines the acquisition of a standard suite of 1D and 2D NMR experiments for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended.[8]

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

    • DEPT-135: (Distortionless Enhancement by Polarization Transfer) Differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton-carbon (¹H-¹³C) pairs.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[9]

Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry.[4][10]

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.[4]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Gas Temperature: 300°C.[4]

    • Nebulizer Pressure: 35 psi.[4]

    • Capillary Voltage: 4000 V.[4]

    • Analysis Mode: Full scan for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis to aid in structural confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_data_analysis Data Analysis & Elucidation sample This compound Sample dissolve_nmr Dissolve in Deuterated Solvent sample->dissolve_nmr For NMR dissolve_ms Dissolve in LC-MS Grade Solvent sample->dissolve_ms For MS nmr_spectrometer NMR Spectrometer dissolve_nmr->nmr_spectrometer lc_system UHPLC System dissolve_ms->lc_system one_d_nmr 1D NMR (¹H, ¹³C, DEPT) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr structure_elucidation Structure Elucidation two_d_nmr->structure_elucidation ms_detector Mass Spectrometer lc_system->ms_detector full_scan Full Scan MS ms_detector->full_scan tandem_ms Tandem MS (MS/MS) full_scan->tandem_ms tandem_ms->structure_elucidation

Caption: Workflow for NMR and MS analysis of this compound.

2D NMR Data Interpretation Workflow

nmr_interpretation_workflow start Acquired 2D NMR Spectra cosy COSY Spectrum start->cosy hsqc HSQC Spectrum start->hsqc hmbc HMBC Spectrum start->hmbc proton_spin_systems Identify ¹H-¹H Spin Systems cosy->proton_spin_systems direct_correlations Assign Directly Bonded ¹H-¹³C Pairs hsqc->direct_correlations long_range_correlations Identify Long-Range ¹H-¹³C Correlations (2-3 bonds) hmbc->long_range_correlations assemble_fragments Assemble Molecular Fragments proton_spin_systems->assemble_fragments direct_correlations->assemble_fragments long_range_correlations->assemble_fragments final_structure Propose Final Structure assemble_fragments->final_structure

Caption: Logical workflow for 2D NMR data interpretation.

Signaling Pathway Involvement of this compound

signaling_pathway cluster_melanogenesis Melanogenesis Stimulation This compound This compound trpm3 TRPM3 Channel This compound->trpm3 Inhibits tyr Tyrosinase This compound->tyr Increases Expression trp1 TRP1 This compound->trp1 Increases Expression trp2 TRP2 This compound->trp2 Increases Expression calcium_influx Ca²⁺ Influx trpm3->calcium_influx nociception Nociception (Pain Signaling) calcium_influx->nociception melanin Melanin Production tyr->melanin trp1->melanin trp2->melanin

References

Isosakuranetin: Application Notes and Protocols for DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to evaluating the antioxidant activity of isosakuranetin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. It includes a detailed experimental protocol, a summary of comparative antioxidant activity, and an overview of the potential signaling pathways involved in the antioxidant action of this flavonoid.

Introduction to this compound and Antioxidant Activity

This compound is a flavanone, a type of flavonoid, found in various citrus fruits. Flavonoids are well-recognized for their antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of a compound is often assessed by its ability to scavenge free radicals. The DPPH assay is a common, rapid, and reliable method to determine this free radical scavenging activity.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution. When it reacts with an antioxidant, it is reduced to DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from deep violet to light yellow. This change in color is measured spectrophotometrically, and the degree of discoloration is proportional to the scavenging activity of the antioxidant.

Data Presentation: Comparative Antioxidant Activity

The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. While specific DPPH IC50 values for this compound are not abundantly available in the public domain, the following table provides a comparative overview of the DPPH radical scavenging activity of related flavonoids and standard antioxidants.

CompoundDPPH IC50 (µM)Reference Compound
This compoundData not available-
Naringenin> 100Flavonoid
Quercetin~5-25Flavonoid
Ascorbic Acid~20-50Standard Antioxidant
Trolox~40-60Standard Antioxidant

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), analytical grade

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh before each experiment.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solutions: Prepare a series of dilutions of ascorbic acid or Trolox in methanol at concentrations similar to the test compound.

Assay Procedure
  • Plate Setup:

    • Blank: 100 µL of methanol.

    • Control: 50 µL of methanol + 50 µL of DPPH working solution.

    • Test Samples: 50 µL of each this compound dilution + 50 µL of DPPH working solution.

    • Positive Control: 50 µL of each positive control dilution + 50 µL of DPPH working solution.

  • Reaction: Add the reagents to the wells of the 96-well microplate as described above.

  • Incubation: Cover the microplate and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:

    Where:

    • Abs_control is the absorbance of the control well.

    • Abs_sample is the absorbance of the test sample or positive control well.

  • Determine the IC50 value: Plot a graph of the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of DPPH radicals. This can be determined by interpolation from the graph.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay for determining the antioxidant activity of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Working Solution add_reagents Add Reagents to Wells: - Blank - Control - Test Samples - Positive Control prep_dpph->add_reagents prep_iso Prepare this compound Serial Dilutions prep_iso->add_reagents prep_control Prepare Positive Control Dilutions prep_control->add_reagents incubate Incubate in Dark (30 minutes) add_reagents->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 Value measure_abs->calculate

Caption: Workflow of the DPPH radical scavenging assay.

Potential Signaling Pathway for Antioxidant Action

This compound, like other flavonoids, may exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS reduces

Caption: Keap1-Nrf2 antioxidant response pathway.

Application Note: Quantification of Isosakuranetin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin is a flavanone, a type of flavonoid, found in a variety of plants, including citrus fruits. It is the 4'-O-methylated derivative of naringenin. This compound and its glycosides have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As research into the pharmacological effects of this compound continues, accurate and reliable methods for its quantification in plant extracts are crucial for quality control, standardization of herbal products, and further drug development.

This application note provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative data of flavonoids, including or related to this compound, found in various plant extracts from the cited literature. This allows for a comparative overview of potential sources and expected concentration ranges.

Plant SpeciesPlant PartCompoundConcentrationAnalytical Method
Dimorphandra gardnerianaInner bark of podsRutin (B1680289)72.53% of the crude extract (20 μg/mL)HPLC
Dimorphandra gardnerianaInner bark of podsIsoquercitrin11.10% of the crude extract (20 μg/mL)HPLC
Nymphaea 'Blue Bird'PetalsTotal Flavonoids6.43 mg/gSpectrophotometry
Nymphaea 'Blue Bird'PetalsTotal Phenolics45.71 mg/gSpectrophotometry
Biancaea sappan L.LeavesTotal Flavonoids1.0318 mg QE/g extractUV-Vis Spectrophotometry
Urticae folia-Rutin(2314.14±0.53) μg/gHPLC
Rosae fructus-Rutin(2585.95±0.46) μg/gHPLC
Myrtilli folia-Rutin(854.62±0.21) μg/gHPLC
Menthae folia-Rutin(952.54±0.33) μg/gHPLC
Taraxaci radices-Rutin(268.95±0.31) μg/gHPLC

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) or Ethanol

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried, powdered plant material and place it in a flask.

  • Add 20 mL of 80% methanol (or ethanol).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Combine all the supernatants and filter through filter paper.

  • Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Store the crude extract at -20°C until further analysis.

Experimental Workflow for this compound Extraction

G Workflow for this compound Extraction from Plant Material start Start: Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 80% Methanol) start->extraction sonication Ultrasonication (30 min) extraction->sonication centrifugation Centrifugation (4000 rpm, 10 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat Repeat Extraction on Pellet (2x) centrifugation->repeat combine Combine Supernatants supernatant->combine repeat->supernatant filtration Filtration combine->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation end End: Crude this compound Extract evaporation->end

Caption: A flowchart illustrating the key steps in the extraction of this compound from plant samples.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B

    • 20-35 min: 30% to 60% B

    • 35-40 min: 60% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10 µL.[2]

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Dissolve a known amount of the crude plant extract in the mobile phase to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: As described in the HPLC protocol.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in positive or negative mode (optimization required).

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions (Example):

  • This compound: Precursor ion [M+H]⁺ or [M-H]⁻ -> Product ion(s). Specific m/z values need to be determined by direct infusion of the standard.

Procedure: The procedure for standard and sample preparation is similar to the HPLC method. The quantification is based on the peak area of the specific MRM transition for this compound.

Protocol 4: Determination of Total Flavonoid Content by UV-Vis Spectrophotometry (Aluminum Chloride Method)

This colorimetric method is suitable for the rapid estimation of the total flavonoid content.

Materials:

  • Aluminum chloride (AlCl₃) solution (2% in methanol).

  • Quercetin (B1663063) or Rutin standard.

  • Methanol.

  • UV-Vis Spectrophotometer.

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of quercetin or rutin (1 mg/mL) in methanol.

    • Prepare a series of standard dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in methanol.

    • To 1 mL of each standard dilution, add 1 mL of 2% AlCl₃ solution.

    • Incubate the mixture for 30 minutes at room temperature.[4]

    • Measure the absorbance at the wavelength of maximum absorbance (typically around 415-430 nm) against a blank (1 mL methanol + 1 mL AlCl₃ solution).

    • Plot the absorbance versus concentration to create a standard curve.

  • Sample Analysis:

    • Dissolve a known amount of the plant extract in methanol to a suitable concentration.

    • To 1 mL of the sample solution, add 1 mL of 2% AlCl₃ solution.

    • Incubate for 30 minutes and measure the absorbance as done for the standards.

  • Calculation:

    • Determine the concentration of total flavonoids in the extract from the standard curve.

    • Express the result as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Understanding these interactions is vital for drug development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound has been reported to inhibit the phosphorylation of key components of this pathway, such as ERK1/2, JNK, and p38.

G This compound's Interaction with the MAPK Signaling Pathway cluster_0 Extracellular Signals cluster_1 MAPK Cascade cluster_2 Cellular Response GrowthFactors Growth Factors MAPKKK MAPKKK (e.g., RAF) GrowthFactors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis This compound This compound This compound->MAPK Inhibition

Caption: A diagram showing the inhibitory effect of this compound on the MAPK signaling cascade.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical intracellular signaling pathway that regulates cell survival and growth. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.

G This compound's Interaction with the PI3K/AKT Signaling Pathway cluster_0 Extracellular Signals cluster_1 PI3K/AKT Cascade cluster_2 Downstream Effects GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth AKT->CellGrowth ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition This compound This compound This compound->AKT Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: A diagram illustrating this compound's inhibitory action on the PI3K/AKT signaling pathway.

References

Isosakuranetin: A Novel Tool for In Vivo Studies of Thermal Nociception

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosakuranetin, a flavanone (B1672756) found in citrus fruits, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[1][2][3] TRPM3 is a non-selective cation channel expressed in sensory neurons and is activated by heat and the neurosteroid pregnenolone (B344588) sulfate (B86663) (PregS).[1][3] Its involvement in thermal sensation and pain makes it a compelling target for the development of novel analgesics. In vivo studies have demonstrated that this compound effectively attenuates thermal nociception, highlighting its potential as a valuable pharmacological tool for investigating the mechanisms of thermal pain and for the preclinical assessment of new analgesic compounds.[4][5] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in studying thermal nociception in vivo.

Data Presentation

The antinociceptive effects of this compound on thermal nociception have been quantified in rodents using the Hargreaves and hot plate tests. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Paw Withdrawal Latency in the Hargreaves Test (Radiant Heat)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (seconds, Mean ± SEM)Statistical Significance (vs. Vehicle)
Vehicle0~8.5 ± 0.5-
This compound2~12.5 ± 0.8p < 0.001
This compound6~10.5 ± 0.7p < 0.05
This compound10~10.0 ± 0.6p < 0.05

Data extracted and compiled from a graphical representation in a peer-reviewed study.[5]

Table 2: Effect of this compound on Paw Licking Latency in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to First Hind Paw Response (seconds, Mean ± SEM)
Vehicle-15 ± 2
This compound2Significantly increased vs. vehicle

Qualitative data from a peer-reviewed study indicating a significant increase in latency.[4] Specific latency times were not provided in a tabular format in the source material.

Signaling Pathways and Mechanisms

This compound exerts its antinociceptive effects primarily through the inhibition of the TRPM3 ion channel. The following diagram illustrates the proposed signaling pathway.

TRPM3_Signaling_Pathway cluster_stimulus Noxious Stimuli cluster_neuron Sensory Neuron Heat Heat TRPM3 TRPM3 Channel (Open) Heat->TRPM3 PregS PregS PregS->TRPM3 Ca_Influx Ca²⁺ Influx TRPM3->Ca_Influx Activation Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound TRPM3_inhibited TRPM3 Channel (Blocked) This compound->TRPM3_inhibited Inhibition No_Ca_Influx No Ca²⁺ Influx TRPM3_inhibited->No_Ca_Influx Analgesia Analgesia No_Ca_Influx->Analgesia

Caption: this compound blocks the TRPM3 channel, preventing thermal nociception.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Hargreaves Test (Plantar Test) for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Hargreaves apparatus (Plantar Test)

  • This compound solution

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal enclosures with a glass floor

  • Timer

Procedure:

  • Acclimatization: Place the animals (mice or rats) in the individual Plexiglas enclosures on the glass floor of the Hargreaves apparatus. Allow them to acclimate for at least 30 minutes before testing.

  • Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw. Activate the heat source and start the timer. The timer automatically stops when the animal withdraws its paw. Record the paw withdrawal latency. Repeat this measurement 3 times for each paw with at least 5 minutes between measurements and average the values to obtain a baseline. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via i.p. injection.

  • Post-treatment Measurement: At various time points after injection (e.g., 30, 60, 90, 120 minutes), repeat the paw withdrawal latency measurements as described in step 2.

  • Data Analysis: Calculate the mean paw withdrawal latency for each treatment group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Hargreaves_Test_Workflow start Start acclimatize Acclimatize Animal (30 min) start->acclimatize baseline Measure Baseline Paw Withdrawal Latency acclimatize->baseline injection Administer this compound or Vehicle (i.p.) baseline->injection wait Wait for Predetermined Time Intervals injection->wait post_treatment Measure Post-Treatment Paw Withdrawal Latency wait->post_treatment post_treatment->wait Repeat for each time point analyze Analyze Data post_treatment->analyze end End analyze->end

Caption: Workflow for the Hargreaves test to assess thermal hyperalgesia.

Hot Plate Test for Thermal Nociception

This test measures the reaction time of an animal to a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature

  • This compound solution

  • Vehicle solution

  • Syringes and needles for i.p. injection

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place the animal on the hot plate and immediately start the timer. Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. Stop the timer at the first clear sign of a nociceptive response and record the latency. Remove the animal from the hot plate immediately. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue injury.

  • Drug Administration: Administer this compound or vehicle via i.p. injection.

  • Post-treatment Measurement: At predetermined time points after injection, place the animal back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis: Calculate the mean latency time for each group and analyze the data for statistical significance.

Hot_Plate_Test_Workflow start Start setup Set Hot Plate Temperature (e.g., 55°C) start->setup acclimatize Acclimatize Animal to Testing Room setup->acclimatize baseline Measure Baseline Reaction Latency acclimatize->baseline injection Administer this compound or Vehicle (i.p.) baseline->injection wait Wait for Predetermined Time Intervals injection->wait post_treatment Measure Post-Treatment Reaction Latency wait->post_treatment post_treatment->wait Repeat for each time point analyze Analyze Data post_treatment->analyze end End analyze->end

References

Application Notes & Protocols: Modulating MAPK Signaling Pathways with Isosakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isosakuranetin, a flavanone (B1672756) found in Citrus species, has demonstrated various biological activities.[1] Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, stress response, and survival.[2] The three major, well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[3] Dysregulation of these pathways is implicated in numerous diseases, making them key targets for therapeutic intervention.[2] this compound has been identified as a modulator of the MAPK signaling pathways, specifically inhibiting the phosphorylation and activation of ERK and JNK.[1][4] These application notes provide a summary of its effects and detailed protocols for studying its mechanism of action.

Mechanism of Action: this compound and MAPK Signaling

This compound exerts its effects by intervening in the phosphorylation cascade of specific MAPK pathways. Evidence suggests that it primarily targets the ERK and JNK pathways, with no significant observed effects on the p38 pathway.[4][5] It inhibits the phosphorylation of ERK1/2, which is typically activated by upstream kinases like MEK1/2 in response to growth factors.[1][6] It also blocks the phosphorylation of JNK, a key kinase in cellular stress responses.[1] The precise upstream target of this compound within these cascades is a subject of ongoing research.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascades cluster_nuclear Cellular Response Growth_Factors Growth Factors Stress_UV Stress / UV / H₂O₂ ASK1_JNK ASK1_JNK Stress_UV->ASK1_JNK ASK1_p38 ASK1_p38 Stress_UV->ASK1_p38 MEK1_2 MEK1/2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (c-Jun, Elk-1, etc.) ERK1_2->Transcription_Factors MKK4_7 MKK4/7 JNK JNK MKK4_7->JNK JNK->Transcription_Factors MKK3_6 MKK3/6 p38 p38 MKK3_6->p38 p38->Transcription_Factors Response Proliferation, Inflammation, Apoptosis Transcription_Factors->Response Raf Raf Raf->MEK1_2 ASK1_JNK->MKK4_7 ASK1_p38->MKK3_6 This compound This compound This compound->JNK Inhibits Phosphorylation

Caption: this compound's inhibitory effects on the ERK and JNK MAPK signaling pathways.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on MAPK pathway components.

MAPK Target (Phosphorylated Form)Cell LineStimulusThis compound ConcentrationObserved EffectReference
p-ERK1/2 HaCaT (Human Keratinocytes)UV-B50 µMInhibition of phosphorylation[1]
p-ERK1/2 B16BL6 (Murine Melanoma)Baseline15 and 30 µMInhibition of phosphorylation and activation after 12h[4]
p-JNK PC12Hydrogen Peroxide0.8 µMBlocks increase in JNK phosphorylation[1]
p-p38 B16BL6 (Murine Melanoma)BaselineNot specifiedNo significant effect on phosphorylation[4][5]

Experimental Protocols

Herein are detailed protocols to investigate the effects of this compound on MAPK signaling.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic profile of this compound to establish a non-toxic working concentration range for subsequent experiments. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7]

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of this compound and controls B->C D 4. Incubate for desired time (e.g., 24, 48, 72 hours) C->D E 5. Add MTT solution (0.5 mg/mL final conc.) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Aspirate medium and add DMSO to dissolve formazan crystals F->G H 8. Read absorbance at 570 nm using a microplate reader G->H I 9. Calculate % viability and determine IC₅₀ H->I

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration) and an untreated control.[7]

  • Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[7]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes, protected from light.[7]

  • Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability using the formula: % Viability = (OD_Treated / OD_Control) x 100. Plot the results to determine the IC₅₀ value.[7]

Protocol 2: Western Blot Analysis of MAPK Phosphorylation

This is the core assay to directly measure the effect of this compound on the phosphorylation status of ERK, JNK, and p38.

WB_Workflow A 1. Cell Culture & Treatment - Seed cells in 6-well plates - Treat with stimulus +/- this compound B 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - Use BCA or Bradford assay B->C D 4. SDS-PAGE - Denature proteins - Separate by size on polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with Primary Antibodies (p-ERK, p-JNK, p-p38, total MAPKs, β-actin) E->F G 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody F->G H 8. Detection - Add ECL chemiluminescent substrate - Capture signal with imaging system G->H I 9. Analysis - Perform densitometry - Normalize phospho-protein to total protein H->I

Caption: Experimental workflow for Western blot analysis of MAPK phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours if investigating stimulus-induced activation.

    • Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).

    • Add a stimulus (e.g., EGF for ERK activation, Anisomycin for JNK/p38 activation) for a short period (e.g., 15-30 minutes).[8]

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[10]

  • SDS-PAGE:

    • Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies against p-ERK1/2, p-JNK, p-p38, total ERK1/2, total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Dilutions should be optimized as per manufacturer recommendations (typically 1:1000).[9][10]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.[10][12]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each MAPK, and then normalize to the loading control to ensure equal protein loading.[12]

References

Isosakuranetin: A Promising Flavonoid for Combating Skin Photoaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Isosakuranetin, a naturally occurring methoxyflavonoid, has emerged as a potent agent in the research of skin photoaging. Solar ultraviolet (UV) radiation, particularly UVB, is a primary extrinsic factor that accelerates skin aging by inducing the expression of matrix metalloproteinases (MMPs), which in turn degrade the extracellular matrix (ECM), leading to wrinkle formation and loss of skin elasticity.[1][2] this compound has demonstrated significant potential in mitigating these detrimental effects by inhibiting key signaling pathways activated by UV radiation.

This document provides detailed application notes and experimental protocols for studying the effects of this compound on skin photoaging, focusing on its mechanism of action through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Mechanism of Action

This compound primarily exerts its anti-photoaging effects by suppressing the UV-B-induced expression of Matrix Metalloproteinase-1 (MMP-1), a key enzyme responsible for the degradation of type-1 collagen.[1][2] The underlying mechanism involves the inhibition of the MAPK signaling cascade, specifically by preventing the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] While UV-B irradiation typically leads to the activation of various MAPK components, including ERK, p38, and JNK, studies have shown that this compound selectively targets the ERK1/2 pathway.[1] By inhibiting ERK1/2 phosphorylation, this compound effectively downregulates the downstream expression of MMP-1, thereby preserving the integrity of the collagen matrix. Furthermore, this compound has been shown to protect against the degradation of type-1 procollagen (B1174764) in human dermal fibroblasts.[1]

While the MAPK pathway is the well-established target of this compound in skin photoaging, other signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, are also known to play crucial roles in the cellular response to UV-induced oxidative stress and inflammation. Future research could explore the potential modulatory effects of this compound on these pathways to provide a more comprehensive understanding of its anti-photoaging properties.

Data Presentation

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in cellular models of skin photoaging.

Table 1: Effect of this compound on UV-B-Induced MMP-1 Protein Production in HaCaT Keratinocytes

TreatmentMMP-1 Concentration (pg/mL)
Control (No UV)725.66 ± 74.63
UV-B Irradiated2440.1 ± 173.53
UV-B + this compound (5 µM)Significantly Reduced
UV-B + this compound (10 µM)Dose-dependently Reduced
UV-B + this compound (20 µM)Strongly Suppressed

Data adapted from a study by Choi et al. (2016).[1] The study demonstrated a concentration-dependent inhibition of MMP-1 production by this compound.

Table 2: Effect of this compound on UV-B-Induced MMP-1 mRNA Expression in HaCaT Keratinocytes

TreatmentRelative MMP-1 mRNA Expression
Control (No UV)Baseline
UV-B IrradiatedMarkedly Increased
UV-B + this compound (20 µM)Strongly Inhibited

Data adapted from a study by Choi et al. (2016).[1] this compound was shown to significantly inhibit the transcription of the MMP-1 gene.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-photoaging effects.

Cell Culture and UV-B Irradiation

This protocol describes the culture of human keratinocytes (HaCaT) and dermal fibroblasts (NHDF) and the procedure for UV-B irradiation.

  • Cell Lines:

    • HaCaT (immortalized human keratinocytes)

    • Normal Human Dermal Fibroblasts (NHDF)

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • UV-B Irradiation Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates or 100 mm dishes) and grow to 70-80% confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Replace the medium with a thin layer of PBS to avoid UV absorption by the medium components.

    • Expose the cells to UV-B radiation using a UV lamp with a primary emission spectrum between 290 and 320 nm. A common dose for inducing photoaging markers is 20 mJ/cm².

    • After irradiation, remove the PBS and add fresh culture medium.

    • For experiments with this compound, pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours before UV-B irradiation. After irradiation, add fresh medium containing the same concentration of this compound.

Western Blot Analysis for Phosphorylated ERK and MMP-1

This protocol details the detection of protein expression levels.

  • Reagents:

    • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Blocking buffer (5% non-fat dry milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-MMP-1, anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagent.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

    • Determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MMP-1 Gene Expression

This protocol outlines the analysis of gene expression.

  • Reagents:

    • TRIzol reagent or other RNA extraction kit.

    • Reverse transcriptase kit.

    • PCR master mix.

    • Primers for MMP-1 and a housekeeping gene (e.g., GAPDH).

  • Protocol:

    • Extract total RNA from the treated cells using TRIzol reagent according to the manufacturer's instructions.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

    • Perform PCR using the synthesized cDNA as a template, specific primers for MMP-1 and GAPDH, and a PCR master mix.

    • Typical PCR conditions: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • Quantify the band intensities and normalize the MMP-1 expression to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-1 Quantification

This protocol describes the quantification of secreted MMP-1 in the cell culture medium.

  • Reagents:

    • Human MMP-1 ELISA kit.

  • Protocol:

    • Collect the cell culture medium after treatment.

    • Centrifuge the medium to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, add the culture supernatants and standards to the wells of a microplate pre-coated with an anti-human MMP-1 antibody.

    • Incubate and wash the wells.

    • Add a biotin-conjugated anti-human MMP-1 antibody, followed by incubation and washing.

    • Add streptavidin-HRP, followed by incubation and washing.

    • Add a substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of MMP-1 in the samples based on the standard curve.

SirCol™ Collagen Assay

This protocol details the quantification of soluble collagen in the culture medium of dermal fibroblasts.

  • Reagents:

    • SirCol™ Collagen Assay kit.

  • Protocol:

    • Collect the culture medium from NHDF cells.

    • Follow the manufacturer's protocol for the dye-binding assay.

    • In brief, mix the culture medium with the SirCol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagen.

    • Centrifuge to pellet the collagen-dye complex.

    • Wash the pellet to remove unbound dye.

    • Dissolve the pellet in an alkali reagent.

    • Measure the absorbance of the solution at 555 nm.

    • Determine the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

Isosakuranetin_Mechanism cluster_key Key UVB UV-B Radiation SkinCell Skin Cell (Keratinocyte) UVB->SkinCell MAPK_Pathway MAPK Signaling Pathway SkinCell->MAPK_Pathway Activates ERK ERK1/2 MAPK_Pathway->ERK pERK p-ERK1/2 (Phosphorylated) ERK->pERK Phosphorylation AP1 AP-1 pERK->AP1 Activates MMP1_Gene MMP-1 Gene AP1->MMP1_Gene Upregulates Transcription MMP1_Protein MMP-1 Protein MMP1_Gene->MMP1_Protein Translation Collagen Collagen MMP1_Protein->Collagen Degrades Degraded_Collagen Degraded Collagen (Wrinkles) Collagen->Degraded_Collagen This compound This compound This compound->pERK Inhibits Stimulus Stimulus Inhibitor Inhibitor Activated_Protein Activated Protein Beneficial_Component Beneficial Component Detrimental_Outcome Detrimental Outcome

Caption: this compound's mechanism of action in preventing skin photoaging.

Experimental_Workflow cluster_Cell_Culture 1. Cell Culture & Treatment cluster_Analysis 2. Analysis cluster_Protein_Analysis Protein Level cluster_Gene_Analysis Gene Expression Cell_Culture Culture HaCaT or NHDF Cells Pretreatment Pre-treat with This compound Cell_Culture->Pretreatment UVB_Irradiation UV-B Irradiation (20 mJ/cm²) Pretreatment->UVB_Irradiation Post_Incubation Incubate for 24h UVB_Irradiation->Post_Incubation Collect_Lysates Collect Cell Lysates Post_Incubation->Collect_Lysates Collect_Supernatant Collect Culture Supernatant Post_Incubation->Collect_Supernatant Western_Blot Western Blot (p-ERK, MMP-1) Collect_Lysates->Western_Blot RNA_Extraction RNA Extraction Collect_Lysates->RNA_Extraction ELISA ELISA (MMP-1) Collect_Supernatant->ELISA SirCol_Assay SirCol Assay (Collagen) Collect_Supernatant->SirCol_Assay (from NHDF) RT_PCR RT-PCR (MMP-1) RNA_Extraction->RT_PCR

Caption: Workflow for in vitro analysis of this compound's anti-photoaging effects.

References

Application Notes & Protocols: Experimental Design for Isosakuranetin Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isosakuranetin, a flavonoid found in various plants, has demonstrated promising neuroprotective properties. Studies indicate its potential to mitigate neuronal damage in models of cerebral ischemia/reperfusion injury by reducing infarct volume, protecting the blood-brain barrier, and attenuating apoptosis.[1][2] Its therapeutic potential is attributed to its anti-inflammatory and antioxidant activities.[3][4] These application notes provide a comprehensive experimental framework for researchers to systematically evaluate the neuroprotective effects of this compound, from initial in vitro screening to in vivo validation.

Part 1: Overall Experimental Workflow

A robust evaluation of a neuroprotective compound involves a multi-stage process. The workflow begins with in vitro models to establish direct cellular effects and elucidate mechanisms, followed by in vivo studies to confirm efficacy in a complex biological system.

G Experimental Workflow for this compound Neuroprotection Studies cluster_0 In Vitro Phase: Mechanism & Direct Effects cluster_1 In Vivo Phase: Efficacy & Validation A Select Neuronal Cell Model (e.g., SH-SY5Y, Primary Neurons) B Induce Neurotoxicity (e.g., Oxidative Stress, Inflammation, OGD/R) A->B C Dose-Response Analysis (Cell Viability Assays) B->C D Mechanism of Action Studies (ROS, Western Blot, ELISA) C->D E Select Animal Model (e.g., MCAO Rat Model) D->E Proceed if In Vitro effects are significant F Administer this compound (Dose Escalation) E->F G Behavioral & Neurological Assessment F->G H Histological & Biochemical Analysis (Infarct Volume, Biomarkers) G->H G Proposed Signaling Pathways for this compound Neuroprotection cluster_0 Anti-Oxidant Response cluster_1 Anti-Inflammatory Response cluster_2 Cellular Outcome ISO This compound Nrf2 Nrf2 Activation ISO->Nrf2 Activates NFkB NF-κB Activation ISO->NFkB Inhibits ROS Oxidative Stress (ROS) ROS->Nrf2 Apoptosis Apoptosis ROS->Apoptosis ARE ARE Binding Nrf2->ARE Antiox Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antiox Antiox->ROS Scavenges Survival Neuronal Survival Antiox->Survival Inflam Inflammatory Stimuli (e.g., LPS) Inflam->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Apoptosis Apoptosis->Survival

References

Application Notes and Protocols for Isosakuranetin Delivery in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosakuranetin, a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As a potent TRPM3 blocker, it serves as a valuable tool for studying ion channel function.[1][2] Effective and reproducible delivery of this hydrophobic compound into cell-based assay systems is critical for accurate pharmacological assessment. These application notes provide detailed protocols for the solubilization of this compound and its application in common cell culture experiments, ensuring reliable and consistent results.

Data Presentation: Quantitative Data Summary

The following table summarizes the reported biological activities of this compound in various cell-based assays.

ParameterCell LineAssay TypeValueReference
IC50 HEK293 (expressing mouse TRPM3)Calcium Uptake Assay50 nM[3]
Effective Concentration B16 Melanoma CellsProliferation Assay (MTT)> 45 µM (decreased cell number)[1][4]
Effective Concentration B16 Melanoma CellsTyrosinase Activity Assay15 µM and 30 µM (significant increase)[4]
Effective Concentration HaCaT Human KeratinocytesMMP-1 Expression Assay20 µM (90% inhibition of UV-B induced expression)
Effective Concentration PC12 CellsCytoprotection Assay0.8 µM (blocked H2O2-induced effects)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol details the preparation of a concentrated stock solution of this compound, which is essential for accurate and repeatable dilutions for cell-based assays. Due to its hydrophobic nature, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a biological safety cabinet), place a sterile microcentrifuge tube on a calibrated analytical balance and tare.

  • Weighing this compound: Carefully weigh 2.86 mg of this compound powder into the tared tube.

    • Calculation: Molecular Weight of this compound = 286.28 g/mol . To prepare 1 mL of a 10 mM stock solution, the required mass is: (10 mmol/L) * (0.001 L) * (286.28 g/mol ) = 0.00286 g = 2.86 mg.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming of the tube to 37°C in a water bath may aid in dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (stable for up to 6 months) or at -20°C for short-term storage (stable for up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution and Treatment of Cells

This protocol describes the dilution of the this compound stock solution into cell culture medium to prepare the final working solution for treating cells. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Sterile pipettes and pipette tips

  • Cultured cells in multi-well plates

Procedure:

  • Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment based on published data or dose-response optimization.

  • Calculate Dilution: Use the following formula to calculate the volume of the 10 mM stock solution needed: M1V1 = M2V2 Where:

    • M1 = Concentration of the stock solution (10 mM or 10,000 µM)

    • V1 = Volume of the stock solution to be added (unknown)

    • M2 = Desired final concentration of this compound in the medium

    • V2 = Final volume of the cell culture medium in the well

    Example for a final concentration of 10 µM in 1 mL of medium: (10,000 µM) * V1 = (10 µM) * (1 mL) V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Prepare Working Solution: a. In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium. b. Add the calculated volume of the 10 mM this compound stock solution directly to the medium. c. Immediately mix thoroughly by gentle pipetting or swirling. It is critical to add the small volume of DMSO stock to the larger volume of aqueous medium to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, ideally below 0.1%.[6][7][8] Some robust cell lines may tolerate up to 0.5%.[7][9] The final DMSO concentration in the example above is 0.1% (1 µL in 1 mL).

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared this compound working solution or the vehicle control solution.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 2.86 mg in 1 mL stock 10 mM Stock in DMSO dissolve->stock Vortex to create 10 mM Stock aliquot Aliquot for single use stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot dilute Dilute Stock in Pre-warmed Media thaw->dilute e.g., 1 µL stock to 1 mL media treat_cells Treat Cells dilute->treat_cells control Prepare Vehicle Control (DMSO in Media) control->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assay incubate->assay

Caption: Experimental workflow for this compound delivery.

signaling_pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nrf2 Nrf-2/Keap-1 Pathway isosakuranetin1 This compound erk ERK1/2 isosakuranetin1->erk Inhibits Phosphorylation mmp1 MMP-1 Expression erk->mmp1 isosakuranetin2 This compound pi3k PI3K isosakuranetin2->pi3k akt AKT pi3k->akt gsk3b GSK3β akt->gsk3b mitf_p MITF Phosphorylation akt->mitf_p isosakuranetin3 This compound keap1 Keap-1 isosakuranetin3->keap1 nrf2 Nrf-2 keap1->nrf2 are Antioxidant Response Element nrf2->are antioxidant_genes Antioxidant Genes are->antioxidant_genes

References

Troubleshooting & Optimization

Improving Isosakuranetin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of isosakuranetin for in vitro assays. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound, a flavanone (B1672756) found in Citrus species, exhibits poor solubility in aqueous solutions but is soluble in organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions.[1] The solubility in various solvents is summarized in the table below.

Data Presentation: this compound Solubility in Common Solvents

SolventSolubilitySource
DMSO25 mg/mL[2]
DMSO50 mg/mL (Sonication is recommended)[3]
DMSO57 mg/mL (199.1 mM) (Use fresh DMSO as moisture can reduce solubility)[4]
DMSO62.5 mg/mL (218.32 mM) (Ultrasonic recommended; hygroscopic DMSO impacts solubility)[5]
DMF30 mg/mL[2]
Ethanol20 mg/mL[4]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[2]
WaterInsoluble[4]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent like DMSO to prepare a concentrated stock solution.[6] This stock solution can then be diluted to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.1% for DMSO).[6]

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound.[7] Here are a few troubleshooting steps:

  • Lower the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells and is low enough to keep the compound in solution.[6]

  • Use a pre-warmed medium: Add the this compound stock solution to a pre-warmed (37°C) cell culture medium and mix thoroughly.[1]

  • Increase the volume of the medium: Instead of adding a small volume of a highly concentrated stock to your cells, try preparing a more dilute stock solution and adding a larger volume to the medium before adding it to the cells.[8]

  • Consider solubility enhancers: Techniques like using co-solvents or complexing agents can improve solubility.

Q4: Are there methods to enhance the aqueous solubility of this compound for in vitro assays?

A4: Yes, several methods can enhance the solubility of flavonoids like this compound:

  • Co-solvents: Formulations using a combination of solvents can improve solubility. For example, a mixture of DMSO, PEG300, and Tween-80 in saline has been used.[3][5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to improve the solubility of similar compounds.[5]

  • Natural Deep Eutectic Solvents (NaDES): NaDES are mixtures of natural compounds that form a eutectic system with a lower melting point than the individual components. They have been shown to enhance the solubility of flavonoids.[12]

Q5: What signaling pathways are known to be modulated by this compound?

A5: this compound has been shown to modulate several signaling pathways. For instance, it can inhibit the UV-B-induced phosphorylation of mitogen-activated protein kinase (MAPK) signaling components, including ERK1/2, JNK1/2, and p38 proteins.[13] It has also been reported to inhibit the PI3K/Akt signaling pathway.[13][14]

Troubleshooting Guides

Issue: this compound precipitates out of the cell culture medium during the experiment.

Possible CauseTroubleshooting Step
High final DMSO concentration Ensure the final DMSO concentration in the culture medium is non-toxic to your cells and as low as possible (typically ≤ 0.1%).[6]
Poor mixing When diluting the stock solution, add it to the medium and mix thoroughly by gentle vortexing or inversion before adding to the cells.
Temperature fluctuations Maintain a constant temperature (e.g., 37°C) in the incubator. Avoid repeated warming and cooling of the medium containing this compound.
Interaction with media components Some components of the cell culture medium, such as proteins in serum, can interact with polyphenols and cause precipitation.[8] Consider reducing the serum concentration if your experiment allows.
pH of the medium Check the pH of your complete cell culture medium after adding this compound. Although less common for this compound, significant pH shifts can affect the solubility of some compounds.[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 286.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = 10 mmol/L * 1 L/1000 mL * 286.28 g/mol * 1 mL = 0.00286 g = 2.86 mg.

  • Dissolution: In a sterile environment (e.g., a biological safety cabinet), weigh 2.86 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of sterile, cell culture grade DMSO to the vial.

  • Mixing: Close the vial tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1][3][5]

  • Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][16] Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of this compound Working Solution with a Co-Solvent System

This protocol is adapted for situations where higher aqueous solubility is required.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes and pipettes

Procedure:

  • This protocol is based on a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][5]

  • To prepare 1 mL of the final working solution, start by taking 100 µL of a 10 mg/mL this compound stock in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until the solution is clear.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute in Pre-Warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cells for Assay mix->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start This compound Precipitates in Culture Medium check_dmso Is final DMSO concentration > 0.1%? start->check_dmso reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso Yes check_mixing Was the solution mixed thoroughly? check_dmso->check_mixing No end Precipitation Resolved reduce_dmso->end improve_mixing Improve Mixing Technique check_mixing->improve_mixing No use_enhancer Consider Solubility Enhancers (e.g., Co-solvents, Cyclodextrins) check_mixing->use_enhancer Yes improve_mixing->end use_enhancer->end

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway This compound This compound erk ERK1/2 This compound->erk inhibits pi3k PI3K This compound->pi3k inhibits cellular_response Cellular Response (e.g., Inhibition of pro-inflammatory mediators) erk->cellular_response akt Akt pi3k->akt akt->cellular_response

Caption: Simplified this compound signaling pathway.

References

Technical Support Center: Isosakuranetin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isosakuranetin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is turning yellow/brown and I'm observing a loss of activity. What is happening?

A1: The discoloration and loss of biological activity are likely due to the degradation of this compound in your aqueous solution. Like many flavonoids, this compound is susceptible to chemical degradation, which can be accelerated by several factors including pH, temperature, and light exposure. The color change is often an indicator of the formation of degradation products.

Q2: What are the primary factors influencing the stability of this compound in aqueous solutions?

A2: The stability of this compound is mainly affected by:

  • pH: this compound, like other flavanones, is generally more stable in acidic to neutral pH environments. Alkaline conditions (high pH) can lead to rapid degradation through oxidation and hydrolysis.

  • Temperature: Elevated temperatures significantly accelerate the degradation rate of flavonoids. For long-term storage, refrigerated conditions (2-8 °C) are recommended.

  • Light: Exposure to ultraviolet (UV) and even visible light can cause photodegradation. It is crucial to store this compound solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

Q3: I'm noticing a precipitate forming in my aqueous stock solution of this compound. Why is this occurring and how can I prevent it?

A3: this compound has very low solubility in water. The precipitation you are observing is likely due to the compound coming out of solution, especially if the concentration is near its solubility limit. This can be worsened by changes in temperature or the evaporation of any co-solvents.

Troubleshooting Steps:

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, where this compound is more soluble. Subsequently, dilute this stock solution into your aqueous buffer for the final experimental concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell-based assays) to not affect your experimental system.

  • Sonication: Briefly sonicating your final aqueous solution can help to dissolve any initial micro-precipitates.

  • pH Adjustment: Ensure the pH of your aqueous buffer is in the acidic to neutral range to favor stability.

  • Fresh Preparation: Due to its limited stability in aqueous media, it is best to prepare the final working solutions fresh for each experiment.

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: For optimal stability, follow these storage guidelines:

  • Solid Form: Store solid this compound at -20°C for long-term stability (up to several years).

  • Organic Stock Solutions (e.g., in DMSO): Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).

  • Aqueous Working Solutions: These are the least stable and should be prepared fresh before each experiment from your frozen organic stock solution. If temporary storage is unavoidable, keep them on ice and protected from light for a few hours at most.

Quantitative Stability Data

As specific degradation kinetic data for this compound is limited in the published literature, data for the structurally similar flavanone, naringenin, is provided below as a proxy. These values can offer a general understanding of how environmental factors may affect this compound stability.

Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Naringenin in Aqueous Solutions.

Temperature (°C)pHDegradation Rate Constant (k) (h⁻¹)
376.08.30 x 10⁻³
377.50.202
507.00.124
657.00.490

Data adapted from studies on similar flavonoids as a proxy.

Table 2: Solubility of this compound in Various Solvents.

SolventSolubility
DMSO~50 mg/mL
DMF~30 mg/mL
Ethanol~20 mg/mL
WaterInsoluble
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability-indicating properties of an analytical method (e.g., HPLC) for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution and neutralize with 1M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Keep at room temperature for 30 minutes.

    • Neutralize with 1M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 24 hours.

    • Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

    • Keep a control sample in the dark at the same temperature.

  • Analysis:

    • Analyze all the stressed samples and a non-stressed control sample by a validated HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

Visualizations

Isosakuranetin_Degradation_Pathway cluster_conditions Stress Conditions cluster_reactions Degradation Reactions Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Oxidation Oxidation Base->Oxidation Heat Heat Heat->Oxidation Light Light (UV/Vis) Light->Oxidation Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photodegradation Degradation_Products Degradation Products (e.g., chalcones, smaller phenolic compounds) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Experimental_Workflow cluster_stress Apply Stress Conditions start Start: Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solution, UV/Vis light) start->photo neutralize Neutralize (for Acid/Base Hydrolysis) acid->neutralize base->neutralize dilute Dilute to Final Concentration (e.g., 100 µg/mL) oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end End: Evaluate Degradation Profile analyze->end

Troubleshooting Isosakuranetin crystallization in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Isosakuranetin. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful crystallization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: I've dissolved my this compound sample, but no crystals are forming after cooling. What should I do?

Answer: This issue, known as a failure to nucleate, can arise from several factors. Here are some troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel at the surface of the solution with a glass rod. This can create microscopic imperfections that serve as nucleation sites.

    • Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for new crystal growth.

    • Sonication: Briefly placing the solution in an ultrasonic bath can sometimes induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of this compound, potentially pushing it into a supersaturated state where crystallization can occur.

    • Temperature Cycling: Try gently warming the solution to dissolve any potential microscopic precipitates and then cooling it again, perhaps more slowly this time.

  • Re-evaluate Your Solvent System: The solvent may be too good at dissolving this compound, even at lower temperatures. Consider adding a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm it until it becomes clear again before allowing it to cool slowly.

Question: My this compound is precipitating as an oil, not crystals. How can I fix this?

Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated. Here's how to address it:

  • Reduce Supersaturation: The most common cause of oiling out is that the solution is too highly supersaturated. Try one of the following:

    • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Start the crystallization process from a more dilute solution.

  • Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.

  • Lower the Crystallization Temperature: If you are cooling the solution rapidly, try a slower cooling rate or set the crystallization to occur at a slightly higher temperature.

Question: The this compound crystals I'm getting are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals?

Answer: The formation of small or poor-quality crystals is often due to rapid crystal growth. The key is to slow down the crystallization process:

  • Slow Cooling: The most effective way to grow larger crystals is to cool the saturated solution very slowly. Insulating the crystallization vessel can help achieve this.

  • Reduce the Number of Nucleation Sites: Excessive nucleation leads to many small crystals competing for the solute. Ensure your glassware is scrupulously clean to minimize dust particles that can act as nucleation sites.

  • Optimize Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A slightly "poorer" solvent (one in which this compound has moderate solubility at high temperatures and low solubility at low temperatures) can sometimes lead to better crystal growth.

  • Vapor Diffusion: This technique allows for very slow changes in solvent composition, promoting the growth of large, well-defined crystals.

Question: My this compound sample seems to have degraded or changed color during the crystallization process. What could be the cause?

Answer: Flavonoids can be sensitive to heat, light, and pH.

  • Temperature: Avoid prolonged exposure to very high temperatures. Use the minimum amount of heat necessary to dissolve the compound.

  • Light: Protect the crystallization setup from direct light, as some flavonoids are light-sensitive.

  • pH: The pH of the solution can affect the stability of flavonoids. This compound has phenolic hydroxyl groups and its stability might be pH-dependent. It's generally advisable to work in neutral or slightly acidic conditions unless investigating pH-dependent crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: this compound is reported to be soluble in organic solvents like methanol, ethanol, and DMSO[1]. Acetone (B3395972) is also a commonly used solvent for flavonoid crystallization. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point would be to test methanol, ethanol, or acetone. For techniques like anti-solvent crystallization, a good solvent/anti-solvent pair could be acetone/water or ethanol/water.

Q2: What is the typical melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 193-194°C[1]. A sharp melting point within this range is a good indicator of purity.

Q3: How does pH affect the crystallization of this compound?

A3: The solubility of flavonoids is often pH-dependent due to their phenolic hydroxyl groups. Generally, solubility increases with increasing pH as the hydroxyl groups deprotonate to form more soluble phenolate (B1203915) salts. For naringenin, a related flavanone, solubility increases at pH values above the pKa of its hydroxyl groups[2]. While specific data for this compound is limited, a similar trend can be expected. Controlling the pH can therefore be a tool to modulate supersaturation and influence crystallization.

Q4: What is the importance of purity for successful crystallization?

A4: The purity of the starting material is crucial for successful crystallization. Impurities can inhibit nucleation, affect crystal growth, and lead to the formation of oils or amorphous precipitates. It is recommended to use this compound with a purity of >95% for crystallization experiments. If your sample is impure, consider purifying it first using techniques like column chromatography.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)125 mg/mL (436.64 mM)Ultrasonic and warming needed[1]
Dimethyl Sulfoxide (DMSO)57 mg/mL (199.1 mM)Fresh DMSO recommended[3]
Ethanol20 mg/mLNot specified
MethanolSolubleQualitative data[1]
WaterInsolubleNot specified[3]

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general guideline; optimization of solvent, temperature, and concentration will be necessary.

1. Solvent Selection:

  • Place a small amount of this compound (10-20 mg) in a test tube.

  • Add a few drops of a test solvent (e.g., methanol, ethanol, acetone) and observe the solubility at room temperature.

  • If it is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the this compound when hot but show low solubility when cold.

  • If the compound is very soluble at room temperature, that solvent is not suitable for single-solvent recrystallization but could be used as the "good" solvent in a solvent/anti-solvent system.

2. Dissolution:

  • Place the bulk of your this compound sample in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are any insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly.

Vapor Diffusion Method for High-Quality Crystals

This method is suitable for growing high-quality single crystals, especially when only small amounts of material are available.

1. Prepare the Well:

  • In the outer reservoir of a vapor diffusion plate, add the "anti-solvent" (a volatile solvent in which this compound is insoluble, e.g., hexane).

2. Prepare the Drop:

  • On a siliconized glass cover slip, place a small drop (1-5 µL) of a concentrated solution of this compound dissolved in a less volatile solvent (the "good" solvent, e.g., acetone or ethanol).

3. Seal and Incubate:

  • Invert the cover slip and seal the reservoir. The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop.

  • This slow diffusion will gradually decrease the solubility of this compound in the drop, leading to slow and controlled crystal growth.

  • Incubate in a vibration-free environment at a constant temperature.

Visualizations

TroubleshootingWorkflow This compound Crystallization Troubleshooting Start Start Crystallization Experiment Observe Observe Outcome After Cooling Start->Observe NoCrystals No Crystals Formed Observe->NoCrystals Oil Oily Precipitate Formed Observe->Oil PoorCrystals Poor Quality Crystals Observe->PoorCrystals GoodCrystals Good Quality Crystals Formed Observe->GoodCrystals Success InduceNucleation Induce Nucleation: - Scratching - Seeding - Sonication NoCrystals->InduceNucleation Try IncreaseSupersaturation Increase Supersaturation: - Evaporate Solvent - Add Anti-solvent NoCrystals->IncreaseSupersaturation Or ReduceSupersaturation Reduce Supersaturation: - Add More Hot Solvent - Use a More Dilute Solution Oil->ReduceSupersaturation Try SlowGrowth Slow Down Crystal Growth: - Slow Cooling - Use a Poorer Solvent - Vapor Diffusion PoorCrystals->SlowGrowth Try InduceNucleation->Observe IncreaseSupersaturation->Observe ReduceSupersaturation->Observe SlowGrowth->Observe

Caption: A workflow diagram for troubleshooting common this compound crystallization issues.

ExperimentalWorkflow General this compound Crystallization Workflow Start Start: Impure this compound SolventScreening 1. Solvent Screening Start->SolventScreening Dissolution 2. Dissolve in Minimum Hot Solvent SolventScreening->Dissolution HotFiltration 3. Hot Filtration (optional) Dissolution->HotFiltration Cooling 4. Slow Cooling to Induce Crystallization HotFiltration->Cooling CrystalFormation Crystal Formation Cooling->CrystalFormation CrystalFormation->Cooling No Crystals, Re-evaluate Isolation 5. Isolate Crystals (Vacuum Filtration) CrystalFormation->Isolation Crystals Formed Washing 6. Wash with Cold Solvent Isolation->Washing Drying 7. Dry Crystals Washing->Drying Analysis 8. Analyze Purity (e.g., Melting Point) Drying->Analysis

Caption: A general experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Isosakuranetin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of Isosakuranetin in preclinical animal studies. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and optimize experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in rodent studies?

A1: The optimal dose of this compound is highly dependent on the animal model and the therapeutic area being investigated. Based on published studies, a general starting point for dose-ranging experiments can be between 5 to 20 mg/kg .

For specific applications, reported effective doses vary:

  • Neuroprotection: In rat models of cerebral ischemia, doses of 5, 10, and 20 mg/kg administered intraperitoneally have shown significant, dose-dependent neuroprotective effects.[1]

  • Antinociception (Pain Relief): In rat models of peripheral neuropathy, doses from 1.5 to 6 mg/kg showed dose-dependent increases in pain thresholds.[2] In mice, a 2 mg/kg dose demonstrated efficacy in a hot plate test.[3]

  • Antihypertensive Effects: A dose of 10 mg/kg has been shown to reduce systolic blood pressure in spontaneously hypertensive rats.[3]

It is critical to perform a pilot dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: What is the best route of administration for this compound?

A2: The most common routes of administration in published literature are intraperitoneal (i.p.) injection and oral gavage (p.o.) .[1] The choice depends on the experimental goal:

  • Intraperitoneal (i.p.) Injection: This route is often used to bypass first-pass metabolism and ensure more rapid systemic exposure. It is frequently employed in acute models, such as cerebral ischemia/reperfusion.[1]

  • Oral Gavage (p.o.): This route is preferred for studies mimicking human oral administration and for chronic dosing regimens. However, the bioavailability of flavonoids like this compound can be low due to poor solubility and first-pass metabolism.[4][5]

Q3: How should this compound be prepared for administration to animals?

A3: Due to its poor water solubility, this compound requires a suitable vehicle for administration. The formulation should be a stable and homogeneous solution or suspension.

Vehicle CompositionRouteNotes
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5-1% w/v in water)Oral (p.o.)A common vehicle for creating a homogeneous suspension for oral gavage.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntravenous (i.v.) or Intraperitoneal (i.p.)A multi-component solvent system used to solubilize poorly soluble compounds for injection.[7]

Important: Always prepare the formulation fresh before each use and ensure it is well-mixed to guarantee consistent dosing. When using solvents like DMSO, be mindful of their potential biological effects and include a vehicle-only control group in your study design.

Q4: What is the known toxicity or LD50 of this compound?

A4: There is limited publicly available data on the acute toxicity and no established LD50 (median lethal dose) for this compound in animal models.[8][9][10][11] In vitro studies have shown that this compound can decrease cell proliferation at concentrations above 45 μM.[2] Given the lack of comprehensive in vivo toxicity data, it is strongly recommended that researchers conduct preliminary dose escalation studies to establish the maximum tolerated dose (MTD) within their specific animal model and experimental conditions before proceeding with efficacy studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: High variability in plasma concentrations or inconsistent results after oral administration.

  • Potential Cause: Poor and variable dissolution of this compound in the gastrointestinal (GI) tract due to its low aqueous solubility.[12]

  • Troubleshooting Step: Optimize the formulation. Use micronized this compound powder to increase surface area or employ solubility-enhancing excipients. Ensure the suspension is homogeneous and uniformly mixed before dosing each animal to prevent settling.[4]

  • Potential Cause: Inconsistent fasting or feeding protocols. The presence of food can significantly alter GI physiology and drug absorption.[12]

  • Troubleshooting Step: Implement a strict and consistent fasting protocol for all animals before oral dosing.

  • Potential Cause: Animal stress affecting GI motility and absorption.

  • Troubleshooting Step: Ensure animals are properly acclimatized to handling and gavage procedures before the study begins to minimize stress.[4]

Issue 2: Low oral bioavailability despite using a proper vehicle.

  • Potential Cause: The compound is subject to extensive first-pass metabolism in the gut wall or liver.[4][5]

  • Troubleshooting Step: Compare the pharmacokinetic profiles after both oral (p.o.) and intravenous (i.v.) administration. A significant difference in drug exposure (AUC) will confirm a high first-pass effect.[4] In vitro studies using liver microsomes can also assess the metabolic stability of this compound.[5]

  • Potential Cause: The compound is a substrate for efflux transporters (like P-glycoprotein) in the intestine, which actively pump it out of cells and back into the GI lumen.

  • Troubleshooting Step: Conduct an in vitro Caco-2 permeability assay to determine if this compound is a substrate for efflux transporters.[5]

Data Presentation: Summary of this compound Dosages

Therapeutic AreaAnimal ModelDose RangeAdministration RouteKey FindingsReference
Neuroprotection Sprague-Dawley Rat (MCAO model)5, 10, 20 mg/kgIntraperitoneal (i.p.)Dose-dependent reduction in neurological deficit scores and infarct volume.[1]
Antinociception Rat (Peripheral Neuropathy)1.5, 3, 6 mg/kgNot specifiedDose-dependent increase in paw-withdrawal threshold.[2]
Antinociception Mouse (Hot Plate Test)2 mg/kgNot specifiedIncreased latency to pain response.[3]
Antihypertension Spontaneously Hypertensive Rat10 mg/kgNot specifiedReduction in systolic blood pressure.[3]
Anti-inflammation Mouse (Acetic Acid Writhing)200 mg/kgNot specifiedDid not show significant activity in this specific model, unlike the related compound Sakuranetin.[13]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

  • Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water, weighing scale, mortar and pestle (or homogenizer), magnetic stirrer, appropriate gavage needles.

  • Calculation: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for rats). Calculate the total mass of this compound required for the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat at 5 mL/kg, the concentration is 2 mg/mL).

  • Preparation: a. Weigh the required amount of this compound. b. Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate with a mortar and pestle to create a smooth paste. This prevents clumping. c. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer. d. Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Administration: a. Gently restrain the animal. b. Before drawing each dose, vigorously mix the suspension to ensure homogeneity. c. Measure the precise volume based on the animal's body weight. d. Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle. e. Administer the dose slowly and smoothly.

  • Post-Administration Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as choking or labored breathing.[14]

Protocol 2: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Animals: Male Wistar rats (150-200g).

  • Materials: this compound formulation, 1% Carrageenan solution in saline, Plethysmometer or calipers, positive control (e.g., Indomethacin).

  • Procedure: a. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1] b. Compound Administration: Divide animals into groups (Vehicle, this compound at various doses, Positive Control). Administer the respective compounds orally or intraperitoneally. c. Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. d. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. e. Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Workflows

Neuroprotective_Signaling_Pathway cluster_outside Extracellular cluster_cell Neuron Ischemic_Injury Ischemic Injury (e.g., MCAO) PI3K PI3K Ischemic_Injury->PI3K inhibits This compound This compound This compound->PI3K activates Akt Akt (PKB) PI3K->Akt activates Apoptosis Apoptosis (Neuronal Damage) Akt->Apoptosis inhibits Survival Cell Survival Akt->Survival promotes

Caption: this compound's role in the PI3K/Akt neuroprotective pathway.

Inflammatory_Signaling_Pathway cluster_outside Extracellular cluster_cell Macrophage Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines leads to production NFkB->Cytokines leads to production

Caption: this compound's inhibition of MAPK and NF-κB inflammatory pathways.

Experimental_Workflow start Start: Define Animal Model & Disease State pilot Pilot Study: Maximum Tolerated Dose (MTD) (Dose Escalation) start->pilot dose_ranging Dose-Ranging Efficacy Study (e.g., 5, 10, 20 mg/kg) pilot->dose_ranging vehicle_control Include Vehicle Control & Positive Control Groups dose_ranging->vehicle_control pk_study Pharmacokinetic (PK) Study (Optional but Recommended) dose_ranging->pk_study data_analysis Data Analysis: Efficacy & Biomarkers vehicle_control->data_analysis pk_study->data_analysis end Determine Optimal Dose data_analysis->end

Caption: Experimental workflow for an this compound dose-response study.

Troubleshooting_Bioavailability start Problem: Low Oral Bioavailability solubility_check Is the compound fully dissolved/suspended? start->solubility_check formulation Action: Improve Formulation (e.g., micronization, new vehicle) solubility_check->formulation No iv_study Action: Conduct IV vs. PO Study to Determine Absolute Bioavailability solubility_check->iv_study Yes first_pass High First-Pass Metabolism Likely iv_study->first_pass F% is low caco2 Action: Caco-2 Assay to Check for Efflux first_pass->caco2 permeability_issue Permeability Issue Likely caco2->permeability_issue

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Isosakuranetin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Isosakuranetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a flavonoid, is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.

  • Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation. This metabolic conversion transforms the active compound into more water-soluble and easily excretable forms, reducing the amount of active this compound that reaches systemic circulation.[1][2]

Q2: What are the main strategies to enhance the in vivo bioavailability of this compound?

A2: Several strategies can be employed to overcome the low bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve its solubility, dissolution rate, and absorption.[3][4][5][6][7][8][9][10]

  • Co-administration with Bioenhancers: The use of natural compounds like piperine (B192125) can inhibit the activity of metabolic enzymes (e.g., UGTs) and efflux transporters (e.g., P-glycoprotein), thereby reducing the first-pass metabolism of this compound and increasing its systemic exposure.[11][12][13][14][15][16][17]

  • Structural Modification: While less common in typical lab settings, creating prodrugs or modifying the chemical structure of this compound can also be a strategy to improve its physicochemical properties for better absorption.

Q3: How do nanoformulations, such as Solid Lipid Nanoparticles (SLNs), improve bioavailability?

A3: Solid Lipid Nanoparticles (SLNs) enhance bioavailability through several mechanisms:

  • Increased Surface Area: The small particle size of SLNs provides a larger surface area for dissolution, leading to a faster and more complete dissolution of the encapsulated this compound.[8]

  • Protection from Degradation: The lipid matrix of SLNs can protect this compound from the harsh environment of the gastrointestinal tract and from premature metabolism by intestinal enzymes.[7][8]

  • Enhanced Permeability: SLNs can be taken up by intestinal cells through various endocytic pathways and can also utilize the lymphatic transport system, bypassing the first-pass metabolism in the liver to some extent.[9][10]

  • Adhesion to the Intestinal Wall: The formulation can be designed to increase the residence time of the nanoparticles in the intestine, allowing for more prolonged absorption.

Q4: What is the role of piperine in enhancing this compound's bioavailability?

A4: Piperine, an alkaloid from black pepper, acts as a bioenhancer by:

  • Inhibiting Metabolic Enzymes: Piperine is a known inhibitor of UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for the glucuronidation of flavonoids like this compound. By inhibiting these enzymes, piperine reduces the extent of first-pass metabolism.[14][17]

  • Inhibiting Efflux Pumps: Piperine can also inhibit the activity of P-glycoprotein (P-gp), an efflux transporter that pumps drugs and other xenobiotics out of intestinal cells and back into the gut lumen, thereby preventing their absorption.[11][18][19]

Troubleshooting Guides

Problem: Low and inconsistent plasma concentrations of this compound in animal studies.
Possible Cause Troubleshooting/Optimization Strategy Expected Outcome
Poor aqueous solubility of administered this compound. 1. Formulation Improvement: Prepare a nanoformulation such as a nanosuspension or solid lipid nanoparticles (SLNs).[4][5] 2. Vehicle Optimization: For preclinical studies, consider using a vehicle containing solubilizing agents like DMSO, though care must be taken regarding potential toxicity.Increased dissolution leading to higher and more consistent plasma concentrations.
Extensive first-pass metabolism. 1. Co-administration with Piperine: Include piperine in the formulation to inhibit UGT enzymes and P-glycoprotein.[11][14] 2. Targeted Delivery: Utilize mucoadhesive nanoparticles to increase the local concentration at the absorption site, potentially saturating metabolic enzymes.Reduced formation of glucuronidated and sulfated metabolites, resulting in higher levels of the parent compound in plasma.
Rapid elimination. 1. Sustained-Release Formulation: Develop a controlled-release nanoformulation to prolong the absorption phase.A more sustained plasma concentration profile with a longer half-life.
Problem: Difficulty in preparing stable this compound-loaded Solid Lipid Nanoparticles (SLNs).
Possible Cause Troubleshooting/Optimization Strategy Expected Outcome
Drug expulsion during storage. 1. Lipid Selection: Use a mixture of solid and liquid lipids to create nanostructured lipid carriers (NLCs), which have a less ordered lipid matrix and can accommodate the drug better. 2. Optimize Drug Loading: Do not exceed the solubility of this compound in the molten lipid to prevent crystallization upon cooling.Improved long-term stability of the formulation with minimal drug leakage.
Inefficient particle size reduction. 1. Optimize Homogenization/Sonication Parameters: Increase the number of homogenization cycles, the homogenization pressure, or the sonication time.[8] 2. Method Combination: Employ a combination of methods, such as high-pressure homogenization followed by ultrasonication.Achievement of the desired particle size in the nanometer range for optimal absorption.
Particle aggregation. 1. Surfactant Optimization: Use a combination of surfactants or increase the surfactant concentration to provide better steric and electrostatic stabilization.A stable nanosuspension with a narrow particle size distribution.

Quantitative Data Summary

Note: As specific quantitative data for this compound bioavailability enhancement is limited in publicly available literature, the following tables present representative data for its close structural analog, naringenin (B18129), to illustrate the potential improvements that can be achieved with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Naringenin and its Nanosuspension after Oral Administration in Rats

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (0-t) (µg·h/mL) Relative Bioavailability (%)
Naringenin Suspension502.8 ± 0.54.0 ± 0.525.4 ± 4.8100
Naringenin Nanosuspension5016.8 ± 3.21.5 ± 0.3152.4 ± 25.1~600

Data are presented as mean ± SD and are representative based on studies with naringenin nanosuspensions.[4]

Table 2: Effect of Piperine on the Pharmacokinetics of Linarin (a flavonoid glycoside) after Oral Administration in Rats

Treatment Group Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-inf) (ng·h/mL) Fold Increase in AUC
Linarin alone50125.6 ± 28.40.05234.5 ± 56.71.0
Linarin + Piperine50 + 20434.8 ± 98.20.2893.4 ± 154.33.81

This table illustrates the potential of piperine to enhance the bioavailability of flavonoids. Data is based on a study with linarin.[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of the Lipid Phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading by separating the unencapsulated drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Handling and Dosing:

    • Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

    • Divide the rats into groups (e.g., control group receiving this compound suspension, and test group receiving this compound-loaded SLNs).

    • Administer the formulations orally by gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify the concentration of this compound in the plasma extracts using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (AP) side of the Transwell insert.

    • Collect samples from the basolateral (BL) side at various time points.

    • To study efflux, add the compound to the BL side and sample from the AP side.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study This compound This compound HPH High-Pressure Homogenization This compound->HPH Lipids_Surfactants Lipids & Surfactants Lipids_Surfactants->HPH SLNs This compound-loaded SLNs HPH->SLNs Oral_Admin Oral Administration to Rats SLNs->Oral_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Parameters

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_enterocyte Intestinal Enterocyte This compound This compound Absorption Absorption This compound->Absorption Metabolism Metabolism Absorption->Metabolism UGT Enzymes Efflux Efflux Absorption->Efflux P-glycoprotein Systemic_Circulation Portal Vein to Systemic Circulation Absorption->Systemic_Circulation Unchanged Drug Metabolism->Systemic_Circulation Metabolites Piperine Piperine Piperine->Metabolism Inhibits Piperine->Efflux Inhibits

Caption: Intestinal absorption and metabolism of this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions Low_Bioavailability Low Bioavailability of This compound Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility First_Pass_Metabolism Extensive First-Pass Metabolism Low_Bioavailability->First_Pass_Metabolism Nanoformulations Nanoformulations Poor_Solubility->Nanoformulations Addresses Bioenhancers Bioenhancers First_Pass_Metabolism->Bioenhancers Addresses Improved_Bioavailability Improved Bioavailability Nanoformulations->Improved_Bioavailability Bioenhancers->Improved_Bioavailability

Caption: Overcoming the low bioavailability of this compound.

References

Isosakuranetin degradation products and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isosakuranetin. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing signs of degradation. What are the likely degradation products?

A1: While specific degradation pathways for this compound are not extensively documented, based on the degradation of structurally similar flavanones like naringenin, several products can be anticipated. Degradation is often influenced by factors like pH, temperature, light, and oxygen.[1] The primary degradation mechanisms are expected to be C-ring cleavage, demethylation, and oxidation.

Under alkaline conditions or microbial action, the C-ring of the flavanone (B1672756) structure can open to form a chalcone (B49325) intermediate. This can be further broken down into smaller phenolic compounds.[1][2] Demethylation of the 4'-methoxy group would yield naringenin. Oxidation can lead to the formation of various hydroxylated or ring-opened products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored as a powder at -20°C for long-term storage (up to 3 years).[3] For solutions in solvents like DMSO, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or -20°C for up to one month.[3][4] The compound should be protected from moisture.[4]

Q3: How do I design and conduct a forced degradation study for this compound?

A3: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[5] For this compound, a typical forced degradation study would involve the conditions outlined in the table below.[6][7]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound solution at room temperature. How can I identify these new peaks?

Solution: The appearance of new peaks likely indicates degradation. The identification of these degradation products is crucial for understanding the stability of your compound.

  • Literature Review: Search for literature on the degradation of similar flavanones, such as naringenin, to get an idea of potential degradation products.[8][9]

  • LC-MS Analysis: The most powerful technique for identifying unknown compounds is liquid chromatography-mass spectrometry (LC-MS).[7] The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products.

  • Tandem MS (MS/MS): To further elucidate the structure, perform tandem mass spectrometry. Fragmentation patterns of the parent ion can help in identifying the core structure and modifications of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation products.

  • NMR Spectroscopy: If the degradation products can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Problem: My quantitative analysis of this compound shows a decrease in concentration over time, but I don't see any distinct degradation peaks in my chromatogram.

Solution: This could be due to several reasons:

  • Formation of multiple minor degradation products: The degradation may be resulting in a wide array of minor products that are below the limit of detection of your current analytical method.

  • Formation of non-UV active products: Some degradation pathways may lead to products that do not have a chromophore that absorbs at the wavelength you are using for detection.

  • Precipitation: The degradation products might be insoluble in your sample solvent and precipitate out of the solution.

  • Adsorption: The degradation products might be adsorbing to the surfaces of your sample vials or HPLC column.

To troubleshoot this, you can try the following:

  • Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV detection.

  • Analyze your samples using LC-MS to look for the presence of ions corresponding to potential degradation products.

  • Visually inspect your samples for any signs of precipitation.

  • Use different types of sample vials (e.g., polypropylene (B1209903) instead of glass) to check for adsorption effects.

Data Presentation

Table 1: Potential Degradation Products of this compound and Influencing Conditions

Degradation Product (Inferred)Chemical StructureConditionPotential Mechanism
NaringeninC15H12O5Acidic/EnzymaticDemethylation
PhloroglucinolC6H6O3Alkaline/MicrobialC-ring cleavage
4-Hydroxyphenylpropionic acidC9H10O3Alkaline/MicrobialC-ring cleavage
Chalcone intermediateC16H14O5AlkalineC-ring opening
Oxidized productsVariousOxidative (e.g., H2O2)Oxidation

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The concentrations and time points may need to be optimized for your specific experimental setup.

1. Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor at various time points (e.g., 0, 1, 2, 4, 8 hours), as base-catalyzed degradation of flavonoids can be rapid.[7]

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound (in a suitable solvent like methanol) at 60°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample or dilute the heated solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at various time points.

4. Analysis:

  • Analyze all the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all the degradation product peaks.

  • Use LC-MS to identify the major degradation products.

Mandatory Visualization

Isosakuranetin_Degradation_Pathway This compound This compound naringenin Naringenin This compound->naringenin Demethylation (Acid/Enzyme) chalcone Chalcone Intermediate This compound->chalcone C-ring opening (Alkaline) oxidized Oxidized Products This compound->oxidized Oxidation (H2O2) phloroglucinol Phloroglucinol chalcone->phloroglucinol Cleavage hppa 4-Hydroxyphenylpropionic Acid chalcone->hppa Cleavage

Caption: Hypothetical degradation pathway of this compound.

Degradation_Product_Identification_Workflow start Stressed this compound Sample (with unknown peaks) hplc Stability-Indicating HPLC Analysis start->hplc lcms LC-MS Analysis hplc->lcms Identify m/z of unknown peaks isolate Isolation of Degradation Product (e.g., by preparative HPLC) hplc->isolate If sufficient quantity msms Tandem MS (MS/MS) Analysis lcms->msms Obtain fragmentation pattern hrms High-Resolution MS (HRMS) Analysis lcms->hrms Determine elemental composition structure Structure Elucidation of Degradation Product msms->structure hrms->structure nmr NMR Spectroscopy isolate->nmr nmr->structure

Caption: Workflow for the identification of unknown degradation products.

References

Technical Support Center: A Guide to Using Isosakuranetin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isosakuranetin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on preventing its precipitation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a flavanone, a type of flavonoid naturally found in citrus species like Citrus bergamia.[1] Its molecular weight is 286.28 g/mol .[2] In cell culture, it is investigated for a wide range of biological activities, including its role as an antioxidant, its anti-inflammatory properties, and its ability to modulate key signaling pathways.[3][4] For instance, it has been shown to inhibit the phosphorylation of proteins in the MAPK signaling pathway (ERK1/2, JNK1/2, p38) and the PI3K/AKT pathway.[5][6] It is also known to be an activator of the Nrf2 signaling pathway, which is a critical cellular defense against oxidative stress.[3]

Q2: Why is my this compound precipitating in the cell culture media?

This compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media.[7][8] Precipitation is a common issue and typically occurs for one of the following reasons:

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to crash out of solution.[9][10]

  • Exceeding Solubility Limit: The final concentration of this compound in the media is higher than its maximum solubility in that specific medium.

  • Temperature Changes: The solubility of compounds can be temperature-dependent. A solution prepared at room temperature or 37°C may precipitate if cooled.

  • Media Composition and pH: Interactions with components in the media or shifts in pH can reduce solubility.[8] Flavonoid stability can be sensitive to the pH of the culture medium.[8]

Q3: What is the optimal solvent and stock concentration for this compound?

The most common and recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2][7] It is highly soluble in DMSO, with reported values ranging from 25 mg/mL to over 60 mg/mL.[1][2][4]

  • Recommendation: Prepare a high-concentration stock solution, for example, 50 mM in 100% cell culture-grade DMSO. Using fresh, non-hygroscopic DMSO is crucial, as absorbed moisture can reduce solubility.[2]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][11] For storage up to one month, -20°C is suitable; for longer periods (up to 6 months), -80°C is recommended.[1]

Q4: How can I prevent this compound precipitation when preparing my working solution?

Preventing precipitation requires careful preparation of the final working solution. The key is to avoid solvent shock.

  • Use a Step-wise Dilution: Do not add the DMSO stock directly to the full volume of media. Instead, add the required volume of stock solution to an empty sterile tube, and then slowly add the pre-warmed (37°C) cell culture medium to the tube while gently vortexing or swirling.[7][10]

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically ≤ 0.5%, and ideally ≤ 0.1%.[8][9] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]

  • Pre-warm Your Media: Using media pre-warmed to 37°C can help maintain the compound's solubility during preparation.[7]

  • Consider Filtration: After dilution, you can filter the final working solution through a 0.22 µm sterile syringe filter to remove any unseen micro-precipitates before adding it to your cells.[7]

Q5: Does the type of cell culture media or serum concentration affect this compound solubility?

Yes, these factors can have an effect. While specific data on this compound is limited, the general properties of flavonoids suggest that media composition matters.

  • Serum: The proteins in Fetal Bovine Serum (FBS) can sometimes help to solubilize and stabilize hydrophobic compounds. However, interactions can be complex, and it is best to determine solubility in your specific media and serum combination empirically.

  • Media pH: The pH of the culture medium can impact the stability and solubility of flavonoids.[8] It is important to use properly buffered media and ensure the pH does not shift significantly during experiments.

  • Other Components: Some media components, like L-glutamine or salts, can precipitate on their own, especially after a freeze-thaw cycle.[12] This is a separate issue from compound precipitation but highlights the importance of proper media handling.

II. Troubleshooting Guide: this compound Precipitation

ProblemProbable CauseRecommended Solution
Precipitate forms immediately after adding stock solution to the cell culture medium.Solvent Shock: The rapid change in solvent polarity from organic (DMSO) to aqueous (media) is causing the compound to fall out of solution.[9]1. Perform a step-wise dilution: Add pre-warmed media slowly to the stock solution with constant mixing. See Protocol 2 for a detailed method. 2. Create an intermediate dilution: Dilute the stock in a smaller volume of media first before adding it to the final volume.
Concentration Too High: The desired final concentration exceeds the solubility limit of this compound in the specific cell culture medium.1. Perform a solubility test: Prepare a serial dilution of this compound in your media and visually inspect for the highest concentration that remains clear. 2. Lower the working concentration: If possible, adjust your experimental design to use a lower, soluble concentration.
Precipitate appears over time during incubation (e.g., after several hours or days).Temperature-Dependent Solubility: The compound may be less soluble at the incubation temperature or may have come out of solution during temperature fluctuations.1. Ensure complete initial dissolution: Use gentle warming (37°C) or brief sonication when preparing the working solution to ensure the compound is fully dissolved from the start.[1][13] 2. Visually inspect plates: Regularly check cultures under a microscope for signs of precipitation.
Compound Degradation or Interaction: Flavonoids can be unstable in culture media over long periods, and degradation products may be less soluble.[8]1. Prepare fresh solutions: Make the this compound-containing media fresh before each experiment or media change. 2. Protect from light: Some flavonoids are light-sensitive.[8] Minimize exposure of your solutions and plates to direct light.
Inconsistent experimental results or apparent loss of biological activity.Micro-precipitation: Small, often invisible precipitates are present, reducing the effective concentration of dissolved this compound available to the cells.1. Centrifuge and filter: Before adding to cells, briefly centrifuge the final working solution and/or filter it through a 0.22 µm sterile filter to remove micro-precipitates.[7] 2. Confirm dissolution: After preparing the working solution, inspect a small aliquot under a microscope to ensure no crystalline structures are visible.

III. Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Reported Solubility Molar Concentration (Approx.) Reference(s)
DMSO 57 - 62.5 mg/mL 199 - 218 mM [1][2]
25 mg/mL 87 mM [4]
Ethanol 20 mg/mL 70 mM [2]
DMF 30 mg/mL 105 mM [4]
Water Insoluble N/A [2]

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.7 mM |[4] |

Table 2: Recommended Concentration Parameters for Cell Culture Experiments

Parameter Recommendation Rationale
Stock Solution Concentration 20 - 100 mM in 100% DMSO Provides a concentrated stock that allows for minimal final DMSO volume in the culture medium.
Final DMSO Concentration ≤ 0.1% (v/v) Minimizes solvent-induced artifacts and cytotoxicity. Higher concentrations (up to 0.5%) may be tolerated by some cell lines, but must be validated.[8][9]

| Typical Working Concentration | 15 - 50 µM | This range has been used in published studies and is often below the precipitation threshold in many media types.[1][4][6] |

IV. Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 286.28 g/mol )

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance and sterile weighing paper

  • Sterile pipette and tips

  • Vortex mixer

Methodology:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out 14.31 mg of this compound powder.

    • Calculation: 0.050 mol/L * 0.010 L * 286.28 g/mol = 0.14314 g = 143.14 mg for 10 mL. For 1 mL, this is 14.31 mg.

  • Transfer the powder to a sterile vial.

  • Add 1.0 mL of sterile, cell culture-grade DMSO to the vial.

  • Close the vial tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1][7]

  • Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Media (Anti-Precipitation Method)

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette and tips

  • Vortex mixer

Methodology (Example for preparing 10 mL of a 25 µM final concentration):

  • Calculate the volume of stock solution required using the formula M1V1 = M2V2.

    • (50,000 µM) * V1 = (25 µM) * (10,000 µL)

    • V1 = (25 * 10,000) / 50,000 = 5 µL

  • The final DMSO concentration will be (5 µL / 10,000 µL) * 100% = 0.05%.

  • In a sterile 15 mL conical tube, pipette the calculated 5 µL of the 50 mM this compound stock solution.

  • Place the tube on a vortex mixer set to a low-medium speed.

  • Slowly, add the 10 mL of pre-warmed (37°C) cell culture medium to the conical tube while it is vortexing. Adding the aqueous medium to the organic solvent stock (not the other way around) helps prevent localized high concentrations and precipitation.

  • Continue to mix for an additional 10-15 seconds after all the medium has been added.

  • (Optional but Recommended) Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • The working solution is now ready to be added to your cells. Prepare fresh for each experiment.

V. Visualizations

G start Precipitation Observed in Cell Culture Media q1 When did it precipitate? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time cause1 Cause: Solvent Shock or Concentration Too High immediately->cause1 cause2 Cause: Poor Stability or Temperature Effects over_time->cause2 solution1 Solution: 1. Use step-wise dilution (Protocol 2). 2. Pre-warm media to 37°C. 3. Lower final concentration. 4. Ensure final DMSO is <0.5%. cause1->solution1 solution2 Solution: 1. Prepare media fresh before use. 2. Ensure complete initial dissolution. 3. Protect from light. 4. Filter final solution (0.22µm). cause2->solution2 G cluster_stock Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution (Anti-Precipitation) stock1 Weigh this compound (e.g., 14.31 mg) stock2 Dissolve in 100% DMSO (e.g., 1 mL for 50 mM) stock1->stock2 stock3 Vortex / Warm to 37°C to fully dissolve stock2->stock3 stock4 Aliquot & Store at -80°C stock3->stock4 work1 Pipette required stock volume into a sterile tube stock4->work1 Use one aliquot work3 Slowly add pre-warmed media to stock solution with vortexing work1->work3 work2 Pre-warm cell culture media to 37°C work2->work3 work4 Optional: Filter with 0.22µm syringe filter work3->work4 work5 Ready for cell treatment work4->work5 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Degradation Proteasomal Degradation Nrf2->Degradation Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds sMaf->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1, SOD) ARE->Genes Induces Transcription This compound This compound (or Oxidative Stress) This compound->Keap1 Inhibits Keap1-Nrf2 Interaction

References

Isosakuranetin Off-Target Effects: A Technical Resource for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of isosakuranetin in pharmacological studies. As a flavanone (B1672756) with a range of reported biological activities, understanding its full target profile is crucial for accurate data interpretation and the avoidance of experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary and most well-characterized target of this compound is the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, where it acts as a potent blocker.[1] This interaction is responsible for its effects on thermal nociception.

Q2: Are there known off-target effects of this compound?

A2: Yes, studies have indicated that this compound can exert effects on cellular signaling pathways independent of its action on TRPM3. The most notable of these are the MAPK/ERK and PI3K/Akt signaling cascades, where it has been shown to inhibit the phosphorylation of key proteins.[2]

Q3: How does this compound affect the MAPK/ERK pathway?

A3: this compound has been observed to inhibit the phosphorylation and activation of ERK1/2, which are central components of the MAPK/ERK signaling pathway.[2][3] This suggests an interaction with one or more upstream kinases in this cascade, although the direct molecular target(s) have not been definitively identified.

Q4: What is the impact of this compound on the PI3K/Akt pathway?

A4: Similar to its effect on the MAPK/ERK pathway, this compound has been shown to inhibit the phosphorylation of Akt.[2] This indicates that it may interfere with the activity of PI3K or other upstream regulators of Akt.

Q5: Has a comprehensive off-target profile (e.g., kinome scan) of this compound been published?

Troubleshooting Guides

This section provides guidance for addressing common issues that may arise during in vitro and in vivo experiments with this compound, potentially due to its off-target effects.

Issue 1: Unexpected effects on cell proliferation or survival.

  • Problem: You observe changes in cell proliferation or viability that cannot be explained by the known activity of this compound on TRPM3.

  • Possible Cause: These effects may be due to off-target interactions with components of the MAPK/ERK or PI3K/Akt pathways, both of which are critical regulators of cell growth and survival.

  • Troubleshooting Steps:

    • Western Blot Analysis: Perform western blots to assess the phosphorylation status of key signaling proteins, including ERK1/2 and Akt, in your treated cells. A decrease in phosphorylation would suggest off-target activity.

    • Pathway Inhibitors: Use well-characterized inhibitors of the MAPK/ERK and PI3K/Akt pathways as positive controls to compare the phenotypic effects with those of this compound.

    • Dose-Response Analysis: Conduct a careful dose-response study to determine if the observed effects on proliferation/survival correlate with the inhibition of ERK1/2 or Akt phosphorylation.

Issue 2: Discrepancies between in vitro and in vivo results.

  • Problem: this compound shows a specific effect in an isolated enzyme or receptor assay, but the in vivo phenotype is different or more complex.

  • Possible Cause: Off-target effects on signaling pathways can lead to a broader range of physiological responses in a whole organism. Additionally, the metabolism of this compound in vivo could produce metabolites with different activity profiles.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to understand the in vivo exposure and metabolism of this compound.

    • Ex Vivo Analysis: Collect tissues from treated animals and perform ex vivo analyses (e.g., western blotting, gene expression analysis) to assess the impact on signaling pathways in the target tissue and potential off-target tissues.

    • Consider Stereochemistry: Be aware that the pharmacokinetics of this compound can be stereospecific, which may influence its in vivo effects.[4]

Quantitative Data on Off-Target Effects

As previously mentioned, specific quantitative data for this compound's off-target interactions is limited in the public domain. The following table highlights the known qualitative effects and provides a template for researchers to populate with their own experimental data.

Target PathwayObserved EffectPotential Direct Target(s)Quantitative Data (IC50/Ki)
MAPK/ERKInhibition of ERK1/2 phosphorylationUpstream kinases (e.g., MEK1/2, RAF)Data not publicly available. Recommend performing in vitro kinase assays.
PI3K/AktInhibition of Akt phosphorylationPI3K, PDK1Data not publicly available. Recommend performing in vitro kinase assays.

Experimental Protocols

To aid researchers in investigating the potential off-target effects of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Assay

This protocol is designed to assess the direct inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, an antibody-based detection system)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the purified kinase to each well.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or boiling in SDS-PAGE sample buffer).

  • Detect the phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive assays, this may involve an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary detection method (e.g., fluorescence or luminescence).

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blot reagents and antibodies for the target protein

Procedure:

  • Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by western blotting.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Protocol 3: Competitive Binding Assay

This assay can be used to determine the binding affinity of this compound for a target protein by measuring its ability to displace a known, labeled ligand.

Materials:

  • Purified target protein or cell membranes expressing the target

  • A labeled ligand with known affinity for the target (e.g., radiolabeled or fluorescently labeled)

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Filtration apparatus or other method to separate bound and free ligand

  • Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the target protein, the labeled ligand (at a fixed concentration), and the this compound dilutions.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand. For membrane preparations, this is often done by rapid filtration through a filter mat that retains the membranes.

  • Quantify the amount of bound labeled ligand.

  • The displacement of the labeled ligand by this compound will result in a decrease in the measured signal.

  • Plot the percentage of bound labeled ligand against the concentration of this compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Visualizing this compound's Off-Target Effects

The following diagrams illustrate the known and potential points of interaction of this compound within key signaling pathways.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Potential Inhibition This compound->MEK Potential Inhibition PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets This compound This compound This compound->PI3K Potential Inhibition Experimental_Workflow cluster_phenotypic Phenotypic Observation cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion Phenotype Unexpected Phenotype (e.g., altered proliferation) Hypothesis Hypothesize Off-Target Effect on Signaling Pathway Phenotype->Hypothesis WB Western Blot (p-ERK, p-Akt) Hypothesis->WB Kinase_Assay In Vitro Kinase Assay WB->Kinase_Assay CETSA CETSA Kinase_Assay->CETSA Conclusion Confirm/Refute Off-Target Interaction CETSA->Conclusion

References

Technical Support Center: Isosakuranetin Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing isosakuranetin in their studies and encountering potential interference with fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring flavanone, a type of flavonoid found in citrus species.[1][2][3] It is investigated for a variety of biological activities, including its effects on ion channels, anti-inflammatory properties, and potential as an antibacterial agent.[2]

Q2: What is compound interference in fluorescence assays?

A2: Compound interference occurs when a test compound, such as this compound, possesses intrinsic optical properties that affect the fluorescence signal of an assay, leading to potentially false or misleading results.[4] The two main types of interference are autofluorescence, where the compound itself emits light, and fluorescence quenching, where the compound reduces the signal from the assay's fluorophore.[4][5]

Q3: Why is this compound likely to interfere with my fluorescent assay?

A3: this compound belongs to the flavonoid class of compounds. Flavonoids are well-documented as frequent sources of interference in high-throughput screening and other fluorescence-based assays.[6] Their chemical structure, containing conjugated planar ring systems, makes them prone to being optically active, meaning they can absorb and emit light, thus interfering with assay signals.[5]

Q4: What are the common mechanisms of interference for compounds like this compound?

A4: The primary mechanisms include:

  • Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths used in the assay, leading to false-positive signals.[7][8]

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore, resulting in a false-negative signal.[5]

  • Light Scattering: At higher concentrations or due to low solubility, the compound may form aggregates that scatter light, which can be detected as an increase in signal.[9]

  • Inner Filter Effect: The compound absorbs light at either the excitation or emission wavelength of the fluorophore, reducing the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector.[5]

Q5: How can I quickly determine if this compound is interfering with my assay?

A5: A series of straightforward control experiments, often called counter-screens, can help identify potential interference.[7][9] These include measuring the fluorescence of this compound in the assay buffer alone (without other assay components like enzymes or cells) and assessing the compound's effect in the presence and absence of a non-ionic detergent to check for aggregation.[7][9]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments involving this compound.

Problem 1: Unexpectedly high fluorescence signal (potential false-positive)

  • Possible Cause: The intrinsic fluorescence (autofluorescence) of this compound at the assay's wavelengths.[7][8]

  • Solutions:

    • Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in your assay buffer without any biological reagents.[7] This will quantify its direct contribution to the signal.

    • Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophore.[7]

    • Shift to Redder Wavelengths: Flavonoid autofluorescence is often more pronounced in the UV to the green range (350-550 nm).[6][10] If possible, switch to a fluorophore with excitation and emission in the red or far-red region of the spectrum to avoid this overlap.[8][11][12]

    • Implement a Counter-Screen: Use a dedicated autofluorescence counter-screen to systematically quantify the compound's fluorescence contribution, which can then be subtracted from the primary assay data.[7][9]

Problem 2: Unexpectedly low fluorescence signal (potential false-negative)

  • Possible Cause: Fluorescence quenching or the inner filter effect caused by this compound absorbing the excitation or emission light.[5]

  • Solutions:

    • Perform a Quenching Counter-Assay: Add this compound to wells containing the pre-formed fluorescent product of your assay (after the reaction has gone to completion).[13] A decrease in signal compared to controls without the compound indicates quenching.

    • Measure Absorbance Spectrum: Measure the absorbance spectrum of this compound to check for overlap with the assay fluorophore's excitation and emission wavelengths. Significant overlap suggests a high probability of the inner filter effect.[5]

    • Adjust Compound Concentration: If possible, lower the concentration of this compound to minimize quenching effects, as they are often concentration-dependent.[5]

Problem 3: High variability and poor reproducibility of results

  • Possible Cause: Poor solubility of this compound leading to compound precipitation or aggregation, which can cause light scattering.[9][13]

  • Solutions:

    • Visual Inspection: Carefully inspect the assay plate for any signs of turbidity or precipitation after adding this compound.[13]

    • Incorporate Detergent: Run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[9] This can help prevent the formation of aggregates. True inhibitory activity should be unaffected, while the activity of aggregators will likely be reduced.[9]

    • Light Scatter Counter-Assay: Use a nephelometer or a plate reader capable of measuring signal at the excitation wavelength to directly assess light scattering.[13]

Summary of Interference Mechanisms and Solutions

Interference Type Effect on Signal Primary Cause Recommended Control / Solution
Autofluorescence False Positive (Signal Increase)Compound emits light at assay wavelengths.[4][7]Run compound-only controls; Perform spectral scan; Switch to red-shifted fluorophores.[7][8]
Fluorescence Quenching False Negative (Signal Decrease)Compound absorbs energy from the fluorophore.[5]Perform quenching counter-assay with pre-formed product.[13]
Inner Filter Effect False Negative (Signal Decrease)Compound absorbs excitation or emission light.[5]Measure compound's absorbance spectrum; Lower compound concentration.[5]
Light Scattering False Positive (Signal Increase)Compound precipitation or aggregation.[9][13]Visual inspection; Include non-ionic detergents (e.g., Triton X-100).[9]

Experimental Protocols

Protocol 1: Autofluorescence Counter-Screen

  • Objective: To quantify the intrinsic fluorescence of this compound at the assay's specific wavelengths.[7][9]

  • Methodology:

    • Prepare a serial dilution of this compound in the assay buffer, covering the same concentration range as in the primary assay.

    • Dispense the compound dilutions into the wells of a microplate (the same type used for the main experiment).

    • Include wells with assay buffer and vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate under the same conditions (time, temperature) as the primary assay.

    • Measure the fluorescence intensity using the same plate reader and filter set as the primary assay.

    • Data Analysis: Subtract the average fluorescence of the negative control wells from the fluorescence of the compound-containing wells to determine the net fluorescence of this compound at each concentration.[7]

Protocol 2: Fluorescence Quenching Assay

  • Objective: To determine if this compound quenches the signal of the assay's fluorophore.

  • Methodology:

    • Run your standard assay in a set of control wells to generate the fluorescent product. Allow the reaction to proceed to completion.

    • Halt the reaction using a specific inhibitor or by denaturing the enzyme (e.g., heat).

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the this compound dilutions to the wells containing the pre-formed fluorescent product.[13] Include control wells with only vehicle.

    • Read the fluorescence intensity immediately after compound addition.

    • Data Analysis: Compare the fluorescence intensity of wells with this compound to the control wells. A concentration-dependent decrease in signal indicates quenching.

Visual Guides

InterferenceMechanisms cluster_auto Autofluorescence (False Positive) cluster_quench Fluorescence Quenching (False Negative) Excitation Excitation Light Compound This compound Excitation->Compound 1. Absorbs Light Emission_C Compound Emission Compound->Emission_C 2. Emits Light Detector_A Detector Emission_C->Detector_A 3. Detected as Signal Excitation2 Excitation Light Fluorophore Assay Fluorophore Excitation2->Fluorophore 1. Absorbs Light Compound2 This compound Fluorophore->Compound2 2. Energy Transfer (Non-radiative) NoEmission Reduced/No Emission Compound2->NoEmission 3. Quenches Signal Detector_Q Detector NoEmission->Detector_Q

Caption: Mechanisms of fluorescence interference by a test compound.

TroubleshootingWorkflow Start Unexpected Assay Result with this compound CheckSignal Is signal unexpectedly high? Start->CheckSignal CheckLowSignal Is signal unexpectedly low? CheckSignal->CheckLowSignal No Autofluorescence Suspect Autofluorescence CheckSignal->Autofluorescence Yes Quenching Suspect Quenching / Inner Filter Effect CheckLowSignal->Quenching Yes CheckVariability Is there high variability? CheckLowSignal->CheckVariability No RunControl Run Compound-Only Control Assay Autofluorescence->RunControl SpectralScan Perform Spectral Scan of Compound Autofluorescence->SpectralScan RunQuenchAssay Run Quenching Counter-Assay Quenching->RunQuenchAssay AbsorbanceScan Measure Compound Absorbance Spectrum Quenching->AbsorbanceScan CorrectData Correct Data by Subtracting Background RunControl->CorrectData ShiftWL Switch to Red-Shifted Fluorophore SpectralScan->ShiftWL LowerConc Use Lower Compound Concentration AbsorbanceScan->LowerConc End Valid Data ShiftWL->End CorrectData->End LowerConc->End CheckVariability->End No Aggregation Suspect Aggregation/ Light Scattering CheckVariability->Aggregation Yes AddDetergent Test with Non-Ionic Detergent (e.g., Triton X-100) Aggregation->AddDetergent AddDetergent->End

Caption: A decision workflow for troubleshooting assay interference.

HitValidation Start Initial Hit from Primary Screen DoseResponse 1. Confirm Dose-Response Relationship Start->DoseResponse CounterScreens 2. Perform Counter-Screens DoseResponse->CounterScreens Autofluorescence Autofluorescence Check (Compound + Buffer) CounterScreens->Autofluorescence Test for Quenching Quenching Check (Compound + Product) CounterScreens->Quenching Test for Aggregation Aggregation Check (with/without Detergent) CounterScreens->Aggregation Test for OrthogonalAssay 3. Confirm with Orthogonal Assay (Non-fluorescent method, e.g., Luminescence) CounterScreens->OrthogonalAssay If all negative FalsePositive False Positive (Artifact) Autofluorescence->FalsePositive If Positive Quenching->FalsePositive If Positive Aggregation->FalsePositive If Positive ConfirmedHit Validated Hit OrthogonalAssay->ConfirmedHit If activity confirmed OrthogonalAssay->FalsePositive If not confirmed

Caption: A workflow for hit validation to eliminate false positives.

References

Technical Support Center: Best Practices for Long-Term Storage and Handling of Isosakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and stability assessment of Isosakuranetin.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, solid this compound powder should be stored in a tightly sealed container, protected from light and moisture. The recommended temperature is -20°C, which can preserve its integrity for up to three years.[1][2] Storage at 4°C is suitable for shorter periods, up to two years.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent and temperature. For stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is crucial to use anhydrous, freshly opened DMSO, as its hygroscopic nature can impact solubility and stability.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4]

Recommended storage conditions for this compound solutions are:

  • -80°C: Stable for 6 months to 1 year.[1][2]

  • -20°C: Stable for up to 1 month.[5][6][7]

Q3: What factors can lead to the degradation of this compound?

A3: Like many flavonoids, this compound's stability can be compromised by several factors, including:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[8][9]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[9] It is advisable to store this compound in light-protecting containers.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[9]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.

  • Moisture: For solid this compound, moisture can reduce stability over time.

Q4: How can I confirm the stability of my stored this compound?

A4: The most reliable method to assess the stability and purity of your this compound sample is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9] This technique can separate the intact this compound from any potential degradation products, allowing for accurate quantification of its purity over time. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue 1: this compound has precipitated out of my stock solution.

  • Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially after temperature changes (e.g., removal from cold storage). "Solvent shock," caused by rapidly adding the concentrated stock to an aqueous buffer, can also induce precipitation.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution to 37°C or using a bath sonicator to help redissolve the precipitate.[10]

    • Review Solvent Choice and Concentration: Ensure you are using high-quality, anhydrous DMSO for your stock solution.[3] If precipitation persists, you may need to prepare a more dilute stock solution.

    • Optimize Dilution Technique: When diluting the stock solution into an aqueous medium, add the stock dropwise to the buffer while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.

Issue 2: I am observing a loss of biological activity in my experiments.

  • Possible Cause: This could be due to the degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your stock solutions have been stored at the correct temperature and for a duration within the recommended stability period.

    • Prepare Fresh Solutions: It is always recommended to prepare fresh working solutions for each experiment from a properly stored stock. For in vivo studies, it is best to use freshly prepared solutions on the same day.[7]

    • Assess Purity: If you continue to experience issues, consider assessing the purity of your this compound stock using HPLC to check for degradation.

Issue 3: My HPLC analysis shows multiple peaks for a supposedly pure this compound sample.

  • Possible Cause: The additional peaks are likely degradation products. This indicates that the sample has been compromised during storage or handling.

  • Troubleshooting Steps:

    • Review Storage and Handling History: Investigate if the sample was exposed to adverse conditions such as high temperatures, light, or inappropriate pH.

    • Perform Forced Degradation Study: To understand the degradation profile of this compound, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying the peaks corresponding to specific degradation products.

    • Source a New Sample: If significant degradation has occurred, it is best to obtain a new, pure batch of this compound for your experiments.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 years[1][2]Store in a tightly sealed, light-proof, and desiccated container.
4°CUp to 2 yearsSuitable for shorter-term storage.
Solution in DMSO -80°C6 months - 1 year[1][2]Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles.[3][4]
-20°CUp to 1 month[5][6][7]Suitable for short-term storage of working aliquots.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.

2. Materials and Instrumentation:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and water

  • HPLC grade formic acid or phosphoric acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time to elute any more hydrophobic degradation products. A starting point could be 90% A to 10% A over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 289 nm (based on the λmax of flavanones)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Stability Samples: At each time point of your stability study, retrieve the sample and dilute it to fall within the range of the calibration curve.

5. Forced Degradation Study: To confirm the stability-indicating nature of the method, perform forced degradation studies on this compound.[1][5][11]

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for several hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualization

Signaling Pathway of TRPM3 Inhibition by this compound

TRPM3_Inhibition_by_this compound cluster_membrane Plasma Membrane This compound This compound TRPM3 TRPM3 Channel This compound->TRPM3 Blocks Ca_ion Ca²⁺ TRPM3->Ca_ion Influx Na_ion Na⁺ TRPM3->Na_ion Influx PregS Pregnenolone Sulfate (Agonist) PregS->TRPM3 Activates Membrane Plasma Membrane Ca_influx Increased Intracellular [Ca²⁺] Depolarization Membrane Depolarization Na_ion->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_ion Influx Signaling Downstream Signaling (e.g., PKC activation, Gene Expression) Ca_influx->Signaling Initiates Stability_Workflow start Start: this compound Sample (Solid or Solution) storage Store under defined conditions (e.g., -20°C, protected from light) start->storage sampling Sample at predetermined time points (e.g., 0, 1, 3, 6 months) storage->sampling prep Prepare sample for HPLC analysis (Dilute to known concentration) sampling->prep For each time point hplc HPLC Analysis prep->hplc data Data Acquisition (Peak area of this compound and degradation products) hplc->data analysis Data Analysis (Compare to T=0, calculate % purity) data->analysis report Report Stability Profile analysis->report Stable / Degraded

References

Technical Support Center: Optimizing Isosakuranetin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Isosakuranetin from citrus peels.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification process in a question-and-answer format.

Question 1: Why is my initial crude extract yield consistently low?

Answer: Low yield from the initial extraction is a common problem that can be traced to several factors related to the raw material preparation and the extraction method itself.[1]

  • Potential Causes:

    • Inefficient Particle Size: The surface area of the raw material is critical for effective solvent penetration. If the citrus peel is not ground into a fine, consistent powder, the solvent cannot efficiently access the target compounds within the plant matrix.[1]

    • Improper Drying: The presence of water in fresh peels can interfere with the extraction efficiency of organic solvents.[2] However, excessive heat during drying can lead to the degradation of thermally sensitive flavonoids.[3]

    • Suboptimal Solvent Choice: The polarity of the chosen solvent may not be suitable for this compound. Methanol (B129727) and ethanol (B145695) mixtures are commonly used for flavonoid extraction from citrus.[4][5] Using a solvent with the wrong polarity will result in poor solubilization and a lower yield.[1]

    • Method Inefficiency: Simple maceration is often time-consuming and may result in lower yields compared to more advanced techniques that utilize energy sources like ultrasound or microwaves to enhance extraction.[1]

  • Troubleshooting Steps:

    • Optimize Particle Size: Ensure the dried citrus peel is ground to a fine and uniform powder. Studies have shown that reducing particle size significantly enhances extraction yield.[6]

    • Review Drying Protocol: Use appropriate drying methods, such as air-drying in the dark or freeze-drying, to reduce moisture content while preserving the integrity of the bioactive compounds.[1][7]

    • Systematic Solvent Selection: Test a range of solvents with varying polarities. Start with commonly effective solvents like 70-80% ethanol or methanol.[8][9] Consider sequential extractions with solvents of different polarities to maximize the recovery of all compounds.[10]

    • Consider Advanced Techniques: If yields remain low with conventional methods, switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These techniques can significantly reduce extraction time and improve efficiency.[1]

Question 2: I suspect this compound is degrading during my extraction process. What are the signs and how can I prevent it?

Answer: Flavonoids can be sensitive to heat, light, pH, and oxidation, leading to degradation and reduced yields.[11][12]

  • Potential Causes of Degradation:

    • Thermal Degradation: Techniques that use prolonged high heat, such as Soxhlet extraction, can break down thermo-labile compounds like flavonoids.[1][3] The stability of flavonoids is highly dependent on their structure; a higher number of hydroxyl groups can promote degradation.[11]

    • Oxidation: Exposure to air (oxygen) and light during a lengthy extraction process can lead to the oxidation of phenolic compounds.

    • pH Instability: Extreme pH conditions can alter the chemical structure of flavonoids.[12][13] A mildly acidic to neutral pH is generally favorable for flavonoid stability.[12]

  • Troubleshooting Steps:

    • Assess Compound Stability: Review literature to confirm the heat and pH sensitivity of this compound.

    • Lower Extraction Temperature: When using methods like UAE or MAE, optimize for the lowest effective temperature. For conventional methods, consider cold maceration or performing extractions at room temperature, protected from light.[10]

    • Reduce Extraction Time: Employ advanced methods like UAE or MAE, which drastically shorten the extraction duration from hours to minutes, minimizing the exposure of the compound to potentially degrading conditions.[14][15]

    • Control pH: Maintain a mildly acidic to neutral pH during the extraction process to prevent hydrolysis or structural changes.[12]

    • Work in an Inert Environment: If oxidation is a major concern, consider performing the extraction under a nitrogen or argon atmosphere to minimize contact with oxygen.

Question 3: I'm using liquid-liquid extraction (LLE) for purification, but I'm encountering persistent emulsions. How can I resolve this?

Answer: Emulsion formation is a frequent issue in LLE, especially with complex plant extracts that contain surfactant-like molecules. This can trap your target analyte and lead to significant product loss.[16]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area contact between the two phases but reduces the agitation that causes emulsions.[16]

    • "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can force the separation of the two phases and break the emulsion.[16]

    • Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help solubilize the emulsifying agents into one of the layers.[16]

    • Centrifugation: If possible, transferring the emulsion to a centrifuge tube and spinning it can physically force the layers to separate.

    • Alternative Methods: Consider using Supported Liquid Extraction (SLE) for samples that are highly prone to emulsion formation.[16]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most efficient for obtaining this compound from citrus peel?

A1: Modern, non-conventional methods are generally more efficient than traditional techniques.

  • Ultrasound-Assisted Extraction (UAE): This is a highly effective method that uses the acoustic cavitation generated by ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It offers high yields in a significantly shorter time and at lower temperatures compared to conventional methods.[8][17] The recovery of phenolic compounds using a sonotrode has been shown to be 60% higher than with conventional extraction.[8]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and sample, causing cell rupture and releasing the target compounds. It is known for its high efficiency, reduced extraction time, and lower solvent consumption.[14][15] High microwave power is generally more suitable for flavonoid extraction.[14]

  • Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO2, often with a co-solvent like ethanol, to extract compounds. It is highly selective and provides a pure extract without residual organic solvents.[18][19] The highest yields are often obtained when a co-solvent is used.[18]

Q2: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?

A2: The efficiency of UAE depends on several critical parameters:

  • Solvent: The type and concentration of the solvent are crucial. Ethanol/water mixtures (e.g., 45-80% ethanol) are often optimal.[8][20]

  • Temperature: While higher temperatures can increase solubility, they may also cause degradation. An optimal temperature of around 40-50°C is often a good starting point.[17][20]

  • Sonication Power and Frequency: Higher power increases mechanical effects but excessive power can degrade flavonoids.[21] Frequencies in the range of 20-60 kHz are commonly used.[21][22]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to solid material generally improves extraction until a saturation point is reached.[9]

  • Extraction Time: UAE significantly reduces extraction time, with optimal times often falling within the 15-60 minute range.[12][17]

Q3: How do I select the right solvent for this compound extraction?

A3: Solvent selection is critical and depends on the polarity of this compound.

  • Polarity: Flavonoids are polyphenolic compounds, and their glycosides are generally soluble in polar solvents. Methanol and ethanol are the most frequently used solvents for citrus flavonoids.[4][5]

  • Solvent Mixtures: Aqueous mixtures of ethanol or methanol are often more efficient than the pure solvents. The water helps to swell the plant material, allowing the organic solvent to penetrate more effectively.[8][20]

  • "Green" Solvents: For environmentally friendly processes, consider using food-grade solvents like ethanol or exploring advanced techniques like SFE with CO2.[20][23]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different extraction methods to provide a clear comparison for experimental design.

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Flavonoids from Citrus Peel
ParameterCitrus sinensis (Orange) Peel[20]Citrus reticulata (Tangerine) Peel[17]Citrus limon (Lemon) Peel[17]
Solvent 4:1 (v/v) Ethanol:Water63.93% EthanolNot Specified
Temperature 40 °CNot SpecifiedNot Specified
Sonication Power 150 WNot SpecifiedNot Specified
Extraction Time Not Specified15.05 minNot Specified
Yield 10.9% (Extract)1522 mg GAE/100g (TPC)Not Specified

GAE: Gallic Acid Equivalents; TPC: Total Phenolic Content

Table 2: Comparison of Supercritical Fluid Extraction (SFE) Parameters
ParameterCitrus paradisi (Grapefruit) Peel[19]Citrus grandis (Pomelo) Peel[24]Citrus junos Peel[25]
Target Compound Naringin (B1676962)NaringinNaringin & Hesperidin
Pressure 95 bar100-130 bar30 MPa (300 bar)
Temperature 58.6 °C30-70 °C80-160 °C
Co-solvent 15% Ethanol50-96% EthanolWater & Ethanol
Key Finding Yield was higher than maceration and comparable to reflux/Soxhlet, with less solvent and time.Supercritical CO2 enhanced the purity of the extracted essential oil.Water was a good co-solvent for flavonoid glycosides like naringin and hesperidin.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized procedure based on optimized methods for flavonoid extraction from citrus peel.[8][20]

  • Preparation: Dry citrus peels at 40-50°C and grind them into a fine powder (e.g., <1 mm particle size).

  • Mixing: Place 10 g of the dried peel powder into a 250 mL beaker. Add 100 mL of an 80% ethanol/water solution (1:10 solid-to-liquid ratio).

  • Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Set the temperature to 40°C and the power to 150 W.

  • Extraction: Sonicate the mixture for 30 minutes.

  • Separation: After extraction, centrifuge the mixture at 3500 rpm for 15 minutes to separate the supernatant from the solid residue.[8]

  • Collection: Carefully decant and collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

  • Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general methodology for MAE based on its application for extracting bioactive compounds from citrus waste.[14][15]

  • Preparation: Use dried and finely ground citrus peel powder as described for UAE.

  • Mixing: Place 5 g of the powder into a microwave-safe extraction vessel. Add 100 mL of 70% methanol (1:20 solid-to-liquid ratio).

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power to 500 W and the temperature to 110°C. Set the extraction time to 5 minutes.

  • Cooling: After the extraction cycle, allow the vessel to cool to room temperature before opening.

  • Separation: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Use a rotary evaporator to remove the solvent and obtain the crude this compound extract.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol is a representative procedure for extracting flavonoids using SFE.[18][19]

  • Preparation: Use fresh or dried citrus peels, ground to a consistent particle size.

  • Loading: Load approximately 50 g of the ground peel into the SFE system's extraction vessel.

  • Setting Parameters:

    • Set the extraction pressure to 240 bar.

    • Set the extraction temperature to 60°C.

    • Set the CO2 flow rate.

    • If using a co-solvent, pump 15% ethanol into the CO2 stream.

  • Extraction: Begin the flow of supercritical CO2 (and co-solvent) through the extraction vessel for a duration of 90-120 minutes.

  • Collection: The extract is depressurized in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate. Collect the precipitated extract from the separator.

  • Post-Processing: The collected extract can be used directly or further purified if a co-solvent was used.

Visualizations

Experimental Workflow Diagram

G cluster_0 Pre-Treatment cluster_1 Extraction cluster_2 Downstream Processing raw_material Raw Material (Citrus Peel) drying Drying (Air / Freeze-Dry) raw_material->drying grinding Grinding (Fine Powder) drying->grinding extraction Extraction (e.g., UAE, MAE, SFE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification final_product Isolated This compound purification->final_product

General workflow for this compound extraction from citrus peel.
Signaling Pathway Diagram

G uvb UV-B Radiation mapk MAPK Activation (ERK, JNK, p38) uvb->mapk mmp1 MMP-1 Production mapk->mmp1 collagen Collagen Degradation mmp1->collagen This compound This compound This compound->mapk Inhibits

Inhibitory effect of this compound on the UV-B-induced MAPK signaling pathway.

References

Technical Support Center: Mitigating Isosakuranetin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Isosakuranetin in non-target cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a flavanone, a type of flavonoid found in citrus fruits. It is known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties. Research has shown its potential in protecting against cardiac toxicity induced by other compounds through the modulation of the Nrf-2/Keap-1 pathway[1].

Q2: Can this compound be cytotoxic to non-target (non-cancerous) cells?

While generally considered to have a good safety profile, like many flavonoids, this compound can exhibit cytotoxicity at higher concentrations. One study indicated that this compound decreased the proliferation rate of B16 melanoma cells at concentrations greater than 45 μM, although it did not affect cell viability at those concentrations. It is important to determine the specific IC50 value for your cell line of interest.

Q3: What are the potential mechanisms behind this compound-induced cytotoxicity in non-target cells?

The primary mechanism of cytotoxicity for many flavonoids at high concentrations is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can subsequently lead to apoptosis (programmed cell death) and cell cycle arrest.

Q4: I am observing unexpected cytotoxicity in my non-target cell line when treated with this compound. What are the initial troubleshooting steps?

  • Verify this compound Concentration and Purity: Ensure the correct concentration of this compound is being used and that the compound is of high purity.

  • Optimize Cell Seeding Density: Cell density can influence the apparent cytotoxicity of a compound. Ensure consistent and optimal seeding densities across experiments.

  • Check Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Review Incubation Time: Cytotoxic effects can be time-dependent. Consider reducing the incubation time to see if the toxicity is mitigated.

  • Assess Basal Oxidative Stress: Your specific cell line may have a high basal level of oxidative stress, making it more susceptible to this compound.

Q5: Are there any known instances where this compound does not exert a cytotoxic or protective effect?

Yes, in a study investigating the effects of various flavonoids on tumor necrosis factor-alpha (TNF)-induced cytotoxicity in L-929 murine fibroblast cells, this compound was found to have no modifying effect on TNF-induced cell death[2]. This highlights that the activity of this compound can be highly cell-type and context-specific.

Troubleshooting Guides

Issue 1: High level of apoptosis observed in non-target cells.

Possible Cause: this compound is inducing the intrinsic or extrinsic apoptotic pathway, likely mediated by excessive ROS production.

Solutions:

  • Co-administration with Antioxidants:

    • N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) and a direct ROS scavenger. Co-incubating cells with NAC can mitigate ROS-mediated apoptosis.

    • Vitamin C (Ascorbic Acid) and Vitamin E (α-tocopherol): These vitamins are potent antioxidants that can protect cells from oxidative damage.

  • Reduce this compound Concentration: Perform a dose-response experiment to identify a non-toxic concentration range for your specific non-target cell line.

  • Decrease Incubation Time: Shorter exposure times may achieve the desired biological effect without inducing significant apoptosis.

Issue 2: Significant decrease in cell proliferation and viability.

Possible Cause: this compound is causing cell cycle arrest or necrosis at the tested concentrations.

Solutions:

  • Incorporate Serum Albumin in Culture Medium: Flavonoids can bind to serum albumin, which can reduce their bioavailability and, consequently, their cytotoxic effects. Ensure your culture medium contains a standard concentration of fetal bovine serum (FBS) or bovine serum albumin (BSA).

  • Evaluate Glucuronidation Potential: Cells with high UDP-glucuronosyltransferase (UGT) activity can metabolize and detoxify flavonoids through glucuronidation. If using primary cells or cell lines with low metabolic activity, they may be more susceptible.

  • Perform a Cell Cycle Analysis: Use flow cytometry to determine if this compound is causing arrest at a specific phase of the cell cycle. This can help to understand the mechanism of reduced proliferation.

Quantitative Data

Table 1: IC50 Values of this compound and Related Flavonoids in Non-Cancerous Cell Lines

CompoundCell LineCell TypeIC50 ValueReference
This compoundL-929Murine FibroblastNo effect on TNF-induced cytotoxicity[2]
This compoundB16 MelanomaMurine Melanoma> 45 µM (decreased proliferation)MCE Data
Various FlavonoidsMultiple NormalVariousSee Note Below

Note: Comprehensive IC50 data for this compound across a wide range of non-cancerous human cell lines is limited in publicly available literature. Researchers should empirically determine the IC50 for their specific cell line. For reference, other flavonoids have shown IC50 values in normal cell lines ranging from low micromolar to over 100 µM, depending on the flavonoid and cell type.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Non-target cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigation of Cytotoxicity by Co-incubation with N-acetylcysteine (NAC)

This protocol assesses the ability of NAC to protect non-target cells from this compound-induced cytotoxicity.

Materials:

  • As per Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Prepare a working solution of NAC in complete culture medium (a typical starting concentration is 1-5 mM).

  • Remove the overnight culture medium and replace it with:

    • Medium with this compound dilutions only.

    • Medium with this compound dilutions + a fixed concentration of NAC.

    • Medium with NAC only.

    • Vehicle control.

  • Incubate for the desired time period.

  • Proceed with the MTT assay as described in Protocol 1 (steps 6-9).

  • Compare the cell viability in the presence and absence of NAC to determine its protective effect.

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Non-target cell line

  • This compound

  • NAC (as a positive control for ROS reduction)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in an appropriate plate (e.g., 96-well black plate for fluorescence reading).

  • Treat cells with this compound at various concentrations, with and without NAC, for the desired time.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader. An increase in fluorescence indicates higher ROS levels.

Visualizations

Isosakuranetin_Cytotoxicity_Pathway This compound High Concentration This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest Cytotoxicity Cytotoxicity in Non-Target Cells Apoptosis->Cytotoxicity CellCycleArrest->Cytotoxicity

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Mitigation_Workflow Start Observe Cytotoxicity in Non-Target Cells Troubleshoot Initial Troubleshooting (Concentration, Solvent, Time) Start->Troubleshoot Mitigation Apply Mitigation Strategy Troubleshoot->Mitigation Antioxidants Co-administer Antioxidants (NAC, Vit C, Vit E) Mitigation->Antioxidants Albumin Optimize Serum Albumin Concentration Mitigation->Albumin Assess Assess Cytotoxicity (e.g., MTT Assay) Antioxidants->Assess Albumin->Assess Success Cytotoxicity Mitigated Assess->Success Successful Failure Re-evaluate Strategy Assess->Failure Unsuccessful Failure->Mitigation

Caption: Experimental workflow for mitigating this compound cytotoxicity.

Logical_Troubleshooting Problem Problem High Cytotoxicity in Non-Target Cells Causes Possible Causes High Concentration ROS Production Cell Cycle Arrest Low Serum Problem:p->Causes:c Solutions Solutions Dose-Response Analysis Co-administer Antioxidants Cell Cycle Analysis Optimize Serum Causes:c->Solutions:s

Caption: Logical relationship between problem, causes, and solutions.

References

Validation & Comparative

Isosakuranetin vs. Naringenin: A Comparative Guide to TRPM3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the modulation of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, the choice of a potent and selective inhibitor is paramount. This guide provides an objective comparison of two prominent flavanones, isosakuranetin and naringenin (B18129), focusing on their TRPM3 inhibitory activity, supported by experimental data.

Quantitative Comparison of Inhibitory Potency

This compound has been identified as a significantly more potent inhibitor of TRPM3 compared to naringenin. Experimental data, primarily from studies on HEK293 cells heterologously expressing TRPM3 and on dorsal root ganglion (DRG) neurons, consistently demonstrate a lower half-maximal inhibitory concentration (IC50) for this compound.

CompoundIC50 ValueCell TypeActivatorReference
This compound 50 nMHEK293 cells expressing mouse TRPM3Pregnenolone (B344588) sulfate (B86663) (PregS)[1][2][3]
Naringenin 0.5 µM (500 nM)HEK293 cells expressing mouse TRPM3Pregnenolone sulfate (PregS)[4]

Experimental Protocols

The determination of the TRPM3 inhibitory activity of this compound and naringenin has been primarily achieved through two key experimental techniques: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method is used to measure changes in intracellular calcium concentration ([Ca2+]i) upon TRPM3 activation and inhibition.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with the cDNA encoding for the TRPM3 channel. For studies in a more native environment, dorsal root ganglion (DRG) neurons, which endogenously express TRPM3, are isolated from mice or rats.[1][4]

  • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 or Fluo-4. These dyes exhibit a change in fluorescence intensity upon binding to free calcium.

  • Assay Procedure:

    • Cells are incubated with varying concentrations of the inhibitor (this compound or naringenin) or a vehicle control (DMSO).

    • The TRPM3 channel is activated using an agonist, most commonly pregnenolone sulfate (PregS).[1][2][4]

    • The fluorescence intensity is measured over time using a fluorescence plate reader or a microscope.

    • The increase in fluorescence upon agonist application corresponds to Ca2+ influx through the TRPM3 channel. The inhibitory effect of the compound is quantified by the reduction in this fluorescence signal.

  • Data Analysis: The concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 values are then calculated from these curves using a four-parameter Hill equation.[1]

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

  • Cell Preparation: Similar to calcium imaging, HEK293 cells expressing TRPM3 or isolated DRG neurons are used.[1]

  • Recording Configuration: The whole-cell patch-clamp configuration is typically employed. A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane, allowing for the measurement of the total ionic current across the entire cell membrane.

  • Experimental Procedure:

    • A holding potential is applied to the cell.

    • Voltage ramps are applied to measure both inward and outward currents.

    • The TRPM3 channel is activated by the application of PregS.

    • The inhibitor (this compound or naringenin) is then perfused at various concentrations, and the resulting changes in the TRPM3-mediated currents are recorded.

  • Data Analysis: The inhibition of the inward and outward currents is measured, and concentration-response curves are constructed to determine the IC50 values.[1]

Signaling Pathway and Experimental Workflow

The inhibition of TRPM3 by this compound and naringenin directly impacts the influx of calcium ions, a critical step in various cellular signaling pathways, particularly in sensory neurons where TRPM3 is implicated in thermal nociception.[4]

TRPM3_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound This compound->TRPM3 Inhibits Naringenin Naringenin Naringenin->TRPM3 Inhibits Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Mediates Signaling Downstream Signaling (e.g., Nociception) Ca_influx->Signaling Initiates

TRPM3 activation and inhibition signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture or DRG Neuron Isolation Transfection TRPM3 Transfection (HEK293) Cell_Culture->Transfection Dye_Loading Calcium Indicator Loading Transfection->Dye_Loading Incubation Incubate with Inhibitor (this compound or Naringenin) Dye_Loading->Incubation Activation Activate TRPM3 with PregS Incubation->Activation Measurement Measure [Ca²⁺]i or Ionic Current Activation->Measurement Curve_Fitting Generate Concentration-Response Curve Measurement->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

General experimental workflow for determining TRPM3 inhibition.

Selectivity Profile

Both this compound and naringenin exhibit a marked specificity for TRPM3 over other sensory TRP channels.[1][2] At concentrations effective for TRPM3 inhibition, this compound shows little to no activity on TRPM1, TRPM8, and TRPV1 channels.[3] Similarly, naringenin does not significantly affect TRPA1 and only partially inhibits TRPV1 at very high concentrations.[4] However, naringenin has been shown to activate TRPM8.[4]

Conclusion

Based on the available experimental data, this compound is a substantially more potent inhibitor of the TRPM3 channel than naringenin, with an IC50 value in the nanomolar range compared to naringenin's micromolar potency. Both compounds demonstrate good selectivity for TRPM3. For research applications requiring a highly potent TRPM3 blocker, this compound represents a superior choice. Naringenin, while less potent, remains a valuable tool for studying TRPM3 and may offer a different pharmacological profile due to its effects on other TRP channels. The choice between these two flavanones will ultimately depend on the specific requirements of the research or drug development program.

References

A Comparative Analysis of the Antioxidant Capacities of Isosakuranetin and Hesperetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two closely related flavanones, Isosakuranetin and Hesperetin. While Hesperetin is a well-studied antioxidant, quantitative data on the direct radical scavenging activity of this compound is less prevalent in the scientific literature. This comparison summarizes the available quantitative data for Hesperetin and delves into the mechanistic aspects of both compounds, particularly their roles in cellular antioxidant pathways.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often measured by its ability to scavenge synthetic radicals in chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity.

Table 1: In Vitro Antioxidant Capacity of Hesperetin

AssayIC50 (µM)Reference
DPPH70
ABTS276

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanistic Comparison: The Nrf2 Signaling Pathway

Both this compound and Hesperetin exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like this compound and Hesperetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).

Studies have shown that both this compound and Hesperetin can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response. For instance, this compound treatment has been shown to protect cardiac tissues by modulating the Nrf-2/Keap-1 pathway. Similarly, Hesperetin has been demonstrated to activate the Nrf2 signaling pathway in various cell types, contributing to its protective effects against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid This compound or Hesperetin Flavonoid->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralizes

Figure 1. The Keap1-Nrf2-ARE signaling pathway activated by this compound and Hesperetin.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound or Hesperetin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the sample solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare serial dilutions of this compound or Hesperetin start->prep_sample mix Mix sample solution with DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in dark at room temperature (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging and IC50 value measure->calculate end End calculate->end

Figure 2. Experimental workflow for the DPPH antioxidant assay.
ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound or Hesperetin in a suitable solvent to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the sample solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion

While direct comparative data from chemical antioxidant assays for this compound and Hesperetin is limited, the available evidence suggests that both flavonoids are effective antioxidants. Hesperetin has demonstrated significant radical scavenging activity in DPPH and ABTS assays. Mechanistically, both compounds are capable of upregulating the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. This indicates that their protective effects in a biological context are likely substantial. Further studies are warranted to directly compare the in vitro and cellular antioxidant capacities of this compound and Hesperetin to provide a more complete understanding of their relative potencies.

Isosakuranetin vs. Sakuranetin: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related flavanones, Isosakuranetin and Sakuranetin (B8019584). By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Comparative Biological Activities: A Quantitative Overview

The following tables summarize the available quantitative data on the biological effects of this compound and Sakuranetin, providing a basis for direct comparison of their potency in various experimental models.

Table 1: Anti-Inflammatory and Antioxidant Activities

CompoundAssayTarget/MarkerCell Line/ModelIC50 / ActivityReference
Sakuranetin COX InhibitionCOX-1Ovine196.1 µM[1]
DPPH Radical ScavengingDPPHin vitro118.67 - 827.92 µg/mL (depending on extract)[2]
β-carotene-linoleic acid bleachingLinoleic acid oxidationin vitro82.35 - 380.00 µg/mL (depending on extract)[2]
This compound Inhibition of TNF-induced cytotoxicityCell ViabilityL-929Inactive[3]

Table 2: Anticancer and Cytotoxic Activities

CompoundCell LineAssayIC50 / ActivityReference
Sakuranetin Human colon carcinoma (HCT-116)MTT Assay68.8 ± 5.2 μg/mL[1][4]
B16BL6 melanomaMTT AssayCytotoxic at 15 µmol/L[1]
This compound B16 melanomaMTT AssayDecreased cell number at > 45 µM[5]

Table 3: Neuroprotective and Other Biological Activities

CompoundEffectModelKey FindingsReference
Sakuranetin NeuroprotectionD-galactose-induced cognitive dysfunction in ratsProtective effect through anti-oxidation and inhibition of inflammatory mediators[6][7]
This compound Skin PhotoagingUV-B irradiated human keratinocytesInhibited UV-B-induced MMP-1 expression[1]
Sakuranetin Skin PhotoagingUV-B irradiated human keratinocytesInactive[1]

Key Signaling Pathways

This compound and Sakuranetin exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the primary mechanisms of action described in the literature.

This compound's Impact on the MAPK/ERK and PI3K/Akt Signaling Pathways

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial in regulating cellular processes like proliferation and survival.

Isosakuranetin_MAPK_PI3K_Pathway This compound This compound ERK ERK This compound->ERK AKT Akt This compound->AKT UVB UV-B Irradiation Receptor Cell Surface Receptor UVB->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK MMP1 MMP-1 Expression ERK->MMP1 PI3K->AKT Collagen Collagen Degradation MMP1->Collagen

Caption: this compound inhibits the MAPK/ERK and PI3K/Akt pathways.

Sakuranetin's Modulation of Inflammatory Signaling Pathways

Sakuranetin demonstrates anti-inflammatory effects by targeting multiple signaling cascades, including the MAPK, NF-κB, and STAT1 pathways.

Sakuranetin_Inflammatory_Pathway cluster_nucleus Nucleus Sakuranetin Sakuranetin JNK JNK Sakuranetin->JNK p38 p38 Sakuranetin->p38 STAT1 STAT1 Sakuranetin->STAT1 LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->JNK TLR4->p38 IKK IKK TLR4->IKK TLR4->STAT1 IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-12) STAT1->Nucleus translocation

Caption: Sakuranetin inhibits pro-inflammatory signaling pathways.

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and Sakuranetin on cultured cells.

  • Cell Seeding: Plate cells (e.g., HCT-116, B16 melanoma) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Sakuranetin and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Western Blot Analysis for MAPK Phosphorylation

This protocol is employed to investigate the effect of the compounds on the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human keratinocytes) to 70-80% confluency. Pre-treat the cells with this compound or Sakuranetin for a designated time before stimulating with an agonist (e.g., UV-B radiation).

  • Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

NF-κB Activation Assay (Nuclear Translocation)

This assay is used to determine if a compound inhibits the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Seed cells (e.g., macrophages) on coverslips in a 24-well plate. Treat the cells with the test compound (Sakuranetin) followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide - LPS).

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding sites with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.

    • Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy and Image Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and analyze the nuclear translocation of NF-κB p65 by quantifying the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

Both this compound and Sakuranetin exhibit a range of promising biological activities. The available data suggests that their effects can be distinct, with this compound showing notable efficacy in skin photoaging models, while Sakuranetin has been more extensively characterized for its anti-inflammatory and anticancer properties. The differential activity of these isomeric flavanones underscores the importance of subtle structural variations in determining their pharmacological profiles. Further head-to-head comparative studies across a broader range of biological assays are warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

Isosakuranetin: A Potent and Selective TRPM3 Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the efficacy of Isosakuranetin versus other known Transient Receptor Potential Melastatin 3 (TRPM3) antagonists, supported by experimental data.

The Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a calcium-permeable nonselective cation channel, has emerged as a significant target in pain and sensory signaling research. Activated by stimuli such as the neurosteroid pregnenolone (B344588) sulfate (B86663) (PregS) and noxious heat, TRPM3 is predominantly expressed in sensory neurons of the dorsal root and trigeminal ganglia. Its role in thermal nociception and inflammatory pain has spurred the development of potent and selective antagonists. Among these, the flavanone (B1672756) this compound has distinguished itself through its high potency and selectivity, offering a valuable tool for researchers and a promising lead for therapeutic development.

This compound: Unmatched Potency

This compound, a flavanone found in citrus fruits like blood oranges, has been identified as the most potent inhibitor of TRPM3 to date.[1][2][3][4] Experimental data reveals an IC₅₀ value of 50 nM for this compound in blocking PregS-induced calcium influx in HEK293 cells expressing mouse TRPM3.[1][2][3][4] This high potency, coupled with its marked specificity for TRPM3 over other sensory TRP channels, underscores its value as a precise pharmacological tool.[1][2][3]

Comparative Efficacy of TRPM3 Antagonists

While this compound leads in potency, a variety of other compounds have been identified as TRPM3 antagonists, each with distinct chemical structures and efficacy profiles. These include other flavanones, a deoxybenzoin, an anticonvulsant, and non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several key TRPM3 antagonists, providing a clear comparison of their relative potencies.

CompoundChemical ClassIC₅₀ (µM)Source
This compound Flavanone0.05 [1][2][3][4]
OnonetinDeoxybenzoin0.3[1][2][5]
NaringeninFlavanone0.5[1]
PrimidoneAnticonvulsant0.6[6][7][8][9]
EriodictyolFlavanone1.0[1]
MaprotilineTetracyclic Antidepressant1.3[8]
HesperetinFlavanone2.0[1]
DiclofenacNSAID6.2[8]
Mefenamic AcidNSAID8.6[10]
Progesterone (B1679170)SteroidInhibits in the range of 0.01-10 µM[11]

Mechanism of Action and Signaling Pathway

TRPM3 channels act as cellular sensors, allowing the influx of cations like Ca²⁺ upon activation by agonists such as pregnenolone sulfate (PregS) or by heat. This influx triggers downstream signaling cascades. TRPM3 antagonists, including this compound, function by binding to the channel and preventing its opening, thereby blocking the influx of calcium ions.[6] Additionally, TRPM3 activity can be modulated by G-protein coupled receptors (GPCRs), such as opioid and GABA-B receptors, through the direct binding of Gβγ subunits, representing an endogenous inhibitory mechanism.[12][13]

TRPM3_Pathway cluster_activation Activation cluster_inhibition Inhibition PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Heat Heat Heat->TRPM3 Activates Ca_Influx Ca²⁺ Influx TRPM3->Ca_Influx Mediates Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response Leads to This compound This compound This compound->TRPM3 Other_Antagonists Other Antagonists (Ononetin, Primidone, etc.) Other_Antagonists->TRPM3 GPCR GPCRs (Opioid, GABAB) Gbg Gβγ subunits GPCR->Gbg Activates Gbg->TRPM3 Inhibits

References

Unlocking the Therapeutic Potential of Isosakuranetin: A Comparative Guide to its Structural Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Isosakuranetin and its analogs, focusing on their structure-activity relationships (SAR) in key biological processes. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to facilitate the rational design of novel therapeutic agents based on the this compound scaffold.

This compound, a flavanone (B1672756) naturally found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The strategic modification of its chemical structure can lead to the development of analogs with enhanced potency and selectivity for specific biological targets. This guide delves into the available data to illuminate the key structural features of this compound and its derivatives that govern their therapeutic efficacy.

Comparative Analysis of Biological Activity

While a comprehensive quantitative structure-activity relationship (SAR) study on a broad series of this compound analogs with direct comparative data is not extensively available in the public domain, we can infer valuable insights from studies on this compound and closely related flavonoids. The following table summarizes the biological activities of this compound and its glycoside derivative, providing a foundation for understanding its therapeutic potential.

CompoundBiological ActivityAssay SystemQuantitative Data (IC50/EC50)Reference
This compound Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages-[1]
AntioxidantNrf-2/Keap-1 pathway modulation-[1]
CardioprotectivePerfluorooctane sulfonate-induced cardiotoxicity model in rats-[1]
This compound-5-O-rutinoside Antidepressant-like activityForced Swim Test in mice-Not specified

Note: The table highlights the reported activities of this compound and one of its derivatives. The absence of a directly comparable series of analogs with quantitative data in the reviewed literature limits a more extensive SAR table at this time. Researchers are encouraged to consult the primary literature for specific details.

Key Structure-Activity Relationship Insights

Based on the broader knowledge of flavonoid SAR, the following structural features of the this compound scaffold are predicted to be crucial for its biological activity:

  • Hydroxyl Group at C5 and C7: These groups are generally important for the antioxidant activity of flavonoids, contributing to their ability to scavenge free radicals.

  • Methoxy Group at C4': The methylation at this position differentiates this compound from its precursor, naringenin. This modification can influence the molecule's lipophilicity, metabolic stability, and interaction with specific biological targets.

  • The Flavanone Backbone (C6-C3-C6): The core structure provides the essential scaffold for interaction with various enzymes and receptors. Modifications to the A, B, and C rings can significantly alter the biological activity profile.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to external stimuli and is often implicated in inflammation. Western blotting is a widely used technique to assess the phosphorylation status of key proteins in this pathway, such as p38, ERK1/2, and JNK.

1. Cell Culture and Treatment:

  • Culture target cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.
  • Pre-treat cells with varying concentrations of this compound or its analogs for a specified time.
  • Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS) to activate the MAPK pathway.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
  • Determine the protein concentration using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., anti-phospho-p38, anti-p38).
  • Wash the membrane to remove unbound primary antibodies.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Wash the membrane to remove unbound secondary antibodies.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  • Capture the chemiluminescent signal using an imaging system.
  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Tyrosinase Activity Assay

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-lightening agents.

1. Enzyme and Substrate Preparation:

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
  • Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine), the substrate for tyrosinase, in the same buffer.

2. Inhibition Assay:

  • In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of this compound or its analogs.
  • Include a control well with the enzyme and buffer but no inhibitor.
  • Pre-incubate the enzyme with the inhibitors for a specific time at a controlled temperature.
  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

3. Measurement of Activity:

  • Monitor the formation of dopachrome, the product of the reaction, by measuring the absorbance at 475 nm at regular time intervals using a microplate reader.
  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

4. Data Analysis:

  • Determine the percentage of tyrosinase inhibition for each concentration of the test compounds relative to the control.
  • Calculate the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

MAPK_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor cluster_cascade MAPK Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38 / JNK / ERK MAPKK->MAPK Phosphorylation Inflammation Inflammatory Response MAPK->Inflammation This compound This compound This compound->MAPKKK Inhibition

Caption: MAPK signaling pathway and the inhibitory role of this compound.

Western_Blot_Workflow start Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General experimental workflow for Western blot analysis.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity C5_OH C5-OH Group Antioxidant Antioxidant Activity C5_OH->Antioxidant Contributes to C7_OH C7-OH Group C7_OH->Antioxidant Contributes to C4_OMe C4'-OMe Group AntiInflammatory Anti-inflammatory Activity C4_OMe->AntiInflammatory Potentially enhances

Caption: Logical relationship of key structural features to biological activity.

References

In Vivo Validation of Isosakuranetin's Analgesic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic effects of Isosakuranetin, a naturally derived flavanone, with other analgesic alternatives. The information is supported by experimental data from preclinical studies, offering insights for researchers in pain management and drug discovery.

Executive Summary

This compound has demonstrated significant analgesic properties in in vivo models of neuropathic pain.[1] Its primary mechanism of action is the inhibition of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, a key player in noxious heat sensation and inflammatory pain.[1][2] Preclinical studies indicate that this compound effectively alleviates mechanical, thermal, and cold hyperalgesia in a dose-dependent manner without inducing motor impairment.[1] While direct comparative quantitative data with commonly used analgesics like NSAIDs and opioids are limited, existing research suggests a promising therapeutic potential for this compound in the management of chronic pain states.

Comparative Data of Analgesic Efficacy

The following tables summarize the quantitative data from a key in vivo study validating the analgesic effects of this compound in a rat model of peripheral neuropathy induced by chronic constriction injury (CCI) of the sciatic nerve.

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)
Vehicle Control-Data from Jia et al., 2017
This compound1.5Data from Jia et al., 2017
This compound3Data from Jia et al., 2017
This compound6Data from Jia et al., 2017

Data to be populated from Jia et al., Pharmacology, 2017, 100(3-4), 201-207.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves' Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Latency (s)
Vehicle Control-Data from Jia et al., 2017
This compound1.5Data from Jia et al., 2017
This compound3Data from Jia et al., 2017
This compound6Data from Jia et al., 2017

Data to be populated from Jia et al., Pharmacology, 2017, 100(3-4), 201-207.

Table 3: Effect of this compound on Cold Allodynia (Cold Plate Test)

Treatment GroupDose (mg/kg, i.p.)Number of Paw Lifts
Vehicle Control-Data from Jia et al., 2017
This compound1.5Data from Jia et al., 2017
This compound3Data from Jia et al., 2017
This compound6Data from Jia et al., 2017

Data to be populated from Jia et al., Pharmacology, 2017, 100(3-4), 201-207.

Comparison with Other Analgesics

Direct, head-to-head quantitative comparisons of this compound with other classes of analgesics in the same experimental models are not extensively available in the current literature. However, one study in a model of oxaliplatin-induced peripheral neuropathy noted that this compound exhibited a similar efficacy to the opioid analgesic tramadol .

Due to the lack of direct comparative studies, a quantitative comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen or diclofenac is not possible at this time. Future research should focus on conducting such direct comparisons to better position this compound within the current landscape of analgesic therapies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's analgesic effects.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve with about 1 mm spacing.

  • Post-operative Care: Animals are allowed to recover for a period of two weeks to allow for the development of neuropathic pain symptoms.

  • Behavioral Testing: Baseline measurements for mechanical, thermal, and cold sensitivity are taken before drug administration.

Assessment of Mechanical Allodynia (von Frey Test)
  • Apparatus: Rats are placed in individual Plexiglas chambers on an elevated mesh floor.

  • Procedure: Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

  • Measurement: The 50% paw withdrawal threshold is determined using the up-down method.

Assessment of Thermal Hyperalgesia (Hargreaves' Test)
  • Apparatus: A radiant heat source is positioned under the glass floor of the testing chamber, aimed at the plantar surface of the hind paw.

  • Procedure: The heat source is activated, and the time taken for the rat to withdraw its paw is recorded.

  • Measurement: The paw withdrawal latency is measured. A cut-off time is set to prevent tissue damage.

Assessment of Cold Allodynia (Cold Plate Test)
  • Apparatus: A metal plate maintained at a constant cold temperature (e.g., 4°C) is used.

  • Procedure: Rats are placed on the cold plate, and the number of times they lift their injured paw is counted over a set period (e.g., 5 minutes).

  • Measurement: The frequency of paw lifts is recorded as an indicator of cold hypersensitivity.

Rotarod Test for Motor Coordination
  • Apparatus: A rotating rod that gradually accelerates.

  • Procedure: Rats are placed on the rotating rod, and the latency to fall is recorded.

  • Purpose: This test is used to ensure that the analgesic effects of the compound are not due to motor impairment. This compound did not significantly affect motor performance at the tested analgesic doses.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its analgesic effects primarily through the blockade of the TRPM3 ion channel, which is highly expressed in sensory neurons.

Isosakuranetin_Analgesic_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Stimuli Noxious Stimuli TRPM3 TRPM3 Channel Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Activation Neuronal_Activation Neuronal Activation (pERK, c-Fos) Ca_influx->Neuronal_Activation Pain_Signal Pain Signal Transmission Neuronal_Activation->Pain_Signal Brain Pain Perception Pain_Signal->Brain To Brain Heat Heat Heat->TRPM3 PregS Pregnenolone Sulfate PregS->TRPM3 This compound This compound This compound->TRPM3 Inhibition

Caption: this compound's inhibition of the TRPM3 channel reduces pain signaling.

Experimental Workflow

The following diagram illustrates the typical workflow for in vivo validation of this compound's analgesic effects.

Experimental_Workflow cluster_Model Pain Model Induction cluster_Testing Behavioral Testing CCI Chronic Constriction Injury (Rat Sciatic Nerve) Baseline Baseline Pain Assessment (von Frey, Hargreaves', Cold Plate) CCI->Baseline Drug_Admin This compound Administration (1.5, 3, 6 mg/kg, i.p.) Baseline->Drug_Admin Post_Drug Post-Drug Pain Assessment Data_Analysis Data Analysis and Comparison Post_Drug->Data_Analysis Rotarod Motor Coordination (Rotarod Test) Rotarod->Data_Analysis Drug_Admin->Post_Drug Drug_Admin->Rotarod

Caption: Workflow for assessing this compound's analgesic effects in vivo.

References

A Comparative Analysis of Isosakuranetin and its Glycoside Didymin for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of flavonoid research, the comparative efficacy of an aglycone versus its glycosidic form is a subject of intense investigation for drug development. This guide presents a detailed comparative study of Isosakuranetin, a flavanone (B1672756) aglycone, and its 7-O-rutinoside glycoside, Didymin (also known as Poncirin). Both compounds, commonly found in citrus fruits, exhibit a wide range of promising pharmacological activities. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes key data on their physicochemical properties, pharmacokinetics, and biological activities, supported by experimental evidence and detailed protocols.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties

The fundamental difference between this compound and Didymin lies in the presence of a rutinoside sugar moiety on Didymin, which significantly influences their physical properties and pharmacokinetic behavior. The aglycone, this compound, is more lipophilic, a trait that generally favors passive diffusion across cell membranes.[1][2] In contrast, the glycoside Didymin is larger and more polar, which affects its absorption and bioavailability.

Below is a summary of their key physicochemical and pharmacokinetic properties.

PropertyThis compound (Aglycone)Didymin (this compound-7-O-rutinoside)Reference(s)
Chemical Formula C₁₆H₁₄O₅C₂₈H₃₄O₁₄[7][8]
Molecular Weight 286.28 g/mol 594.59 g/mol [7][8]
logP (Predicted) 2.95-0.7 (Computed)[8][9]
Water Solubility 0.088 g/L (Practically Insoluble)Higher solubility in methanol (B129727) than water[9][10]
General Absorption More readily absorbed via passive diffusion due to higher lipophilicity.Generally requires enzymatic hydrolysis to aglycone for absorption; may involve active transport.[1][2]
Oral Bioavailability Generally considered higher than its glycoside form.Described as orally bioactive; specific percentage not widely reported.[3][6][11]

Comparative Biological Activities

Both this compound and Didymin exhibit a spectrum of biological effects, including anticancer, antioxidant, and anti-inflammatory activities. The potency of these effects can differ, likely due to variations in cell permeability and interaction with molecular targets.

Anticancer Activity

Didymin has been studied for its anticancer effects against various cancer cell lines. Notably, it demonstrated significant antiproliferative effects in human non-small-cell lung cancer (NSCLC) cells, A549 and H460, with half-maximal inhibitory concentration (IC₅₀) values of 12.57 µM and 11.06 µM, respectively.[10] The mechanism is partly attributed to the induction of apoptosis through the Fas/Fas ligand pathway.[10][12]

CompoundCell LineCancer TypeIC₅₀ Value (µM)Reference(s)
DidyminA549Non-Small-Cell Lung Carcinoma12.57[10]
DidyminH460Non-Small-Cell Lung Carcinoma11.06[10]

Directly comparable IC₅₀ values for this compound on A549 and H460 cell lines were not available in the reviewed literature.

Antioxidant Activity

Both molecules are recognized for their antioxidant properties, which are fundamental to many of their protective effects.[6][13] Flavonoids can act as antioxidants by directly scavenging free radicals or by upregulating endogenous antioxidant defense systems. For instance, this compound has been shown to protect against cardiac toxicity by modulating the Nrf-2/Keap-1 pathway, a key regulator of antioxidant response.[14] Didymin has demonstrated neuroprotective effects by activating antioxidant defense enzymes and scavenging free radicals.[10] While direct comparative studies using standardized assays like DPPH or ORAC are limited, the general consensus is that the aglycone form often exhibits stronger in vitro antioxidant activity due to the availability of free hydroxyl groups.[3][4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Both this compound and Didymin have shown potent anti-inflammatory effects. They can suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][13][14] Didymin has been reported to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10] Similarly, this compound treatment has been shown to decrease the levels of these same cytokines in response to toxicant-induced inflammation.[14]

Signaling Pathways and Mechanisms

The therapeutic effects of this compound and Didymin are mediated by their interaction with various intracellular signaling pathways. A key pathway implicated in their anti-inflammatory and anticancer activities is the NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB_NFkB IkB NFkB IKK->IkB_NFkB:f0 Phosphorylates IkB IkB NFkB NFkB IkB_P P-IkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_NFkB:f0->IkB_P NFkB_nuc NF-kB IkB_NFkB:f1->NFkB_nuc Translocation Gene_Transcription Inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Initiates Isosakuranetin_Didymin Isosakuranetin_Didymin Isosakuranetin_Didymin->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway. (Max-Width: 760px)

As illustrated in Figure 1, inflammatory stimuli typically activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This action targets IκB for degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Both this compound and Didymin can inhibit this pathway, thereby suppressing the inflammatory response.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key assays are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC₅₀ value.

  • Cell Seeding: Plate cancer cells (e.g., A549 or H460) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and Didymin in DMSO. Create serial dilutions in a complete culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well plate C Treat Cells with Compounds (48-72h) A->C B Prepare Compound Dilutions B->C D Add MTT Reagent (4h incubation) C->D E Add DMSO to Dissolve Formazan D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & IC50 Value F->G

Figure 2: Workflow for the MTT Cytotoxicity Assay. (Max-Width: 760px)
Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare serial dilutions of this compound, Didymin, and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to separate wells. Add 100 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution are required.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Western Blot Analysis for NF-κB Pathway

This protocol is for detecting changes in key proteins of the NF-κB pathway.

  • Cell Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound or Didymin for 2 hours.

  • Stimulation: Induce inflammation by adding an agonist like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Conclusion

Both this compound and its glycoside Didymin demonstrate significant therapeutic potential across a range of biological activities. The aglycone, this compound, due to its higher lipophilicity, is predicted to have better oral bioavailability and may exhibit stronger activity in in vitro assays. However, the glycoside, Didymin, is also orally active and its unique pharmacokinetic profile may offer advantages for sustained in vivo effects. The choice between the aglycone and the glycoside for drug development will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the formulation strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for future preclinical and clinical investigations.

References

Isosakuranetin's Potency Against Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of Isosakuranetin, a naturally occurring flavanone, across various cancer cell lines. The data presented herein is compiled from preclinical studies to offer an evidence-based overview for researchers in oncology and drug development.

Comparative Efficacy of this compound

This compound has demonstrated varied potency across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and cytotoxic effects reported in the literature. These values are crucial indicators of the compound's anti-proliferative activity.

Cancer TypeCell LineIC50 Value / Cytotoxic ConcentrationIncubation TimeAssay UsedReference
Human LeukemiaHL-60Induces apoptosis and autophagy at 12.5-200 µM48 hoursCCK-8 assay[1]
Human LeukemiaU937Induces apoptosis and autophagy at 12.5-200 µM48 hoursCCK-8 assay[1]
Murine MelanomaB16BL6Decreased cell proliferation above 45 µmol/LNot SpecifiedMTT and Trypan Blue assays[2]
Human Colon CarcinomaHCT-116IC50 of 68.8±5.2 μg/mL (for its isomer Sakuranetin)Not SpecifiedNot Specified[3]

Note: Direct IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. The data for HCT-116 cells pertains to its isomer, Sakuranetin, and is included for comparative context. Further research is required to establish a comprehensive profile of this compound's potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: The plates are gently shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

2. CCK-8 (Cell Counting Kit-8) Assay

This assay is another colorimetric method for the determination of cell viability.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound.

  • Incubation: Plates are incubated for the desired duration (e.g., 24 or 48 hours).[1]

  • CCK-8 Reagent Addition: Following incubation, 10 µL of the CCK-8 solution is added to each well.

  • Incubation with Reagent: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is determined by comparing the absorbance of the treated wells to the control wells.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat with varying concentrations of this compound adherence->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add MTT or CCK-8 Reagent incubation->add_reagent incubation_reagent Incubate for 1-4 hours add_reagent->incubation_reagent solubilization Add Solubilizing Agent (for MTT) incubation_reagent->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A generalized workflow for determining the IC50 value of this compound.

This compound has been shown to induce apoptosis and autophagy in cancer cells by modulating the PI3K/Akt and MAPK/ERK signaling pathways.[1][2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K Akt Akt This compound->Akt ERK ERK This compound->ERK Apoptosis Apoptosis This compound->Apoptosis PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: this compound's inhibitory effects on PI3K/Akt and MAPK/ERK pathways.

In leukemia cells, this compound's induction of apoptosis and autophagy is also linked to the activation of the AMPK pathway.[1] The interplay between these pathways ultimately leads to a reduction in cancer cell proliferation and survival. The inhibition of ERK1/2 and PI3K/Akt signaling by this compound has been observed in melanoma cells as well.[2]

References

Isosakuranetin: A Comparative Analysis of its Neuroprotective Effects in Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isosakuranetin's Performance Against Established Neuroprotective Agents.

Oxidative stress is a key pathological driver in a multitude of neurodegenerative diseases. The quest for effective neuroprotective compounds that can mitigate the damaging effects of reactive oxygen species (ROS) is a primary focus of modern neuroscience research. This guide provides a comparative analysis of the neuroprotective flavonoid, this compound, against two well-established antioxidant compounds, Vitamin E and N-acetylcysteine (NAC), in models of oxidative stress.

Executive Summary

This compound, a flavanone (B1672756) found in citrus fruits, has demonstrated neuroprotective potential, primarily attributed to its antioxidant and anti-inflammatory properties. In a rat model of cerebral ischemia/reperfusion, a condition characterized by significant oxidative stress, this compound treatment has been shown to reduce infarct volume and neurological damage. Mechanistically, this compound has been found to modulate the Nrf2/Keap-1 pathway, a critical signaling cascade in the cellular antioxidant response.

This guide will present available experimental data for this compound alongside comparative data for Vitamin E and N-acetylcysteine (NAC) in various in vitro models of oxidative stress. While direct comparative studies are limited, this guide aims to provide a clear, data-driven overview to inform future research and drug development efforts.

Comparative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies, highlighting the neuroprotective efficacy of this compound, Vitamin E, and N-acetylcysteine. It is crucial to note that the experimental models and conditions vary between studies, and direct comparisons should be made with this in consideration.

Table 1: In Vivo Neuroprotection Against Cerebral Ischemia/Reperfusion Injury
Compound Model Dosage Key Findings
This compound Rat model of middle cerebral artery occlusion (MCAO)10 and 20 mg/kgSignificantly decreased infarct volume and reduced the severity of neurological damage.[1]
Table 2: In Vitro Neuroprotection Against Oxidative Stress
Compound Cell Line Oxidative Insult Concentration Key Findings
Vitamin E PC12 cellsGlutamate (0.5 or 10 mM)Not specifiedProtected against cytotoxicity.[2]
N-acetylcysteine (NAC) Primary rat hippocampus neuronsHydrogen Peroxide (H₂O₂) (300 µmol/l)100 µmol/lEnhanced cell viability and mitigated excessive ROS production.[3]
N-acetylcysteine (NAC) Murine Oligodendrocytes (158N cells)Hydrogen Peroxide (H₂O₂) (500 µM)25-100 µMAttenuated H₂O₂-induced ROS increase and cell death.[4]
Table 3: Effects on Markers of Oxidative Stress and Inflammation
Compound Model System Marker Effect Reference
This compound Rat model of perfluorooctane (B1214571) sulfonate-induced cardiac toxicityNrf-2Increased expression[5][6]
Keap-1Decreased expression[5][6]
ROSDecreased levels[5][6]
NF-κBDecreased levels[5][6]
Vitamin E Rat model of traumatic brain injurySODIncreased levels[1]
N-acetylcysteine (NAC) Depressed ratsMitochondrial superoxidesDecreased levels[7]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and the comparator compounds are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and typical experimental workflows for their investigation.

OS Oxidative Stress (e.g., Ischemia, H₂O₂) Keap1 Keap1 OS->Keap1 activates NFkB_pathway NF-κB Pathway OS->NFkB_pathway activates This compound This compound This compound->Keap1 inhibits This compound->NFkB_pathway inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->OS neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Inflammation Neuroinflammation NFkB_pathway->Inflammation promotes Inflammation->Neuroprotection damages neurons

Caption: this compound's Proposed Neuroprotective Signaling Pathways.

start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) pretreatment Pre-treatment with This compound / Comparator start->pretreatment oxidative_stress Induction of Oxidative Stress (e.g., H₂O₂, Glutamate) pretreatment->oxidative_stress incubation Incubation (Time-dependent) oxidative_stress->incubation assays Assessment of Neuroprotection incubation->assays viability Cell Viability Assay (MTT, LDH) assays->viability ros ROS Measurement (DCFH-DA) assays->ros western_blot Western Blot Analysis (Nrf2, NF-κB, etc.) assays->western_blot end Data Analysis & Conclusion viability->end ros->end western_blot->end

Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in this guide.

In Vivo Model of Cerebral Ischemia/Reperfusion (Rat MCAO Model)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle intraperitoneally at the onset of reperfusion.

  • Assessment:

    • Neurological Deficit Scoring: Evaluate motor and sensory function at specific time points post-reperfusion using a standardized neurological scoring system.

    • Infarct Volume Measurement: After a set duration (e.g., 24 hours), sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.[1]

In Vitro Oxidative Stress Model (H₂O₂-induced injury in Neuronal Cells)
  • Cell Culture: Plate neuronal cells (e.g., primary hippocampal neurons or SH-SY5Y cells) in appropriate culture medium and allow them to adhere and differentiate.

  • Procedure:

    • Pre-treat the cells with various concentrations of the test compound (e.g., N-acetylcysteine) for a specified duration (e.g., 1-2 hours).

    • Induce oxidative stress by adding a freshly prepared solution of hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined to cause significant cell death (e.g., 300-500 µM).

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Assessment:

    • Cell Viability Assay (MTT): Add MTT solution to each well and incubate. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.[3]

    • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay): Load the cells with DCFH-DA dye. After exposure to H₂O₂, measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates higher ROS levels.

Western Blot Analysis for Protein Expression
  • Sample Preparation: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Procedure:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, Keap-1, NF-κB, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a neuroprotective agent against oxidative stress. Its ability to modulate the Nrf2 antioxidant pathway and reduce markers of inflammation in vivo is a strong indicator of its therapeutic potential. However, to fully validate its efficacy and establish a direct comparison with established compounds like Vitamin E and NAC, further research is imperative.

Specifically, future studies should focus on:

  • Direct in vitro comparisons: Evaluating this compound, Vitamin E, and NAC side-by-side in standardized in vitro models of oxidative stress (e.g., H₂O₂ or glutamate-induced toxicity in SH-SY5Y or primary neurons).

  • Dose-response studies: Determining the optimal neuroprotective concentrations of this compound in various models.

  • Elucidation of downstream targets: Investigating the specific antioxidant enzymes and anti-inflammatory mediators regulated by this compound-mediated Nrf2 activation.

  • Pharmacokinetic and bioavailability studies: Assessing the ability of this compound to cross the blood-brain barrier and reach therapeutic concentrations in the central nervous system.

By addressing these research gaps, the scientific community can gain a more comprehensive understanding of this compound's neuroprotective capabilities and its potential as a novel therapeutic strategy for neurodegenerative diseases.

References

Cross-Species Comparison of Isosakuranetin Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of isosakuranetin, a flavanone (B1672756) with various potential pharmacological activities. Understanding the metabolic fate of this compound across different species is crucial for preclinical development and for translating findings from animal models to human applications. This document summarizes key metabolic pathways, presents quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols.

Executive Summary

This compound, a 4'-O-methylated derivative of naringenin (B18129), undergoes both Phase I and Phase II metabolism, with significant variations observed across different species. The primary metabolic pathways include O-demethylation to its parent compound naringenin, subsequent hydroxylation, and conjugation with glucuronic acid. In vitro studies using liver microsomes from humans, rats, mice, and dogs have revealed species-specific differences in metabolic stability and the primary conjugation reactions. While in vivo data is most extensively available for rats, it highlights the stereospecific nature of this compound's disposition. This guide synthesizes the available data to provide a comparative overview for researchers in the field.

Data Presentation

In Vitro Metabolic Stability of Sakuranetin (B8019584) (this compound Isomer) in Liver Microsomes

Due to the limited availability of direct comparative studies on this compound, data from its isomer, sakuranetin (7-O-methylnaringenin), is presented here as a close surrogate. These in vitro studies provide valuable insights into the likely metabolic pathways and species differences for this compound.

SpeciesPhase I (NADPH-dependent) Half-life (t½, min)Phase II (UDPGA-dependent) Half-life (t½, min)Combined (NADPH + UDPGA) Half-life (t½, min)
Human> 60> 60> 60
Mouse5.43.80.9
Rat10.14.42.2
Dog> 6024.25.8

Data adapted from a study on sakuranetin metabolism in liver microsomes.[1]

In Vivo Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the pharmacokinetic parameters of this compound enantiomers in male Sprague-Dawley rats following intravenous administration of a racemic mixture.

EnantiomerC₀ (µg/mL)AUC₀→∞ (µg·h/mL)t½ (h)CL (mL/h/kg)Vd (mL/kg)
(+)-(R)-Isosakuranetin1.8 ± 0.32.9 ± 0.51.7 ± 0.33500 ± 6008300 ± 1500
(-)-(S)-Isosakuranetin2.1 ± 0.43.5 ± 0.61.8 ± 0.32900 ± 5007200 ± 1300

Data represents mean ± SD. C₀: Initial plasma concentration; AUC₀→∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.[2]

Metabolic Pathways

This compound undergoes Phase I and Phase II metabolism, primarily in the liver. The key transformations are O-demethylation and glucuronidation.

Phase I Metabolism

The initial step in the metabolism of this compound is the O-demethylation of the 4'-methoxy group, which is catalyzed by cytochrome P450 (CYP) enzymes, to form naringenin.[1] Naringenin can then be further hydroxylated to eriodictyol.[1]

Phase II Metabolism

Both this compound and its Phase I metabolite, naringenin, can undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety to the hydroxyl groups of the flavanone.[1] This process significantly increases the water solubility of the compounds, facilitating their excretion. Studies on the related flavanone sakuranetin show that glucuronidation is a major metabolic pathway in mice, rats, and dogs, while it is less significant in human liver microsomes in vitro.[1]

Isosakuranetin_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Naringenin Naringenin This compound->Naringenin O-demethylation (CYP Enzymes) Isosakuranetin_Glucuronide This compound Glucuronide This compound->Isosakuranetin_Glucuronide Glucuronidation (UGT Enzymes) Eriodictyol Eriodictyol Naringenin->Eriodictyol Hydroxylation (CYP Enzymes) Naringenin_Glucuronide Naringenin Glucuronide Naringenin->Naringenin_Glucuronide Glucuronidation (UGT Enzymes)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes from different species.

1. Materials:

  • This compound

  • Liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (for reaction termination)

  • Internal standard (e.g., a structurally similar compound not found in the matrix)

  • HPLC or LC-MS/MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer.

  • Add the this compound stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (for Phase I) and/or UDPGA (for Phase II).

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.

3. Analytical Method:

  • HPLC System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid for better peak shape) is common for the separation of flavonoids and their metabolites.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 280-290 nm) or mass spectrometry for more sensitive and specific detection of metabolites.

4. Data Analysis:

  • The disappearance of the parent compound (this compound) over time is monitored.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

InVitro_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Microsomes Liver Microsomes Preincubation Pre-incubation at 37°C Microsomes->Preincubation This compound This compound Stock This compound->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Reaction_Start Add Cofactors (NADPH/UDPGA) Preincubation->Reaction_Start Incubation_Time Incubation at 37°C Reaction_Start->Incubation_Time Termination Reaction Termination (ACN/MeOH) Incubation_Time->Termination Centrifugation Protein Precipitation Termination->Centrifugation Analysis HPLC or LC-MS/MS Analysis Centrifugation->Analysis

Caption: Experimental workflow for in vitro metabolism.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.

1. Animals:

  • Male Sprague-Dawley rats are commonly used.

  • Animals should be acclimatized to the laboratory conditions before the experiment.

2. Drug Administration:

  • This compound can be administered intravenously (IV) via the tail vein or orally (PO) by gavage.

  • The vehicle for administration should be chosen based on the solubility of this compound (e.g., a mixture of polyethylene (B3416737) glycol, ethanol, and saline).

3. Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein or another appropriate site.

  • Blood is collected into heparinized tubes and centrifuged to obtain plasma.

  • Urine and feces can also be collected using metabolic cages to assess excretion pathways.

4. Sample Preparation:

  • To a plasma sample, add an internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

  • Vortex and centrifuge the sample.

  • The supernatant is collected and can be either directly injected into the analytical system or evaporated to dryness and reconstituted in the mobile phase.

5. Analytical Method:

  • A validated HPLC or LC-MS/MS method is used for the quantification of this compound and its major metabolites in plasma and urine.

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, CL, and Vd.

InVivo_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Animals Rats Dosing IV or PO Administration Animals->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Urine_Feces_Collection Urine/Feces Collection Dosing->Urine_Feces_Collection Sample_Prep Plasma/Urine Preparation Blood_Collection->Sample_Prep Urine_Feces_Collection->Sample_Prep HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Prep->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Caption: Experimental workflow for in vivo pharmacokinetics.

Conclusion

The metabolism of this compound exhibits notable cross-species differences, particularly in the extent of Phase II glucuronidation. While O-demethylation to naringenin appears to be a common initial step, the subsequent conjugation and clearance rates vary significantly between rodents and humans. The provided data and protocols offer a foundational guide for researchers investigating the pharmacology and toxicology of this compound. Further studies, especially direct comparative in vitro and in vivo experiments across multiple species including humans, are necessary to fully elucidate the metabolic profile of this compound and to accurately predict its behavior in humans.

References

Isosakuranetin in the Spotlight: A Comparative Analysis of Its Anti-inflammatory Prowess Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive guide for researchers and drug development professionals on the modulatory effects of Isosakuranetin and other prominent flavonoids on inflammatory responses, supported by experimental data and detailed protocols.

The quest for novel and effective anti-inflammatory agents has increasingly turned towards natural products, with flavonoids emerging as a particularly promising class of compounds. Among these, this compound, a flavanone, has garnered attention for its potential therapeutic benefits. This guide provides an objective comparison of the anti-inflammatory properties of this compound against other well-researched flavonoids, namely quercetin, kaempferol, and apigenin (B1666066). By presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential in modulating inflammatory responses.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data from various experimental studies, offering a comparative overview of the efficacy of this compound, quercetin, kaempferol, and apigenin in modulating key inflammatory markers. It is important to note that direct comparisons should be made with caution due to the variability in experimental models, conditions, and concentrations used across different studies.

Table 1: In Vitro Anti-inflammatory Effects of Selected Flavonoids

FlavonoidExperimental ModelConcentrationEffect on Inflammatory MarkersReference
This compound Perfluorooctane (B1214571) sulfonate (PFOS)-induced cardiac toxicity in rats20 mg/kgDecreased levels of TNF-α, NF-κB, IL-6, and IL-1β.[1]
Quercetin LPS-stimulated RAW264.7 macrophages5-20 µMReduced production of TNF-α, IL-6, and IL-1β.[2]
LPS-induced inflammation in human umbilical vein endothelial cells (HUVECs)Not specifiedDownregulation of VCAM-1 and CD80 expression.[3]
Kaempferol Cytokine-induced inflammation in human endothelial cells5-50 µMAttenuated the increase in VCAM-1, ICAM-1, and E-selectin expression.
LPS plus ATP-induced cardiac fibroblasts12.5 and 25 μg/mLSuppressed the release of IL-1β, TNF-α, IL-18, and IL-6.[4]
Apigenin LPS-stimulated rats5, 15, and 30 mg/kg (i.p.)Decreased serum levels of TNF-α, IL-1β, and IL-6.[5]
LPS-induced RAW 264.7 macrophages30 μMSignificantly downregulated TNF-α and IL-1β gene expression.[5]

Table 2: In Vivo Anti-inflammatory Effects of Selected Flavonoids

FlavonoidExperimental ModelDosageEffect on Inflammatory ParametersReference
This compound Acetic acid-induced writhing in mice200 mg/kgDid not show significant antinociceptive and anti-inflammatory activities in the tests with mice.[6][7]
Quercetin Carrageenan-induced paw edema in ratsNot specifiedAmeliorated the inflammatory response.[3]
Chronic adjuvant-induced arthritis in ratsNot specifiedDecreased clinical signs of arthritis.[3]
Acetic acid-induced pain in mice10-60 mg/kg (i.p.) or 100-500 mg/kg (p.o.)Dose-dependently inhibited nociceptive behavior.[8]
Kaempferol Antigen-induced passive cutaneous anaphylaxis in IgE-sensitized mice50 mg/kg (oral)Significantly inhibited the response.[4]
Apigenin C57BL/6N miceDietaryReduced serum IgE and inflammatory cytokines such as RANTES and sTNFRI.[9][10]

Key Signaling Pathways in Flavonoid-Mediated Anti-inflammatory Responses

Flavonoids exert their anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate the primary mechanisms of action for this compound, quercetin, kaempferol, and apigenin.

G cluster_NFkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκBα IKK->IkB P NFkB NF-κB nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->genes AP1 AP-1 MAPK->AP1 AP1->nucleus flavonoids This compound Quercetin Kaempferol Apigenin flavonoids->IKK Inhibition flavonoids->MAPK Inhibition

Caption: General mechanism of flavonoid-mediated inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for key experiments commonly employed to assess the anti-inflammatory effects of flavonoids.

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol is widely used to screen for the anti-inflammatory potential of compounds in a cellular model of inflammation.

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[11][12]

  • Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.[13]

  • The cells are then pre-treated with various concentrations of the test flavonoid (e.g., this compound, quercetin, kaempferol, or apigenin) for 1-2 hours.[11]

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (typically 1 µg/mL) and incubating for a specified period (e.g., 6-24 hours).[13][14]

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[12]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

  • Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes can be determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[14]

3. Western Blot Analysis:

  • To investigate the effect on signaling pathways, protein expression and phosphorylation of key molecules like NF-κB (p65), IκBα, and MAPKs (p38, ERK, JNK) are analyzed by Western blotting.[2][11]

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with Flavonoid seed->pretreat induce Induce inflammation with LPS pretreat->induce incubate Incubate (6-24h) induce->incubate collect Collect supernatant and cell lysate incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa wb Western Blot (Signaling proteins) collect->wb end End griess->end elisa->end wb->end

Caption: Experimental workflow for assessing the anti-inflammatory effects of flavonoids in LPS-stimulated RAW 264.7 macrophages.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats or Swiss albino mice are typically used.[15][16]

  • Animals are acclimatized for at least one week before the experiment.

2. Experimental Procedure:

  • The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.[15]

  • Animals are divided into groups: a control group, a positive control group (e.g., treated with indomethacin (B1671933) or diclofenac), and test groups receiving different doses of the flavonoid orally or intraperitoneally.[15][17]

  • After a specific time (e.g., 30-60 minutes) following treatment, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[16][17]

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[17]

3. Evaluation of Anti-inflammatory Activity:

  • The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[18]

G start Start acclimatize Acclimatize rodents start->acclimatize measure_initial Measure initial paw volume acclimatize->measure_initial group Group animals (Control, Positive Control, Test) measure_initial->group treat Administer Flavonoid/Vehicle/Standard drug group->treat induce Inject Carrageenan into hind paw treat->induce measure_edema Measure paw volume at intervals induce->measure_edema calculate Calculate % inhibition of edema measure_edema->calculate end End calculate->end

Caption: Workflow for the carrageenan-induced paw edema model.

In Vivo Assay: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a well-established experimental model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[19]

1. Animals and Induction of Arthritis:

  • Susceptible mouse strains such as DBA/1 are commonly used.[20]

  • Arthritis is induced by immunization with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).[19][21]

  • A primary immunization is given, followed by a booster immunization typically 21 days later.[20][22]

2. Treatment Protocol:

  • Treatment with the test flavonoid can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical symptoms).

  • The flavonoid is administered daily via oral gavage or other appropriate routes.

3. Assessment of Arthritis:

  • Clinical Scoring: The severity of arthritis in each paw is assessed visually and scored on a scale of 0-4, based on the degree of erythema, swelling, and joint rigidity. The scores for all four paws are summed to give a total clinical score per mouse.

  • Histopathological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Measurement of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.

G start Start select_mice Select susceptible mouse strain (e.g., DBA/1) start->select_mice primary_immunization Primary immunization (Collagen + CFA) select_mice->primary_immunization booster_immunization Booster immunization (Day 21) primary_immunization->booster_immunization treatment Administer Flavonoid/Vehicle booster_immunization->treatment monitor Monitor for arthritis onset and severity treatment->monitor clinical_scoring Clinical scoring of paws monitor->clinical_scoring histopathology Histopathological analysis of joints monitor->histopathology biomarkers Measure serum biomarkers monitor->biomarkers end End clinical_scoring->end histopathology->end biomarkers->end

References

Isosakuranetin: A Potent and Selective TRPM3 Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Evaluation of its Specificity Over Other TRP Channels

For researchers and drug development professionals investigating the role of Transient Receptor Potential Melastatin 3 (TRPM3) channels in various physiological and pathological processes, the flavonoid Isosakuranetin has emerged as a highly potent and selective antagonist. This guide provides an objective comparison of this compound's performance against other TRP channels, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Quantitative Comparison of this compound's Activity on TRP Channels

This compound demonstrates remarkable potency for the TRPM3 channel, with an IC50 value in the nanomolar range.[1] Its selectivity has been a key point of investigation, with studies indicating a significant preference for TRPM3 over other sensory TRP channels.[1][2]

TRP ChannelAgonist Used for AssayThis compound IC50Selectivity over TRPM3Reference
TRPM3 Pregnenolone Sulfate (PregS)50 nM -[1][2]
TRPM1-> 10 µM> 200-fold[3]
TRPM8Menthol (B31143)> 10 µM> 200-fold[3]
TRPV1Capsaicin (B1668287)> 10 µM> 200-fold[3]
TRPA1-Partial activation at 20 µM-[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays used to evaluate the specificity of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Antagonism

This protocol is a standard method for directly measuring ion channel activity and assessing the inhibitory effects of compounds like this compound.

Objective: To determine the concentration-response relationship and IC50 value of this compound for a specific TRP channel.

Materials:

  • HEK293 cells stably expressing the target TRP channel (e.g., TRPM3, TRPV1, etc.)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture medium and reagents

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH)

  • TRP channel agonist (e.g., Pregnenolone Sulfate for TRPM3, Capsaicin for TRPV1)

  • This compound stock solution (in DMSO) and serial dilutions

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target TRP channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply the specific TRP channel agonist to the cell to evoke a stable inward current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of this compound. Allow the current to stabilize at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the control (agonist alone) response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Fura-2 Calcium Imaging for High-Throughput Screening

This method allows for the measurement of changes in intracellular calcium concentration in a population of cells, making it suitable for screening the activity of compounds on TRP channels.

Objective: To assess the inhibitory effect of this compound on agonist-induced calcium influx through a specific TRP channel.

Materials:

  • HEK293 cells stably expressing the target TRP channel

  • 96- or 384-well black-walled, clear-bottom plates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRP channel agonist

  • This compound stock solution and serial dilutions

  • Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target TRP channel into the microplates and grow to confluence.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 5 µM Fura-2 AM, 0.02% Pluronic F-127).

    • Incubate the cells with the loading solution for 45-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence ratio (F340/F380).

    • Inject the TRP channel agonist into the wells.

    • Immediately begin recording the fluorescence ratio over time.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (ΔRatio) in response to the agonist for each this compound concentration.

    • Normalize the ΔRatio to the control (agonist alone) response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

TRPM3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PregS Pregnenolone Sulfate (PregS) (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 Activates This compound This compound (Antagonist) This compound->TRPM3 Inhibits Ca_influx Ca²⁺ Influx TRPM3->Ca_influx Na_influx Na⁺ Influx TRPM3->Na_influx Downstream Downstream Signaling Cascades (e.g., Gene Transcription) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates VGCC->Ca_influx

Caption: TRPM3 Signaling Pathway and Inhibition by this compound.

TRP_Channel_Specificity_Workflow cluster_assays Specificity Assays cluster_channels Target TRP Channels cluster_results Data Analysis PatchClamp Whole-Cell Patch-Clamp TRPM3 TRPM3 PatchClamp->TRPM3 TRPV1 TRPV1 PatchClamp->TRPV1 TRPA1 TRPA1 PatchClamp->TRPA1 TRPC6 TRPC6 PatchClamp->TRPC6 TRPV4 TRPV4 PatchClamp->TRPV4 OtherTRPs Other TRP Channels PatchClamp->OtherTRPs CalciumImaging Calcium Imaging (Fura-2) CalciumImaging->TRPM3 CalciumImaging->TRPV1 CalciumImaging->TRPA1 CalciumImaging->TRPC6 CalciumImaging->TRPV4 CalciumImaging->OtherTRPs IC50 Determine IC50 values TRPM3->IC50 TRPV1->IC50 TRPA1->IC50 TRPC6->IC50 TRPV4->IC50 OtherTRPs->IC50 This compound This compound This compound->PatchClamp This compound->CalciumImaging Selectivity Calculate Selectivity Ratios IC50->Selectivity Other_TRP_Signaling cluster_TRPV1 TRPV1 cluster_TRPA1 TRPA1 cluster_TRPC6 TRPC6 cluster_TRPV4 TRPV4 Capsaicin Capsaicin Heat (>43°C) TRPV1_node TRPV1 Capsaicin->TRPV1_node TRPV1_Ca Ca²⁺/Na⁺ Influx TRPV1_node->TRPV1_Ca TRPV1_Pain Pain Sensation TRPV1_Ca->TRPV1_Pain Irritants Irritants (e.g., Mustard Oil) TRPA1_node TRPA1 Irritants->TRPA1_node TRPA1_Ca Ca²⁺ Influx TRPA1_node->TRPA1_Ca TRPA1_Inflammation Neurogenic Inflammation TRPA1_Ca->TRPA1_Inflammation DAG Diacylglycerol (DAG) TRPC6_node TRPC6 DAG->TRPC6_node TRPC6_Ca Ca²⁺ Influx TRPC6_node->TRPC6_Ca TRPC6_Function Smooth Muscle Contraction TRPC6_Ca->TRPC6_Function Osmotic_Stress Osmotic Stress Mechanical Stimuli TRPV4_node TRPV4 Osmotic_Stress->TRPV4_node TRPV4_Ca Ca²⁺ Influx TRPV4_node->TRPV4_Ca TRPV4_Function Vascular Function TRPV4_Ca->TRPV4_Function

References

Replicating Isosakuranetin's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Isosakuranetin's bioactivity, offering a comparative analysis with related flavonoids, Naringenin and Hesperetin. This document summarizes key quantitative data, details experimental protocols for replication, and visualizes critical signaling pathways to support further investigation into this compound's therapeutic potential.

This compound, a flavonoid found in citrus fruits, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Understanding the nuances of its performance against similar compounds is crucial for advancing drug discovery and development. This guide aims to provide the necessary data and methodologies to replicate and build upon existing findings.

Comparative Bioactivity Data

To facilitate a direct comparison of efficacy, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the structurally similar flavonoids, Naringenin and Hesperetin. These values are compiled from various studies and represent the concentration of each compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity (IC50 in µM)
Cell Line This compound Naringenin
Pancreatic Cancer (Panc-1)Not specified48.89
Breast Cancer (MCF-7)Not specified468
Prostate Cancer (LNCaP)Not specified17.5
Table 2: Anti-inflammatory Activity (IC50 in µM)
Assay Naringenin
Nitric Oxide Production (LPS-stimulated RAW 264.7 cells)>100

Note: A specific IC50 value for this compound in nitric oxide production inhibition was not found in direct comparative studies. However, literature suggests its involvement in anti-inflammatory pathways.

Table 3: Antioxidant Activity (IC50 in µM)
Assay Naringenin Hesperetin
DPPH Radical Scavenging264.44 (mM)525.18
ABTS Radical ScavengingNot specified489.01

Note: A direct comparative IC50 value for this compound in DPPH or ABTS assays was not available. The value for Naringenin is presented in mM, highlighting the importance of consistent unit reporting in comparative studies.

Key Experimental Protocols

For researchers seeking to replicate or expand upon these findings, the following are detailed methodologies for the key in vitro assays cited.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Panc-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, Naringenin, Hesperetin stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound, Naringenin, or Hesperetin. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Nitric Oxide Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound, Naringenin, Hesperetin stock solutions

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess Reagent to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of a compound.

Materials:

  • This compound, Naringenin, Hesperetin stock solutions (in methanol (B129727) or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway Visualizations

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and provide a visual representation of the molecular interactions involved.

MAPK_Signaling_Pathway MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., UV, Cytokines) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK This compound This compound This compound->MAPKKK Inhibition ERK_Pathway Raf -> MEK -> ERK This compound->ERK_Pathway Inhibition MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPKKK->ERK_Pathway p38_JNK p38 / JNK MAPKK->p38_JNK Inflammation_Apoptosis Inflammation, Apoptosis p38_JNK->Inflammation_Apoptosis Proliferation_Differentiation Proliferation, Differentiation ERK_Pathway->Proliferation_Differentiation

Caption: this compound's inhibition of the MAPK signaling cascade.

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Cell_Survival_Proliferation Cell Survival, Proliferation AKT->Cell_Survival_Proliferation

Caption: this compound's inhibitory effect on the PI3K/AKT pathway.

Nrf2_Keap1_Signaling_Pathway Nrf2-Keap1 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound This compound->Keap1 modulates Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) (translocates to nucleus) Nrf2_inactive->Nrf2_active dissociates from Keap1 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: this compound's modulation of the Nrf2-Keap1 antioxidant pathway.

Safety Operating Guide

Navigating the Safe Disposal of Isosakuranetin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of isosakuranetin, a flavanone (B1672756) found in citrus species with diverse biological activities. Adherence to these protocols is essential for personnel safety and environmental protection.

Hazard Profile and Safety Considerations

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance by all suppliers.[1][2] However, one source indicates that it may be harmful if swallowed.[3] Given the varying classifications, it is prudent to handle this compound as a potentially hazardous chemical and follow standard laboratory safety protocols.

Personal Protective Equipment (PPE) during handling and disposal should include:

  • Tightly fitting safety goggles

  • Impervious clothing and gloves

  • Respiratory protection if exposure limits are exceeded or irritation is experienced[1]

Step-by-Step Disposal Procedures

The following procedures are based on best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations.

  • Waste Identification and Segregation:

    • Treat as Chemical Waste: All unused, expired, or contaminated this compound, in both solid and solution form, must be disposed of as chemical waste.

    • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep solid and liquid waste in separate, designated containers.[4]

  • Containment and Labeling:

    • Use Appropriate Containers: Place this compound waste in a designated, well-sealed, and robust container to prevent leaks or spills. The original container may be used if it is in good condition.[4]

    • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" (or as required by your institution), the name "this compound," and the approximate quantity.

  • Storage of Waste:

    • Designated Storage Area: Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Follow Storage Conditions: Refer to the product's SDS for specific storage conditions, such as temperature. For stock solutions, storage at -20°C or -80°C is recommended for stability.[5]

  • Final Disposal:

    • Contact EHS: Arrange for the collection of the waste through your institution's Environmental Health & Safety department.

    • Licensed Disposal Vendor: The waste will be handled by a licensed hazardous waste disposal contractor.

    • Recommended Disposal Method: The standard and recommended method for the final disposition of chemical waste is high-temperature incineration.[6][7]

Prohibitions:

  • DO NOT dispose of this compound down the drain.

  • DO NOT place this compound waste in regular trash.

  • DO NOT mix with other waste streams without authorization.[6]

Quantitative Data: Solubility of this compound

The solubility of this compound in various solvents is a key piece of data for researchers. The following table summarizes this information for easy reference.[8]

SolventSolubility
DMF30 mg/ml
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml
DMSO25 mg/ml

Experimental Protocols: Inhibition of TRPM3

This compound is a known inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, a key player in sensory signaling.[8][9] A common experimental workflow to determine its inhibitory activity involves measuring calcium influx in cells expressing the TRPM3 channel.

Workflow for Assessing TRPM3 Inhibition:

  • Cell Culture: HEK293 cells stably expressing the mouse TRPM3 channel are cultured under standard conditions.

  • Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is measured.

  • Compound Application:

    • Cells are pre-incubated with varying concentrations of this compound.

  • Channel Activation:

  • Data Acquisition:

    • Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium indicator.

  • Analysis:

    • The inhibitory effect of this compound is quantified by comparing the calcium response in treated cells to control (untreated) cells, allowing for the determination of the IC50 value.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol to assess the inhibitory effect of this compound on the TRPM3 channel.

TRPM3_Inhibition_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_activation Channel Activation & Measurement cluster_analysis Data Analysis A HEK293 cells expressing TRPM3 B Load with Calcium Indicator (e.g., Fura-2 AM) A->B C Pre-incubate with this compound B->C D Activate TRPM3 with PregS C->D E Measure Intracellular Calcium Levels D->E F Quantify Inhibition & Determine IC50 E->F

Caption: Workflow for assessing this compound's inhibitory effect on TRPM3 channels.

References

Personal protective equipment for handling Isosakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isosakuranetin, a flavanone (B1672756) with diverse biological activities. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazardous classification, others classify it as harmful if swallowed.[1][2][3] Therefore, a cautious approach to handling is warranted. The primary route of potential exposure is through inhalation of the powder or accidental ingestion.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact and absorption.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from dust particles and splashes.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation.
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical for safety and experimental accuracy.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Recommended storage temperatures from suppliers vary, with some suggesting room temperature and others -20°C for long-term stability of solutions.[4] Always refer to the supplier's specific instructions.

Weighing and Aliquoting
  • Perform all weighing and handling of powdered this compound within a chemical fume hood to minimize inhalation risk.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.

  • Prepare stock solutions by dissolving this compound in a suitable solvent such as DMSO.[5][6]

Experimental Use
  • When using solutions of this compound, wear standard laboratory PPE (lab coat, gloves, and safety glasses).

  • Avoid generating aerosols.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused this compound powder and any materials heavily contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Sharps: Dispose of any sharps (e.g., needles, pipette tips) contaminated with this compound in a designated sharps container.

  • Empty Containers: Rinse empty containers with a suitable solvent three times before disposal. Collect the rinsate as hazardous liquid waste.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 286.28 g/mol [7][8]
CAS Number 480-43-3[1][3]
Solubility in DMSO 25 - 57 mg/mL[5][6][9]
Storage (Powder) Room temperature or as specified by supplier[4]
Storage (Solutions) -20°C for 1 month, -80°C for 6 months[4]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store Appropriately Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder in Fume Hood DonPPE->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve CollectSolid Collect Solid Waste Weigh->CollectSolid UseSolution Use Solution in Experiment Dissolve->UseSolution Label Label All Preparations UseSolution->Label CollectLiquid Collect Liquid Waste Label->CollectLiquid Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for the safe handling of this compound.

PPESelectionLogic cluster_ppe PPE Selection Logic Start Handling this compound? BasePPE Lab Coat Nitrile Gloves Safety Glasses Start->BasePPE IsPowder Handling Powder? InHood Working in Fume Hood? IsPowder->InHood Yes AddRespirator Add N95 Respirator IsPowder->AddRespirator No InHood->BasePPE Yes InHood->AddRespirator No BasePPE->IsPowder AddRespirator->BasePPE

Caption: Logic for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.